molecular formula C9H9FO B1306853 4'-Fluoro-2'-methylacetophenone CAS No. 446-29-7

4'-Fluoro-2'-methylacetophenone

Cat. No.: B1306853
CAS No.: 446-29-7
M. Wt: 152.16 g/mol
InChI Key: GCTZPACJEUDZAX-UHFFFAOYSA-N
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Description

4'-Fluoro-2'-methylacetophenone is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTZPACJEUDZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393019
Record name 4'-Fluoro-2'-methylacetophenone
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Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-29-7
Record name 4'-Fluoro-2'-methylacetophenone
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Record name 1-(4-fluoro-2-methylphenyl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 4'-Fluoro-2'-methylacetophenone (CAS Number: 446-29-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluoro-2'-methylacetophenone is a substituted aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of chemical entities, particularly in the realm of pharmaceutical and agrochemical research. Its unique structural features, including a fluorine atom and a methyl group on the phenyl ring, offer multiple sites for chemical modification, making it a versatile building block for the creation of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a special focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, data summaries, and visualizations of relevant signaling pathways are presented to support researchers in their scientific endeavors.

Physicochemical Properties

PropertyValueReference
CAS Number 446-29-7[3]
Molecular Formula C₉H₉FO[3]
Molecular Weight 152.17 g/mol [3]
Physical Form Liquid
Boiling Point ~215 °C (estimated)[1]
Density ~1.12 g/cm³ (estimated)[1]
Solubility Soluble in organic solvents[1]
Purity Typically ≥98%
Storage Sealed in a dry place at room temperature

Spectroscopic Data (Reference Spectra)

Dedicated spectroscopic data for this compound is not widely published. However, the following data for the structurally similar 4'-Fluoroacetophenone (CAS 403-42-9) can be used as a reference for spectral interpretation and analytical method development.

2.1. 1H NMR Spectrum (Reference)

  • 1H NMR (CDCl₃): δ 7.98 (m, 2H, Ar-H), 7.12 (m, 2H, Ar-H), 2.58 (s, 3H, -COCH₃). The spectrum of this compound would be expected to show additional splitting in the aromatic region and a singlet for the methyl group on the aromatic ring.

2.2. 13C NMR Spectrum (Reference)

  • 13C NMR (CDCl₃): δ 196.5 (C=O), 165.8 (d, J=254.5 Hz, C-F), 133.5 (d, J=3.0 Hz, C-H), 131.0 (d, J=9.2 Hz, C-H), 115.7 (d, J=21.9 Hz, C-H), 26.6 (-CH₃). The 13C NMR of this compound would show an additional peak for the aromatic methyl carbon and shifts in the aromatic carbon signals due to the different substitution pattern.

2.3. Mass Spectrum (Reference)

  • MS (EI): m/z 138 (M+), 123, 95. The mass spectrum of this compound would show a molecular ion peak at m/z 152.

Synthesis of this compound

The most common method for the synthesis of this compound is through the Friedel-Crafts acylation of 3-fluorotoluene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

3.1. Reaction Scheme

G 3-Fluorotoluene 3-Fluorotoluene This compound This compound 3-Fluorotoluene->this compound 1. Acetyl Chloride, AlCl₃ 2. H₂O

Caption: Friedel-Crafts acylation of 3-fluorotoluene.

3.2. Detailed Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 3-Fluorotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer with a stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 eq) to the stirred suspension.

  • Addition of Substrate: Add 3-fluorotoluene (1.0 eq) dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of biologically active molecules, most notably chalcone derivatives. Chalcones, which consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4][5]

4.1. Synthesis of Chalcone Derivatives

Chalcones can be synthesized from this compound via a Claisen-Schmidt condensation reaction with an appropriate aromatic aldehyde in the presence of a base.

G This compound This compound Chalcone Derivative Chalcone Derivative This compound->Chalcone Derivative + Aromatic Aldehyde (Base, e.g., NaOH)

Caption: Claisen-Schmidt condensation for chalcone synthesis.

4.2. Biological Activity of Chalcone Derivatives

Chalcone derivatives synthesized from fluorinated acetophenones have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4][5][6][7][8][9][10][11][12][13][14][15][16][17]

4.2.1. Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. Chalcones can inhibit this pathway by preventing the degradation of the inhibitory protein IκB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[12][13]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Inhibits IkB_P P-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Chalcone Chalcone Chalcone->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Inflammation Inflammation DNA->Inflammation Transcription of pro-inflammatory genes

Caption: Chalcone inhibition of the NF-κB signaling pathway.

4.2.2. Modulation of the MAPK Signaling Pathway

The MAPK pathways (including ERK, JNK, and p38) are involved in cellular processes like proliferation, differentiation, and apoptosis. Chalcones can modulate these pathways, contributing to their anti-cancer and anti-inflammatory effects.[6][7][14]

G Growth_Factors Growth_Factors Ras Ras Growth_Factors->Ras Stress_Stimuli Stress_Stimuli ASK1 ASK1 Stress_Stimuli->ASK1 TAK1 TAK1 Stress_Stimuli->TAK1 Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Proliferation ERK1_2->Proliferation MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK Apoptosis_Inflammation Apoptosis, Inflammation JNK->Apoptosis_Inflammation MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MKK3_6->p38 Inflammation_Apoptosis Inflammation, Apoptosis p38->Inflammation_Apoptosis Chalcone Chalcone Chalcone->Raf Inhibits/Activates Chalcone->ASK1 Inhibits/Activates Chalcone->TAK1 Inhibits/Activates G Sample_Preparation Sample Preparation (e.g., Dilution, Extraction) Chromatographic_Separation Chromatographic Separation (GC or HPLC) Sample_Preparation->Chromatographic_Separation Detection Detection (MS or UV) Chromatographic_Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

References

An In-depth Technical Guide to the Synthesis of 1-(4-fluoro-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-fluoro-2-methylphenyl)ethanone, a key building block in the development of various pharmaceutical compounds. The primary and most industrially viable method for its preparation is the Friedel-Crafts acylation of 3-fluorotoluene. This document details the underlying chemical principles, experimental protocols, and relevant data for this synthetic route.

Introduction

1-(4-fluoro-2-methylphenyl)ethanone, also known as 4'-fluoro-2'-methylacetophenone, is an important intermediate in organic synthesis. Its structure, featuring a fluorinated and methylated phenyl ring attached to a ketone, makes it a valuable precursor for a variety of more complex molecules with potential applications in medicinal chemistry. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug compound.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most common and effective method for synthesizing 1-(4-fluoro-2-methylphenyl)ethanone is the Friedel-Crafts acylation of 3-fluorotoluene with an acetylating agent, such as acetyl chloride or acetic anhydride.[1][2][3][4] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][4][5]

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction between the acetylating agent and the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring of 3-fluorotoluene. The directing effects of the methyl and fluoro substituents on the aromatic ring guide the position of acylation.

Reaction Workflow Diagram

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_reaction Reaction Step cluster_product Product A 3-Fluorotoluene D Friedel-Crafts Acylation A->D B Acetyl Chloride B->D C Anhydrous AlCl₃ C->D E 1-(4-fluoro-2-methylphenyl)ethanone D->E

Caption: Workflow for the Friedel-Crafts acylation synthesis of 1-(4-fluoro-2-methylphenyl)ethanone.

Quantitative Data

The following table summarizes the key reagents and their properties relevant to the synthesis of 1-(4-fluoro-2-methylphenyl)ethanone.

Reagent/ProductIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Fluorotoluene1-Fluoro-3-methylbenzene352-70-5C₇H₇F110.13
Acetyl ChlorideEthanoyl chloride75-36-5C₂H₃ClO78.50
Aluminum ChlorideAluminum trichloride7446-70-0AlCl₃133.34
1-(4-fluoro-2-methylphenyl)ethanone1-(4-Fluoro-2-methylphenyl)ethanone446-29-7C₉H₉FO152.17

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of 1-(4-fluoro-2-methylphenyl)ethanone via Friedel-Crafts acylation.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet/outlet.

  • Ice bath.

  • Anhydrous 1,2-dichloroethane (or another suitable inert solvent).

  • 3-Fluorotoluene.

  • Anhydrous aluminum chloride (AlCl₃).

  • Acetyl chloride.

  • Apparatus for aqueous workup and extraction (separatory funnel, beakers, etc.).

  • Rotary evaporator.

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: In a 2000 mL four-necked reaction flask, add 110 g (1 mol) of 3-fluorotoluene and 550 g of 1,2-dichloroethane.[5]

  • Cooling and Catalyst Addition: Under a nitrogen atmosphere, cool the mixture to approximately 0°C using an ice bath.[5] Carefully add 146.3 g (1.1 mol) of anhydrous aluminum trichloride to the stirred solution.[5]

  • Addition of Acetylating Agent: Slowly add 200.2 g (1.1 mol) of trichloroacetyl chloride (as a proxy example from a similar synthesis, acetyl chloride would be used for the target molecule) dropwise to the reaction mixture, maintaining the temperature between 0 and 10°C.[5]

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) until the starting material (3-fluorotoluene) is consumed to a residual amount of 0.5% or less.[5]

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.

  • Washing: Combine the organic layers and wash sequentially with deionized water, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1-(4-fluoro-2-methylphenyl)ethanone can be further purified by techniques such as vacuum distillation or column chromatography on silica gel.

Signaling Pathway and Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

Mechanism Diagram

G cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Acetyl_Chloride CH₃COCl Acylium_Ion_Complex [CH₃C≡O]⁺ [AlCl₄]⁻ Acetyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ 3-Fluorotoluene 3-Fluorotoluene Ring Sigma_Complex Arenium Ion Intermediate 3-Fluorotoluene->Sigma_Complex + [CH₃C≡O]⁺ Product 1-(4-fluoro-2-methylphenyl)ethanone Sigma_Complex->Product + [AlCl₄]⁻ Catalyst_Regen AlCl₃ + HCl

References

Technical Guide: 4'-Fluoro-2'-methylacetophenone - A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoro-2'-methylacetophenone is a substituted aromatic ketone that serves as a critical building block in the synthesis of complex organic molecules. Its unique structure, featuring a fluorine atom and a methyl group on the phenyl ring, makes it a valuable intermediate in the development of active pharmaceutical ingredients (APIs). The presence and position of the fluorine atom can significantly influence the metabolic stability, bioavailability, and binding affinity of the final drug product. This technical guide provides a comprehensive overview of its molecular structure, weight, synthesis, and characterization, with a focus on its role in drug development.

Molecular Structure and Properties

This compound, with the CAS number 446-29-7, is a liquid at room temperature. Its molecular structure consists of an acetophenone core substituted with a fluorine atom at the 4'-position and a methyl group at the 2'-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₉FO[1]
Molecular Weight 152.17 g/mol [1]
CAS Number 446-29-7[1]
IUPAC Name 1-(4-fluoro-2-methylphenyl)ethanone
Synonyms 1-Acetyl-4-fluoro-2-methylbenzene[2]
Physical Form Liquid
Purity Typically ≥97%[2]
Storage Conditions Sealed in a dry environment at room temperature
InChI Key GCTZPACJEUDZAX-UHFFFAOYSA-N

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 3-fluorotoluene. This electrophilic aromatic substitution reaction utilizes an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for Friedel-Crafts acylation of similar aromatic compounds.

Materials:

  • 3-Fluorotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride dropwise to the stirred suspension while maintaining the temperature at 0°C.

  • Addition of 3-Fluorotoluene: Add 3-fluorotoluene dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature remains at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Work-up:

    • Cool the reaction mixture back to 0°C and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

G cluster_reagents Starting Materials cluster_process Reaction & Work-up 3-Fluorotoluene 3-Fluorotoluene Reaction Friedel-Crafts Acylation in Dichloromethane, 0°C to RT 3-Fluorotoluene->Reaction Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction Quenching Quenching with HCl/Ice Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃). The spectrum is expected to show a singlet for the acetyl protons (CH₃CO-), a singlet for the aromatic methyl protons (Ar-CH₃), and multiplets in the aromatic region for the three aromatic protons.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum in CDCl₃ will show distinct signals for the carbonyl carbon, the two methyl carbons, and the aromatic carbons. The carbon atoms attached to the fluorine will exhibit C-F coupling.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum using an ATR-FTIR spectrometer. Key characteristic peaks are expected for the C=O stretch of the ketone (around 1680-1700 cm⁻¹), C-F stretch (around 1200-1300 cm⁻¹), and aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS):

    • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The mass spectrum should show the molecular ion peak (M⁺) at m/z 152, corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of a methyl group (M-15) and an acetyl group (M-43).

Application in Drug Development: Synthesis of FLT3 Inhibitors

This compound is a key intermediate in the synthesis of various pharmaceutical agents, including potent enzyme inhibitors for cancer therapy. One notable application is in the synthesis of Quizartinib, a highly selective FMS-like tyrosine kinase 3 (FLT3) inhibitor used in the treatment of Acute Myeloid Leukemia (AML).

FLT3 Signaling Pathway and Inhibition by Quizartinib Derivatives

The FLT3 receptor tyrosine kinase plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations, such as internal tandem duplications (FLT3-ITD), can lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to the development of AML.

The signaling cascade initiated by activated FLT3 involves the phosphorylation of downstream effector proteins, leading to the activation of several key pathways, including:

  • RAS/MEK/ERK pathway: Promotes cell proliferation.

  • PI3K/Akt/mTOR pathway: Supports cell survival and growth.

  • STAT5 pathway: Involved in cell survival and proliferation.

Quizartinib and its analogs, synthesized using intermediates like this compound, act as ATP-competitive inhibitors of the FLT3 kinase. By binding to the ATP-binding pocket of the FLT3 receptor, they prevent the phosphorylation and activation of the receptor, thereby blocking the downstream signaling pathways that drive leukemic cell proliferation and survival.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS/MEK/ERK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_stat STAT5 Pathway cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS P PI3K PI3K FLT3->PI3K P STAT5 STAT5 FLT3->STAT5 P MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT5->Proliferation Quizartinib Quizartinib (FLT3 Inhibitor) Quizartinib->FLT3

Caption: Inhibition of the FLT3 signaling pathway by Quizartinib.

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The unique structural features of this molecule make it an ideal starting material for the development of targeted therapies, such as FLT3 inhibitors for the treatment of AML. A thorough understanding of its chemistry and applications is essential for researchers and scientists working at the forefront of drug discovery and development.

References

Spectroscopic Profile of 4'-Fluoro-2'-methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic properties of 4'-Fluoro-2'-methylacetophenone (CAS: 446-29-7). Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data and characteristic spectral features derived from closely related structural analogs, including 4'-fluoroacetophenone, 2'-methylacetophenone, and 4'-methylacetophenone. The methodologies described herein provide a robust framework for the experimental acquisition and analysis of spectroscopic data for this compound, which serves as a key intermediate in the synthesis of various pharmaceutical agents.[1]

Chemical Structure and Properties

  • IUPAC Name: 1-(4-fluoro-2-methylphenyl)ethanone

  • Synonyms: this compound

  • CAS Number: 446-29-7

  • Molecular Formula: C₉H₉FO

  • Molecular Weight: 152.17 g/mol

  • Physical Form: Liquid

  • Purity: Typically available at 97-98%

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from the analysis of structurally similar compounds and are intended to serve as a reference for experimental data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.7 - 7.8d1HAromatic H (H-6')
~ 6.9 - 7.0m2HAromatic H (H-3', H-5')
~ 2.55s3H-COCH₃
~ 2.45s3HAr-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 198C=O
~ 163 (d, ¹JCF ≈ 250 Hz)C-F (C-4')
~ 142C-CH₃ (C-2')
~ 135Aromatic C (C-1')
~ 131 (d, ³JCF ≈ 9 Hz)Aromatic CH (C-6')
~ 116 (d, ²JCF ≈ 21 Hz)Aromatic CH (C-5')
~ 113 (d, ²JCF ≈ 21 Hz)Aromatic CH (C-3')
~ 29-COCH₃
~ 21Ar-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Spectral Data (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050 - 3100MediumC-H stretch (aromatic)
~ 2920 - 2980MediumC-H stretch (aliphatic)
~ 1685StrongC=O stretch (aryl ketone)
~ 1610, 1580StrongC=C stretch (aromatic ring)
~ 1220StrongC-F stretch (aryl fluoride)
~ 820StrongC-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/zRelative IntensityAssignment
152High[M]⁺ (Molecular Ion)
137High[M - CH₃]⁺
109Medium[M - COCH₃]⁺ or [C₇H₆F]⁺
91MediumTropylium-like ion fragment
43High[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of 400 MHz or higher.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Employ a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Use the same spectrometer and sample.

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the liquid this compound directly onto the ATR crystal.

    • If using a pressure anvil, apply gentle pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition (FTIR):

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) into the GC, which separates the compound from any impurities before it enters the mass spectrometer.

  • Data Acquisition (Electron Ionization - EI):

    • Use a standard EI energy of 70 eV to induce fragmentation.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. Common fragmentations for acetophenones include the loss of the methyl group ([M-15]) and the acetyl group ([M-43]).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the expected fragmentation of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Structural Elucidation Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Apply to ATR Crystal Sample->IR_Prep MS_Prep Dilute & Inject into GC-MS Sample->MS_Prep NMR_Acq ¹H & ¹³C Acquisition (400 MHz) NMR_Prep->NMR_Acq NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR_Acq->NMR_Data Analysis Combine Data for Structure Confirmation NMR_Data->Analysis IR_Acq FTIR Data Acquisition (4000-400 cm⁻¹) IR_Prep->IR_Acq IR_Data IR Spectrum (Vibrational Modes) IR_Acq->IR_Data IR_Data->Analysis MS_Acq EI Ionization (70 eV) MS_Prep->MS_Acq MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data MS_Data->Analysis

Caption: Experimental workflow for spectroscopic characterization.

mass_fragmentation mol [C₉H₉FO]⁺˙ m/z = 152 (Molecular Ion) frag1 [C₈H₆FO]⁺ m/z = 137 mol->frag1 - •CH₃ frag2 [C₇H₆F]⁺ m/z = 109 mol->frag2 - •COCH₃ frag3 [CH₃CO]⁺ m/z = 43 mol->frag3

Caption: Expected mass spectral fragmentation pathway.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4'-Fluoro-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4'-Fluoro-2'-methylacetophenone. The information presented herein is essential for the structural elucidation and purity assessment of this compound, which serves as a valuable intermediate in pharmaceutical and chemical synthesis. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a visual representation of the spin-spin coupling interactions.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on computational algorithms that provide a reliable estimation of the chemical shifts, multiplicities, and coupling constants.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6'7.65Doublet of doublets (dd)8.5, 5.41H
H-5'6.95Triplet of doublets (td)8.5, 2.51H
H-3'6.90Doublet of doublets (dd)9.8, 2.51H
-COCH₃2.55Singlet (s)-3H
Ar-CH₃2.50Singlet (s)-3H

Spin-Spin Coupling Pathway

The following diagram illustrates the key spin-spin coupling interactions within the aromatic region of this compound.

G H6 H-6' H5 H-5' H6->H5 J = 8.5 Hz (ortho) H3 H-3' H5->H3 J = 2.5 Hz (meta) F F-4' H5->F J = 8.5 Hz H3->F J = 9.8 Hz G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition FT Fourier Transform NMR_Acquisition->FT Phasing Phasing FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing Baseline->Referencing Integration Integration Referencing->Integration ChemShift Chemical Shift Analysis Integration->ChemShift Coupling Coupling Constant Analysis ChemShift->Coupling Structure Structural Elucidation Coupling->Structure

13C NMR Analysis of 4'-Fluoro-2'-methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 4'-Fluoro-2'-methylacetophenone. This document outlines the expected chemical shifts and coupling constants, details a standard experimental protocol for acquiring such a spectrum, and presents the data in a clear, tabular format for easy reference.

Introduction

This compound is an aromatic ketone of interest in medicinal chemistry and drug development due to the prevalence of the fluorinated acetophenone scaffold in pharmaceutical compounds. Understanding the structural features of this molecule is crucial, and 13C NMR spectroscopy is a powerful analytical technique for elucidating its carbon framework. The presence of a fluorine atom introduces carbon-fluorine (C-F) couplings, which provide valuable structural information but can also complicate spectral interpretation.[1][2] This guide aims to clarify the expected 13C NMR spectrum of this compound based on established principles and data from related analogs.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts (δ) in parts per million (ppm) and the expected carbon-fluorine coupling constants (JCF) in Hertz (Hz) for this compound. These predictions are based on the analysis of substituent effects in similar aromatic systems, including substituted acetophenones and fluorinated aromatic compounds.[3][4]

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constant (JCF, Hz)Multiplicity
C=O~202~4d
C-1'~135~3d
C-2'~142~9d
C-3'~115~21d
C-4'~164~250d
C-5'~129~9d
C-6'~131~3d
CH3 (acetyl)~300s
CH3 (aromatic)~21~4d

Disclaimer: The data presented is predicted based on analogous compounds and established substituent effects. Actual experimental values may vary.

Experimental Protocols

A standard protocol for acquiring a proton-decoupled 13C NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6). The choice of solvent can slightly influence chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Tune and match the probe for the 13C frequency.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled 1D 13C experiment (e.g., zgpg30 on Bruker instruments).

    • Pulse Width: 30° to 45° flip angle to allow for faster repetition rates.

    • Spectral Width: Approximately 250 ppm (e.g., -10 to 240 ppm) to ensure all signals are captured.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds to allow for adequate T1 relaxation.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum manually.

    • Calibrate the spectrum by setting the TMS signal to 0.0 ppm or the residual solvent peak to its known chemical shift.

    • Integrate the signals (note: in standard 13C NMR, integrals are not always quantitative).

    • Identify and label the peaks.

Visualization of 13C NMR Assignments

The following diagram illustrates the structure of this compound with the predicted 13C NMR chemical shifts and C-F coupling patterns for each carbon atom.

G Predicted 13C NMR Data for this compound cluster_molecule This compound cluster_data Predicted 13C NMR Data mol C_CO C=O ~202 ppm d, J=~4 Hz C1_prime C-1' ~135 ppm d, J=~3 Hz C2_prime C-2' ~142 ppm d, J=~9 Hz C3_prime C-3' ~115 ppm d, J=~21 Hz C4_prime C-4' ~164 ppm d, J=~250 Hz C5_prime C-5' ~129 ppm d, J=~9 Hz C6_prime C-6' ~131 ppm d, J=~3 Hz CH3_acetyl CH3 (acetyl) ~30 ppm s CH3_aromatic CH3 (aromatic) ~21 ppm d, J=~4 Hz

Caption: Predicted 13C NMR assignments for this compound.

Discussion of Spectral Features

The predicted 13C NMR spectrum of this compound is expected to exhibit several key features:

  • Carbonyl Carbon (C=O): This carbon will appear at the most downfield chemical shift, around 202 ppm, due to the deshielding effect of the double-bonded oxygen. It is expected to show a small doublet coupling to the fluorine atom four bonds away.

  • Fluorine-Bearing Carbon (C-4'): The carbon directly attached to the fluorine atom will experience a strong one-bond C-F coupling (¹JCF) of approximately 250 Hz, resulting in a large doublet.[5] Its chemical shift will be significantly downfield due to the electronegativity of fluorine.

  • Ortho and Meta Carbons: The carbons ortho (C-3' and C-5') and meta (C-2' and C-6') to the fluorine atom will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. These couplings are typically in the range of 3-25 Hz.[4]

  • Methyl Carbons: The acetyl methyl carbon is expected to be a singlet around 30 ppm. The aromatic methyl carbon at the C-2' position will likely show a small three-bond coupling to the fluorine atom.

  • Quaternary Carbons: The carbons C-1' and C-2' are quaternary and will likely have lower signal intensities compared to the protonated carbons due to longer relaxation times.

The interpretation of the aromatic region can be complex due to overlapping signals and C-F couplings. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable for unambiguous assignment of the protonated carbons and confirmation of the quaternary carbon assignments. For complex spectra involving fluorine, specialized techniques like 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) can also be employed to determine through-space proximities.

References

Mass Spectrometry of 4'-Fluoro-2'-methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of 4'-Fluoro-2'-methylacetophenone, a key intermediate in various synthetic applications, including pharmaceutical and agrochemical development. Understanding its fragmentation pattern is crucial for its unambiguous identification and characterization in complex matrices. While a publicly available, complete experimental mass spectrum for this specific compound is limited, this guide presents a detailed analysis based on the well-established fragmentation patterns of related acetophenone derivatives.

Predicted Mass Spectral Data

The mass spectrum of this compound is predicted to be characterized by a molecular ion peak and several key fragment ions resulting from characteristic cleavages. The expected quantitative data is summarized in the table below. The molecular formula for this compound is C₉H₉FO, with a molecular weight of 152.17 g/mol .[1]

m/z Proposed Ion Formula Relative Abundance Fragmentation Notes
152[M]⁺[C₉H₉FO]⁺ModerateMolecular Ion
137[M - CH₃]⁺[C₈H₆FO]⁺HighLoss of a methyl group from the acetyl moiety. This is often the base peak in acetophenones.[2][3]
109[M - COCH₃]⁺[C₇H₆F]⁺Moderate to HighLoss of the acetyl group, forming a fluorotolyl cation.[4]
91[C₇H₇]⁺[C₇H₇]⁺Low to ModerateTropylium ion, a common fragment in aromatic compounds.[3]
43[CH₃CO]⁺[C₂H₃O]⁺ModerateAcetyl cation.[3]

Fragmentation Pathway

The primary fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of aromatic ketones. The initial ionization event forms the molecular ion [M]⁺. The most favorable fragmentation is typically the alpha-cleavage leading to the loss of the methyl group from the acetyl moiety, resulting in a stable acylium ion. A subsequent loss of carbon monoxide can occur. Another significant fragmentation pathway involves the cleavage of the bond between the carbonyl group and the aromatic ring.

Fragmentation_Pathway M [C₉H₉FO]⁺˙ m/z = 152 (Molecular Ion) F1 [C₈H₆FO]⁺ m/z = 137 M->F1 - •CH₃ F2 [C₇H₆F]⁺ m/z = 109 M->F2 - •COCH₃ F3 [C₂H₃O]⁺ m/z = 43 M->F3

Predicted fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard and effective method for analyzing this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated at 250°C. A split ratio of 50:1 is common for initial screening.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes. (This program should be optimized based on the specific instrument and sample purity.)

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[3]

  • Ion Source Temperature: Typically 230°C.

  • Quadrupole Temperature: Typically 150°C.

  • Mass Range: Scan from m/z 40 to 300 to ensure detection of the molecular ion and all significant fragments.

  • Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent filament damage from the solvent peak.

4. Data Analysis:

  • The resulting total ion chromatogram (TIC) will show the retention time of the compound.

  • The mass spectrum corresponding to the chromatographic peak should be extracted and analyzed.

  • Identify the molecular ion peak to confirm the molecular weight.

  • Analyze the fragmentation pattern and compare it to the predicted data and fragmentation pathways of similar compounds to confirm the structure.

This comprehensive guide provides the necessary theoretical and practical information for the mass spectrometric analysis of this compound, enabling researchers and professionals in drug development and other scientific fields to confidently identify and characterize this important chemical compound.

References

Technical Guide: Physical Characteristics of 4'-Fluoro-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and extrapolated physical characteristics of 4'-Fluoro-2'-methylacetophenone (CAS No. 446-29-7). Due to the limited availability of specific experimental data for this compound, this guide also includes data from its isomers for comparative purposes and outlines comprehensive experimental protocols for the determination of its physical properties.

Core Physical Properties

This compound is an organic compound with the molecular formula C₉H₉FO and a molecular weight of 152.17 g/mol .[1] At room temperature, it exists in a liquid state.[2] It is typically available with a purity of 97% or 98% and should be stored in a dry, sealed container at room temperature.[2]

Table 1: Summary of Physical Characteristics

PropertyThis compound4'-Fluoro-3'-methylacetophenone (Isomer)2'-Fluoro-4'-methylacetophenone (Isomer)
CAS Number 446-29-7369-32-429427-48-3
Molecular Formula C₉H₉FOC₉H₉FOC₉H₉FO
Molecular Weight 152.17 g/mol [1]152.17 g/mol [3]152.17 g/mol [4]
Physical Form Liquid[2]White to almost white clear liquid[3]Colourless Liquid[4]
Boiling Point Data not available215 °C[3][5][6][7]Data not available
Density Data not available1.12 g/cm³[3]Data not available
Refractive Index Data not availablen20D 1.51[3]Data not available
Solubility Insoluble in water; Soluble in organic solvents (presumed)Insoluble in water; Soluble in organic solvents[3][5][7]Data not available

Note: The quantitative data for boiling point, density, and refractive index are for the isomer 4'-Fluoro-3'-methylacetophenone and should be considered as estimations for this compound. The appearance is inferred from the isomer 2'-Fluoro-4'-methylacetophenone.

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the key physical characteristics of liquid organic compounds like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the capillary method.

Methodology:

  • Sample Preparation: A small amount (a few milliliters) of this compound is placed into a small test tube or fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus with a heating block).

  • Heating: The heating bath is heated gently and uniformly.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.

  • Boiling Point Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass per unit volume of a substance. For a liquid, it can be accurately measured using a pycnometer or by simply measuring the mass of a known volume.

Methodology (using a graduated cylinder and balance):

  • Mass of Empty Container: An empty, dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.

  • Volume Measurement: A specific volume of this compound (e.g., 5 or 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • Mass of Container with Liquid: The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is measured using a refractometer.

Methodology:

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: The refractive index value is read from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent (e.g., nD²⁰, where D refers to the sodium D-line and 20 is the temperature in Celsius).

Solubility Determination

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. A qualitative assessment can be made by observing the dissolution of the solute in various solvents.

Methodology:

  • Sample Preparation: A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube.

  • Solvent Addition: A small volume of the chosen solvent (e.g., 1 mL of water, ethanol, acetone, or dichloromethane) is added to the test tube.

  • Observation: The mixture is agitated (e.g., by vortexing or shaking) for a set period. The solution is then observed to determine if the solute has completely dissolved (miscible), partially dissolved, or remained as a separate layer (immiscible).

  • Categorization: The solubility is categorized as soluble, partially soluble, or insoluble based on the observation. This process is repeated for a range of common laboratory solvents to establish a solubility profile.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

G cluster_0 Experimental Workflow for Physical Characterization of this compound start Obtain Pure Sample of This compound boiling_point Determine Boiling Point (Capillary Method) start->boiling_point density Determine Density (Pycnometer or Mass/Volume) start->density refractive_index Measure Refractive Index (Refractometer) start->refractive_index solubility Assess Solubility (Qualitative in Various Solvents) start->solubility data_analysis Compile and Analyze Data boiling_point->data_analysis density->data_analysis refractive_index->data_analysis solubility->data_analysis report Technical Report Generation data_analysis->report

Caption: Workflow for determining the physical properties of this compound.

References

An In-depth Technical Guide to the Reactivity of the Ketone Group in 4'-Fluoro-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluoro-2'-methylacetophenone is a key chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its utility stems from the unique electronic and steric properties conferred by the fluorine and methyl substituents on the aromatic ring, which modulate the reactivity of the ketone carbonyl group. This technical guide provides a comprehensive overview of the factors governing the reactivity of this ketone and details common transformations, including reduction, reductive amination, and aldol-type condensation reactions.

Introduction to this compound

This compound, with the CAS number 446-29-7, is a substituted aromatic ketone.[1][2] Its molecular structure features a carbonyl group conjugated with a benzene ring, which is substituted with a fluorine atom at the para-position and a methyl group at the ortho-position relative to the acetyl group. This substitution pattern is crucial in determining the chemical behavior of the molecule, particularly the electrophilicity of the carbonyl carbon and the acidity of the α-protons. The presence of the fluorine atom, a strongly electronegative group, and the methyl group, an electron-donating and sterically hindering group, creates a unique chemical environment that influences its reaction pathways.[3][4]

Electronic and Steric Effects on Ketone Reactivity

The reactivity of the ketone group in this compound is a balance of several electronic and steric factors.

  • Electronic Effects: The carbonyl group is inherently polar, with the carbon atom being electrophilic. The fluorine atom at the 4'-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The inductive effect dominates, withdrawing electron density from the aromatic ring and, to a lesser extent, from the carbonyl group, slightly increasing its electrophilicity compared to an unsubstituted acetophenone. Conversely, the 2'-methyl group has an electron-donating inductive effect (+I), which slightly reduces the electrophilicity of the carbonyl carbon.[3] The carbonyl group itself is an electron-withdrawing group through resonance, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[5]

  • Steric Effects: The most significant factor governing the reactivity of the ketone in this compound is the steric hindrance caused by the ortho-methyl group. This bulky group physically obstructs the approach of nucleophiles to the carbonyl carbon.[3] Studies on similar substituted acetophenones have shown that an ortho-methyl substituent can dramatically decrease the rate of nucleophilic addition. For example, the relative rate of addition of Et3ZnLi to o-methylacetophenone is significantly slower than to acetophenone itself.[6] This steric hindrance is a critical consideration in planning synthetic routes involving this intermediate.

A logical diagram illustrating the interplay of these effects is presented below.

G cluster_electronic Electronic Effects cluster_steric Steric Effects F_Inductive Fluorine (-I Effect) Ketone_Reactivity Ketone Reactivity in This compound F_Inductive->Ketone_Reactivity Increases Electrophilicity F_Resonance Fluorine (+R Effect) F_Resonance->Ketone_Reactivity Decreases Electrophilicity Me_Inductive Methyl (+I Effect) Me_Inductive->Ketone_Reactivity Decreases Electrophilicity CO_Resonance Carbonyl (-R Effect) CO_Resonance->Ketone_Reactivity Influences Aromatic Ring Reactivity Ortho_Methyl Ortho-Methyl Group Ortho_Methyl->Ketone_Reactivity Decreases Reactivity (Steric Hindrance)

Caption: Factors influencing the ketone reactivity of this compound.

Key Reactions of the Ketone Group

The ketone functionality in this compound can undergo a variety of important chemical transformations.

Reduction to Alcohols

The ketone group can be readily reduced to a secondary alcohol, 1-(4-fluoro-2-methylphenyl)ethanol. This transformation is fundamental in the synthesis of chiral intermediates.

A general workflow for a typical reduction reaction is outlined below.

G Start Start: this compound Dissolve Dissolve in an appropriate solvent (e.g., Methanol, THF) Start->Dissolve Cool Cool the solution (e.g., to 0 °C) Dissolve->Cool Add_Reagent Add reducing agent (e.g., NaBH4, LiAlH4) Cool->Add_Reagent Reaction Stir for a specified time at a controlled temperature Add_Reagent->Reaction Quench Quench the reaction (e.g., with water or acid) Reaction->Quench Extract Extract the product with an organic solvent Quench->Extract Dry_Concentrate Dry the organic layer and concentrate under vacuum Extract->Dry_Concentrate Purify Purify the product (e.g., chromatography) Dry_Concentrate->Purify End End: 1-(4-fluoro-2-methylphenyl)ethanol Purify->End

Caption: General experimental workflow for the reduction of a ketone.

Quantitative Data for Reduction Reactions

ReactantReducing AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2-bromo-4-fluoro acetophenoneMicrobial (Candida, etc.)---->90[7]
4-fluoroacetophenoneBH3 (in situ from NaBH4/I2)CBS-type catalyst----[8]

Experimental Protocol: Asymmetric Reduction of 4-fluoroacetophenone

This protocol is adapted from a study on the asymmetric reduction of prochiral aryl methyl ketones and provides a relevant methodology.[8]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the CBS-type catalyst is prepared or dissolved in a suitable anhydrous solvent (e.g., THF).

  • Borane Generation: In a separate apparatus, borane (BH3) is generated in situ from the oxidation of sodium borohydride (NaBH4) with iodine (I2).

  • Reaction Setup: The solution of 4-fluoroacetophenone in the chosen solvent is added to the catalyst solution and cooled to the desired temperature.

  • Addition of Reducing Agent: The freshly generated BH3 is then slowly introduced into the reaction mixture.

  • Monitoring and Workup: The reaction progress is monitored by TLC or GC. Upon completion, the reaction is carefully quenched, typically with methanol, followed by an aqueous workup.

  • Purification: The crude product is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO4), and purified by column chromatography to yield the chiral alcohol.

Reductive Amination

Reductive amination is a powerful method to convert ketones into amines. This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by its reduction.

Quantitative Data for Reductive Amination

KetoneAmine SourceReducing AgentCatalystSolventTemp. (°C)Pressure (bar)Yield (%)Reference
4'-fluoroacetophenoneBenzylamineH21%Pd@MIL-101(Cr)-5010High (not specified)[9]
α-fluoroacetophenonesNH3, MeNH2, AllylamineNADPHReductive aminases--->90[10]

Experimental Protocol: Reductive Amination of 4'-fluoroacetophenone

This protocol is based on the reductive amination of 4'-fluoroacetophenone with benzylamine using a palladium catalyst.[9]

  • Catalyst Activation: The Pd@MIL-101(Cr) catalyst is activated under vacuum at an elevated temperature.

  • Reaction Mixture: In a pressure vessel, 4'-fluoroacetophenone, benzylamine, and the activated catalyst are combined in a suitable solvent.

  • Hydrogenation: The vessel is purged and then pressurized with hydrogen gas to the desired pressure (e.g., 10 bar).

  • Reaction Conditions: The mixture is heated to the reaction temperature (e.g., 50 °C) and stirred until the reaction is complete, as monitored by GC or LC-MS.

  • Workup and Purification: After cooling and depressurization, the catalyst is removed by filtration. The filtrate is concentrated, and the resulting crude product is purified by an appropriate method, such as column chromatography, to yield the secondary amine.

A diagram illustrating the reductive amination pathway is shown below.

G Ketone This compound Imine Imine Intermediate Ketone->Imine Amine Primary or Secondary Amine (R-NH2) Amine->Imine Product Product Amine Imine->Product Reducing_Agent Reducing Agent (e.g., H2/Pd, NaBH3CN) Reducing_Agent->Product

Caption: Pathway for the reductive amination of a ketone.

Aldol-Type Condensation Reactions

The α-protons of the methyl group in this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule, such as an aldehyde, in an aldol-type condensation. A common example is the Claisen-Schmidt condensation to form chalcones.

Quantitative Data for Aldol-Type Condensations

KetoneAldehydeBaseSolventYield (%)Reference
4-fluoro-3-methyl acetophenoneVarious aromatic aldehydesaq. KOHEthanolNot specified[11]

Experimental Protocol: Synthesis of Chalcones from 4-fluoro-3-methyl acetophenone

This protocol is adapted from the synthesis of chalcones from a related acetophenone derivative.[11]

  • Reactant Mixture: A mixture of 4-fluoro-3-methyl acetophenone (1 equivalent) and an aromatic aldehyde (1 equivalent) is dissolved in ethanol.

  • Base Addition: An aqueous solution of potassium hydroxide (e.g., 40%) is added dropwise to the stirred solution at room temperature.

  • Reaction: The mixture is stirred overnight at room temperature.

  • Precipitation and Isolation: The reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid to precipitate the chalcone product.

  • Purification: The precipitate is filtered, washed with water, and can be further purified by recrystallization.

Conclusion

The ketone group of this compound exhibits a nuanced reactivity profile governed by the interplay of electronic and steric effects from its aromatic substituents. While the fluorine atom slightly enhances the electrophilicity of the carbonyl carbon, the ortho-methyl group presents a significant steric barrier to nucleophilic attack, which is often the rate-determining factor. Nevertheless, this ketone is a versatile substrate for a range of important transformations, including reduction to alcohols, reductive amination to form substituted amines, and aldol-type condensations to generate carbon-carbon bonds. A thorough understanding of these reactivity patterns is essential for the effective utilization of this valuable intermediate in the fields of medicinal chemistry and materials science.

References

The Unseen Influence: An In-depth Technical Guide to the Electronic Effects of Fluorine in Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly alter the physicochemical and biological properties of a parent molecule. In the context of acetophenone derivatives, the introduction of fluorine can significantly modulate reactivity, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive analysis of the electronic effects of fluorine substitution on the acetophenone core, offering a valuable resource for researchers engaged in the design and synthesis of novel fluorinated compounds.

Data Presentation: Quantitative Analysis of Electronic Effects

The electronic influence of fluorine on the acetophenone ring can be quantified through various physicochemical parameters. The following tables summarize key data, providing a comparative overview of how the position of fluorine substitution impacts these properties.

Table 1: Hammett and Taft Substituent Constants

The Hammett (σ) and Taft (σ*) constants quantify the electron-withdrawing or electron-donating nature of a substituent. An increase in the positive value of σ indicates a stronger electron-withdrawing effect.

Substituent PositionHammett Constant (σ)Taft Constant (σ*)
para-Fluoro (p-F)σₚ = +0.06[1]-
meta-Fluoro (m-F)σₘ = +0.34[1]-
ortho-Fluoro (o-F)--
α-Fluoro--
α,α-Difluoro--
α,α,α-Trifluoro--

Note: Specific Hammett constants for ortho-substituted acetophenones are less common due to the confounding influence of steric effects. Taft constants are more applicable for aliphatic systems and are included for α-substituted derivatives where available.

Table 2: Acidity of Fluorinated Acetophenone Derivatives

The pKa value is a measure of the acidity of the α-protons of the acetyl group. A lower pKa indicates a more acidic proton, a direct consequence of the electronic stabilization of the corresponding enolate by the substituent.

CompoundpKa
Acetophenone18.4[2]
4-Fluoroacetophenone18.5[2]

Table 3: Spectroscopic Data of Fluorinated Acetophenones

Spectroscopic techniques provide direct insight into the electronic environment of the molecule. The carbonyl stretching frequency in infrared (IR) spectroscopy and the chemical shifts of the acetyl group in nuclear magnetic resonance (NMR) spectroscopy are particularly sensitive to electronic effects.

CompoundC=O Stretch (cm⁻¹)¹H NMR (δ, ppm) -COCH₃¹³C NMR (δ, ppm) -COCH₃¹³C NMR (δ, ppm) C=O¹⁹F NMR (δ, ppm)
Acetophenone1691[3]2.61[4]26.6[4]198.2[4]-
2-Fluoroacetophenone1692[3]2.64[5]30.7[5]200.4[5]-
3-Fluoroacetophenone-2.59[5]26.5[5]196.6[5]-
4-Fluoroacetophenone-2.58[5]26.5[5]196.4[5]-106.0 to -113.5[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of the electronic effects of fluorine.

Synthesis of Fluorinated Acetophenones

General Procedure for Friedel-Crafts Acylation of Fluorinated Benzenes:

This method is widely applicable for the synthesis of ring-fluorinated acetophenones.[8]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: The mixture is cooled to 0 °C in an ice bath, and the fluorinated benzene derivative (1.0 equivalent) is added.

  • Addition of Acylating Agent: Acetyl chloride (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The resulting mixture is transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted three times with DCM.

  • Washing: The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of the acetophenone derivative upon deprotonation.[9]

  • Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa range are prepared.

  • Preparation of Stock Solution: A stock solution of the fluorinated acetophenone derivative is prepared in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: A small aliquot of the stock solution is added to each buffer solution in a quartz cuvette to a final concentration of approximately 1.0 mmol L⁻¹.[9]

  • Spectroscopic Measurement: The UV-Vis absorption spectrum of each solution is recorded at a constant temperature (e.g., 25 °C).

  • Data Analysis: The absorbance at a wavelength where the neutral and ionized forms of the acetophenone have significantly different extinction coefficients is plotted against the pH. The pKa is determined as the pH at the half-equivalence point from the resulting titration curve.

Determination of Hammett Constants by NMR Spectroscopy

This method leverages the sensitivity of ¹³C NMR chemical shifts to substituent electronic effects.[10]

  • Sample Preparation: A series of solutions containing the substituted acetophenones (including the unsubstituted parent compound) at the same concentration in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) are prepared.

  • NMR Data Acquisition: High-resolution ¹³C NMR spectra are acquired for each sample under identical experimental conditions (temperature, number of scans, relaxation delay).

  • Chemical Shift Measurement: The chemical shifts of the carbonyl carbon and the para-carbon (for para-substituted derivatives) are accurately measured.

  • Data Correlation: The change in chemical shift (Δδ) relative to the unsubstituted acetophenone is correlated with the known Hammett substituent constants (σ) for a set of reference compounds. The slope of the resulting linear plot gives the reaction constant (ρ) for the chemical shift change.

  • Determination of Unknown σ Values: Once the correlation is established, the σ value for a new fluorine-containing substituent can be determined from its measured Δδ and the established linear relationship.

Mandatory Visualizations

Logical Relationship of Fluorine's Electronic Effects

Electronic_Effects F Fluorine Substituent Inductive Inductive Effect (-I) F->Inductive Dominant Resonance Resonance Effect (+R) F->Resonance Position-dependent Properties Physicochemical Properties Inductive->Properties Resonance->Properties Acidity Increased Acidity (Lower pKa) Properties->Acidity Carbonyl Carbonyl Polarization Properties->Carbonyl Spectra Spectroscopic Shifts Properties->Spectra

Caption: Fluorine's inductive and resonance effects on acetophenone.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Fluorinated Benzene + Acetyl Chloride Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst AlCl3 in DCM Catalyst->Reaction Quench Quench with Ice/HCl Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3, H2O, Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Column Column Chromatography Concentrate->Column Final_Product Final_Product Column->Final_Product Pure Fluorinated Acetophenone

Caption: Workflow for synthesizing fluorinated acetophenones.

Workflow for pKa Determination

pKa_Workflow A Prepare Buffer Solutions (Varying pH) C Mix Stock with Buffers in Cuvettes A->C B Prepare Acetophenone Stock Solution B->C D Measure UV-Vis Spectra C->D E Plot Absorbance vs. pH D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for determining pKa via UV-Vis spectrophotometry.

Conclusion

The electronic effects of fluorine in acetophenone derivatives are a complex interplay of inductive and resonance contributions that are highly dependent on the position of substitution. These effects manifest in quantifiable changes in acidity and spectroscopic properties. A thorough understanding of these principles, facilitated by robust experimental protocols, is essential for the rational design of fluorinated molecules with tailored properties for applications in drug discovery and materials science. This guide provides a foundational resource to aid researchers in this endeavor.

References

Introduction: The Strategic Importance of Fluorine in Acetophenone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Fluorinated Acetophenones

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2][3] Among the myriad of molecular scaffolds, acetophenones—aromatic ketones with a simple yet versatile structure—have served as a critical platform for exploring the profound impact of fluorination. The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, pKa, and conformational preferences.[1][2][3] These modifications often lead to enhanced biological activity, improved pharmacokinetic profiles, and greater target selectivity, making fluorinated acetophenones highly valuable intermediates and building blocks in drug discovery.[1][4] For instance, derivatives like 2,4-difluoro-(1H-1,2,4-triazolyl)acetophenone are key precursors to widely used triazole antifungal medications such as fluconazole and voriconazole.[5]

This technical guide provides a comprehensive overview of the discovery and history of fluorinated acetophenones. It traces the journey from the foundational work of early pioneers to the development of sophisticated, modern synthetic methodologies. We will delve into the causality behind experimental choices, provide detailed protocols for key syntheses, and explore the structure-property relationships that make these compounds indispensable to researchers and drug development professionals.

The Dawn of a New Field: The Pioneering Work of Frédéric Swarts

The story of fluorinated acetophenones is inextricably linked to the birth of organofluorine chemistry itself. For much of the 19th century, the extreme reactivity of elemental fluorine thwarted attempts to create organic compounds containing this halogen. The breakthrough came from the Belgian chemist Frédéric Swarts, who is widely regarded as a pioneer in the field.[6][7] Unable to use direct fluorination safely, Swarts developed an indirect method in the 1890s based on halogen exchange.[6][8]

This method, now famously known as the Swarts reaction , involves the double decomposition of organic polyhalides with inorganic fluorides, most notably antimony trifluoride (SbF₃).[6] Although his early work focused on aliphatic compounds, leading to the first synthesis of trichlorofluoromethane in 1891 and later the Freon refrigerants, his research laid the essential groundwork for all subsequent organofluorine chemistry.[6][9] Swarts was the sole author publishing in this field for a quarter of a century, and his meticulous work demonstrated that stable, well-defined organic fluorine compounds could be prepared and studied.[8] His investigations into fluorinated derivatives of toluene, published in 1898, were among the first to explore aromatic compounds with fluorinated side chains, paving the way for future explorations into fluorinated aromatic ketones.[6][10]

Classical Synthetic Routes to Ring-Fluorinated Acetophenones

Following the foundational work of Swarts, chemists developed several classical methods to introduce fluorine onto the aromatic ring of acetophenones. These early strategies remain relevant and often serve as the basis for industrial-scale production.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and one of the most direct methods for preparing aromatic ketones.[11] This electrophilic aromatic substitution involves reacting a fluorinated benzene derivative with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich fluorinated aromatic ring. The choice of catalyst is critical; common choices include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and anhydrous hydrogen fluoride (HF).[12] For example, the synthesis of 4-fluoroacetophenone can be efficiently achieved by reacting fluorobenzene with acetyl chloride and BF₃ in a high-pressure reactor.[12]

Caption: Mechanism of Friedel-Crafts Acylation for 4-Fluoroacetophenone Synthesis.

While effective, this method's primary challenge lies in controlling regioselectivity, especially when multiple positions on the aromatic ring are available for substitution. The fluorine atom itself is an ortho-, para-director, but the presence of other substituents can lead to mixtures of isomers.

The Schiemann Reaction

For cases where specific isomers are required and cannot be easily obtained through direct acylation, the Schiemann reaction offers a powerful alternative.[13] Developed in the 1920s, this reaction involves the thermal decomposition of an aromatic diazonium fluoroborate salt, which is typically prepared from the corresponding aniline.[10]

The key advantage of the Schiemann reaction is its ability to install a fluorine atom at a specific, predefined position on the aromatic ring, as dictated by the position of the amino group on the starting aniline. This makes it an invaluable tool for the unambiguous synthesis of complex fluoroaromatic compounds.

Schiemann_Reaction_Workflow Start Amino-acetophenone Derivative Diazotization Diazotization (NaNO₂, aq. HBF₄, 0-5 °C) Start->Diazotization DiazoniumSalt Diazonium Fluoroborate Salt (Precipitate) Diazotization->DiazoniumSalt Decomposition Thermal Decomposition (Heating) DiazoniumSalt->Decomposition Product Fluoroacetophenone Product Decomposition->Product

Caption: General workflow for the Schiemann Reaction.

Nucleophilic Halogen Exchange (Halex Reaction)

Another classical approach is the nucleophilic aromatic substitution (SNAr) reaction, often referred to as the Halex (Halogen Exchange) process. This method involves displacing a leaving group, typically chlorine or a nitro group, from an activated aromatic ring with a fluoride ion source, such as potassium fluoride (KF).[10][14] The reaction reported by Gottlieb in 1936 was the first example of using this method for fluoroarene synthesis.[10] For the synthesis of fluorinated acetophenones, this requires a starting material where the ring is sufficiently electron-deficient (activated by electron-withdrawing groups) to facilitate nucleophilic attack.

Evolution of Synthesis: Modern Methodologies

While classical methods are robust, the demand for more efficient, selective, and versatile routes has driven the development of modern synthetic techniques.

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules. The Suzuki coupling, for instance, has been adapted for the synthesis of fluorinated acetophenones. One approach involves the cross-coupling of a difluorophenylboronic acid with a bromoacetophenone, mediated by a Pd(II) complex, which can produce high yields and is suitable for industrial applications.[15]

Direct α-Fluorination of Acetophenones

Introducing fluorine at the α-position to the carbonyl group creates a different class of valuable intermediates. Early methods for α-fluorination often involved harsh reagents or multi-step procedures.[16] A significant advancement came with the development of electrophilic N-F fluorinating agents, such as Selectfluor®.[17][18] These reagents allow for the direct and often highly selective monofluorination of ketone enolates under relatively mild conditions.

More recently, methods using hypervalent iodine reagents in combination with a fluoride source like triethylamine-hydrofluoric acid (TEA·5HF) have emerged as a greener and safer alternative.[19][20] This approach avoids the need for pre-forming the enolate and proceeds through the enolization of the acetophenone followed by substitution.[19] This technique is highly selective for monofluorination, as the electron-withdrawing effect of the newly introduced fluorine atom deactivates the product towards further fluorination.[19]

Caption: Simplified mechanism for hypervalent iodine-promoted α-fluorination.

Key Protocols and Experimental Workflows

To provide practical insight, this section details step-by-step methodologies for the synthesis of representative fluorinated acetophenones.

Protocol 1: Synthesis of 4-Fluoroacetophenone via Friedel-Crafts Acylation[14]

This protocol is based on a high-yield synthesis using anhydrous hydrogen fluoride and boron trifluoride.

  • Step 1: Reactor Charging: In a 250 ml stainless steel reactor equipped with a magnetic stirring system, introduce 100 ml of anhydrous hydrogen fluoride (HF) at approximately 0°C.

  • Step 2: Addition of Reagents: Add 20.8 g (0.25 mole) of acetyl chloride, followed by 20 g (0.21 mole) of fluorobenzene to the reactor.

  • Step 3: Pressurization: Seal the reactor and introduce gaseous boron trifluoride (BF₃) until a constant pressure of 10 bars is reached.

  • Step 4: Reaction: Allow the reaction to proceed with stirring for 23 hours at ambient temperature.

  • Step 5: Work-up: Decompress the reactor to atmospheric pressure and carefully pour the reaction mixture onto 200 g of crushed ice.

  • Step 6: Extraction and Purification: Extract the heterogeneous mixture three times with 200 ml of methylene chloride. Wash the combined organic phases with water, 3% aqueous potassium hydroxide, and again with water. Dry the organic phase over magnesium sulfate and remove the solvent by distillation under reduced pressure to yield the final product.

Protocol_1_Workflow Start Charge Reactor with Anhydrous HF at 0°C AddReagents Add Acetyl Chloride and Fluorobenzene Start->AddReagents Pressurize Pressurize with BF₃ to 10 bars AddReagents->Pressurize React Stir at Ambient Temp for 23 hours Pressurize->React Workup Quench on Ice React->Workup Extract Extract with CH₂Cl₂ and Wash Workup->Extract Purify Dry and Concentrate to obtain Product Extract->Purify

Caption: Experimental workflow for the synthesis of 4-Fluoroacetophenone.

Protocol 2: Synthesis of 2',4'-Difluoroacetophenone from 2,4-Difluoroaniline[23]

This method utilizes a diazotization and coupling sequence.

  • Step 1: Diazotization: In a three-necked flask, add 660g of water and 150g of 98% sulfuric acid. Slowly add 129.4g of 2,4-difluoroaniline while stirring to form the salt. Cool the mixture with a cold salt bath.

  • Step 2: Coupling Reaction: In a separate vessel, prepare a solution of acetaldoxime and copper sulfate. Control the pH of this solution to between 3-6 (preferably pH 4).

  • Step 3: Addition: Slowly add the cold diazonium salt solution from Step 1 to the acetaldoxime/copper sulfate solution. Maintain the temperature and pH throughout the addition.

  • Step 4: Hydrolysis & Distillation: After the reaction is complete, hydrolyze the intermediate and distill the product using water vapor.

  • Step 5: Extraction and Purification: Extract the distillate with benzene. The final product is purified by reduced-pressure rectification.

Protocol_2_Workflow Start Diazotize 2,4-Difluoroaniline with H₂SO₄/NaNO₂ Couple Combine Diazonium Salt with Coupling Solution Start->Couple PrepareCoupling Prepare Acetaldoxime and Copper Sulfate (pH 4) PrepareCoupling->Couple Hydrolyze Hydrolyze Intermediate Couple->Hydrolyze Distill Steam Distill Product Hydrolyze->Distill ExtractPurify Extract with Benzene and Purify by Vacuum Rectification Distill->ExtractPurify

Caption: Experimental workflow for 2',4'-Difluoroacetophenone synthesis.

Data Summary: A Comparative Look at Synthetic Methods

The choice of synthetic method often depends on factors like substrate availability, desired scale, and required purity. The following table summarizes typical conditions and outcomes for different approaches.

MethodTarget CompoundKey ReagentsTypical YieldKey Advantages/Disadvantages
Friedel-Crafts Acylation 4-FluoroacetophenoneFluorobenzene, AcCl, BF₃, HF~98%[12]Adv: High yield, direct. Disadv: Requires pressure equipment, harsh reagents.
Diazotization/Coupling 2',4'-Difluoroacetophenone2,4-Difluoroaniline, Acetaldoxime, CuSO₄High (not specified)[21]Adv: Good for specific isomers. Disadv: Multi-step, potential diazonium instability.
Hypervalent Iodine α-FluoroacetophenonesAcetophenone, Iodosylarene, TEA·5HFUp to 84%[19]Adv: Mild conditions, high selectivity for mono-fluorination. Disadv: Use of HF reagent.
Suzuki Coupling 4-(2',4'-Difluorophenyl)acetophenone2',4'-Difluorophenylboronic acid, 4-Bromoacetophenone, Pd(II) catalystHigh (not specified)[15]Adv: Forms C-C bonds, versatile. Disadv: Requires pre-functionalized substrates, catalyst cost.

Conclusion and Future Outlook

The journey of fluorinated acetophenones from laboratory curiosities to indispensable tools in modern science is a testament to the ingenuity of chemists over the past century. From the pioneering halogen exchange reactions of Frédéric Swarts to the precision of modern catalytic and direct fluorination methods, the synthetic toolkit has expanded dramatically. This evolution has enabled the routine synthesis of a vast array of fluorinated acetophenone derivatives, each with finely tuned properties.

These compounds are now central to the development of new pharmaceuticals, agrochemicals, and advanced materials.[14][22] The strategic placement of fluorine allows scientists to solve complex challenges in drug design, such as improving metabolic stability and enhancing binding affinity.[1][2] As our understanding of fluorine's unique effects deepens and new synthetic methods continue to emerge, fluorinated acetophenones are poised to remain at the forefront of chemical innovation for years to come. Future research will likely focus on developing even more efficient, sustainable, and late-stage fluorination techniques, further expanding the accessible chemical space for scientific discovery.

References

Methodological & Application

Applications of 4'-Fluoro-2'-methylacetophenone in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4'-Fluoro-2'-methylacetophenone is a versatile fluorinated aromatic ketone that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the phenyl ring, provides multiple reactive sites for the construction of complex molecular architectures. The presence of the fluorine atom can significantly modulate the physicochemical properties of the resulting molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets, making this intermediate particularly valuable in the fields of medicinal chemistry and drug discovery.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the synthesis of Hedgehog (Hh) pathway inhibitors, exemplified by the investigational drug Taladegib.

Application in the Synthesis of Hedgehog Pathway Inhibitors: The Case of Taladegib

The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation in adults is implicated in the development and progression of various cancers.[3] Taladegib (formerly LY2940680) is a potent, orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor in the Hh pathway, which has been investigated in clinical trials for the treatment of various cancers and idiopathic pulmonary fibrosis.[3][4] this compound is a key starting material for the synthesis of the core pyrimidine scaffold of Taladegib.

The synthesis of Taladegib from this compound involves a multi-step sequence that typically includes the formation of a pyrimidine ring, followed by functionalization through cross-coupling reactions to introduce the necessary aryl and heteroaryl moieties.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Ligand binding relieves this inhibition, allowing SMO to activate a downstream signaling cascade that culminates in the activation of GLI transcription factors. Activated GLI proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation, survival, and differentiation. Taladegib functions by binding to and inhibiting SMO, thereby blocking the entire downstream signaling cascade.

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_Gli SUFU-GLI Complex GLI_R GLI-R (Repressor) SUFU_Gli->GLI_R Proteolytic Cleavage Nucleus_off Nucleus GLI_R->Nucleus_off Translocation Gene_Repression Gene_Repression Nucleus_off->Gene_Repression Target Gene Repression Hh_ligand Hh Ligand PTCH_on PTCH Hh_ligand->PTCH_on SMO_on SMO PTCH_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_A GLI-A (Activator) SUFU_on->GLI_A Dissociation Nucleus_on Nucleus GLI_A->Nucleus_on Translocation Gene_Activation Gene_Activation Nucleus_on->Gene_Activation Target Gene Activation Taladegib Taladegib Taladegib->SMO_on Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of Taladegib.

Key Synthetic Applications and Protocols

The following sections detail the synthesis of this compound and its subsequent application in key organic transformations relevant to the synthesis of pharmaceutical intermediates.

Synthesis of this compound via Friedel-Crafts Acylation

This compound is typically synthesized via the Friedel-Crafts acylation of 3-fluorotoluene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Experimental Workflow: Friedel-Crafts Acylation

Friedel_Crafts_Workflow start Start reagents Charge AlCl3 and 3-fluorotoluene in DCM start->reagents cool Cool to 0-5 °C reagents->cool add_acetyl_chloride Add Acetyl Chloride dropwise cool->add_acetyl_chloride react Stir at room temperature add_acetyl_chloride->react quench Quench with ice/HCl react->quench workup Work-up quench->workup extract Extract with DCM workup->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by vacuum distillation evaporate->purify product This compound purify->product Pyrimidine_Synthesis_Workflow start Start reagents React this compound with DMF-DMA start->reagents enaminone Isolate Enaminone intermediate reagents->enaminone cyclization Cyclize with Guanidine in the presence of a base enaminone->cyclization workup Work-up cyclization->workup precipitate Precipitate product by adding water workup->precipitate filter_wash Filter and wash the solid precipitate->filter_wash dry Dry the product filter_wash->dry product Substituted Pyrimidine dry->product Suzuki_Coupling_Workflow start Start reagents Combine Halogenated Pyrimidine, Boronic Acid, Pd Catalyst, and Base in a solvent start->reagents heat Heat under inert atmosphere reagents->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Work-up monitor->workup filter_catalyst Filter off catalyst workup->filter_catalyst extract Extract with an organic solvent filter_catalyst->extract wash Wash with water and brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography evaporate->purify product Coupled Product purify->product

References

Application Notes: 4'-Fluoro-2'-methylacetophenone as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoro-2'-methylacetophenone (CAS No. 446-29-7) is a fluorinated aromatic ketone that serves as a critical building block in the synthesis of complex organic molecules for the pharmaceutical industry. Its unique structure, featuring a fluorine atom and a methyl group on the phenyl ring, offers multiple sites for chemical modification, making it a valuable intermediate for creating a diverse range of active pharmaceutical ingredients (APIs).[1] The presence of the fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of the final drug molecule.[2] These application notes provide detailed protocols for the synthesis and further functionalization of this compound, highlighting its utility in the development of targeted therapies, with a focus on its potential application in the synthesis of Smoothened (SMO) receptor antagonists for oncology.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 446-29-7
Molecular Formula C₉H₉FO[3]
Molecular Weight 152.17 g/mol [3]
Appearance Liquid[4]
Purity ≥98%[4]
Storage Temperature Room Temperature (in a dry, sealed container)[4]

Application in the Synthesis of a Smoothened (SMO) Receptor Antagonist Precursor

The Hedgehog (Hh) signaling pathway is a crucial regulator of cell growth and differentiation, and its aberrant activation is implicated in various cancers.[5] The Smoothened (SMO) receptor is a key component of this pathway, making it a prime target for anticancer drug development.[6] Small molecule inhibitors of SMO, such as Taladegib, have shown promise in clinical trials.[5]

While a direct synthesis of Taladegib from this compound is not explicitly detailed in the reviewed literature, the structural motif of this intermediate makes it an ideal starting material for the synthesis of analogous SMO antagonists. A plausible synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce a nitrogen-containing heterocyclic moiety, a common feature in many SMO inhibitors.

Logical Workflow for the Synthesis of a Hypothetical SMO Antagonist Precursor

G cluster_0 Synthesis of this compound cluster_1 Synthesis of a Key Intermediate A m-Fluorotoluene C Friedel-Crafts Acylation A->C B Acetyl Chloride B->C D This compound C->D E This compound G Suzuki-Miyaura Coupling E->G F Heterocyclic Boronic Acid F->G H SMO Antagonist Precursor G->H

A logical workflow for the synthesis of a potential SMO antagonist precursor.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from m-fluorotoluene and acetyl chloride.

Materials:

  • m-Fluorotoluene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM in a round-bottom flask cooled to 0°C, slowly add acetyl chloride (1.1 equivalents).

  • After the addition is complete, add m-fluorotoluene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

Quantitative Data (Expected):

ParameterValue
Yield 75-85%
Purity (GC) >98%
Boiling Point 215°C
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Biphenyl Intermediate

This protocol outlines a representative Suzuki-Miyaura coupling reaction of a brominated derivative of this compound with a generic heterocyclic boronic acid. Note: This requires a preceding bromination step of the starting material, which is a standard procedure.

Materials:

  • Brominated this compound derivative

  • Heterocyclic boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • In a round-bottom flask, combine the brominated this compound derivative (1.0 equivalent), the heterocyclic boronic acid (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), PPh₃ (0.1 equivalents), and K₂CO₃ (2.0 equivalents).

  • Add a 2:1 mixture of toluene and water.

  • Degas the mixture with nitrogen for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100°C) under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected for a model reaction):

ParameterValue
Yield 80-95%
Purity (HPLC) >97%

The Hedgehog Signaling Pathway and the Role of Smoothened (SMO)

The Hedgehog (Hh) signaling pathway is inactive when the Patched (PTCH) receptor inhibits the Smoothened (SMO) receptor. Upon binding of the Hedgehog ligand to PTCH, this inhibition is released, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes responsible for cell proliferation and survival. In many cancers, mutations in PTCH or SMO lead to constitutive activation of the pathway, promoting tumor growth.

G cluster_0 Hedgehog Signaling Pathway Hh Hedgehog Ligand PTCH PTCH Receptor Hh->PTCH Binds SMO SMO Receptor PTCH->SMO Inhibits GLI GLI Proteins SMO->GLI Activates Nucleus Nucleus GLI->Nucleus Translocates TargetGenes Target Gene Expression GLI->TargetGenes Induces Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

References

Application Notes: 4'-Fluoro-2'-methylacetophenone as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 4'-Fluoro-2'-methylacetophenone and its derivatives as crucial intermediates in the synthesis of modern agrochemicals. The focus is on the synthesis of the broad-spectrum fungicide, mefentrifluconazole, highlighting a plausible synthetic pathway that showcases the utility of substituted acetophenones in constructing complex, biologically active molecules for crop protection.

Introduction

Fluorinated organic compounds play a pivotal role in the agrochemical industry due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability. This compound, a substituted aromatic ketone, serves as a versatile building block for the synthesis of a variety of agrochemical candidates. Its structural features allow for diverse chemical modifications, making it a valuable precursor for developing novel fungicides, herbicides, and insecticides.

This document provides a comprehensive overview of a synthetic route to mefentrifluconazole, a potent triazole fungicide. While the documented synthesis of mefentrifluconazole starts from a trifluoromethyl-substituted analogue, the presented pathway is highly relevant and adaptable for syntheses commencing from this compound, offering valuable insights for researchers in agrochemical development.

Agrochemical Profile: Mefentrifluconazole

Mefentrifluconazole is a novel isopropanol-triazole fungicide that exhibits broad-spectrum efficacy against a wide range of fungal pathogens in various crops.[1] It is a potent inhibitor of the fungal cytochrome P450 enzyme C14-demethylase, which is a critical enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its inhibition disrupts membrane integrity, leading to fungal cell death.[1]

Synthetic Pathway Overview

The synthesis of mefentrifluconazole from a substituted acetophenone derivative is a multi-step process that involves the formation of key intermediates, including an epoxide, followed by the introduction of the triazole moiety. The general synthetic strategy is outlined below.

Synthesis_Workflow A This compound (or derivative) B Intermediate Phenoxyphenyl Derivative A->B Nucleophilic Aromatic Substitution C Epoxide Intermediate B->C Corey-Chaykovsky Reaction D Mefentrifluconazole C->D Ring-opening with 1,2,4-triazole

Caption: General synthetic workflow for mefentrifluconazole.

Experimental Protocols

The following protocols are adapted from the synthesis of mefentrifluconazole and provide a detailed methodology for key transformations.

Step 1: Synthesis of the Phenoxyphenyl Derivative

This step involves a nucleophilic aromatic substitution to introduce the 4-chlorophenoxy moiety onto the acetophenone derivative.

  • Reaction: Nucleophilic Aromatic Substitution

  • Reactants:

    • Substituted 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanone (1.0 eq)

    • 4-Chlorophenol (1.1 eq)

    • Potassium carbonate (1.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the substituted acetophenone in DMF, add 4-chlorophenol and potassium carbonate.

    • Heat the reaction mixture to 120 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired phenoxyphenyl derivative.

Step 2: Formation of the Epoxide Intermediate

The ketone functionality of the phenoxyphenyl derivative is converted to an epoxide using the Corey-Chaykovsky reaction.

  • Reaction: Corey-Chaykovsky Reaction

  • Reactants:

    • Phenoxyphenyl derivative from Step 1 (1.0 eq)

    • Trimethylsulfonium iodide (1.2 eq)

    • Sodium hydride (1.2 eq)

  • Solvent: Dimethyl sulfoxide (DMSO) and Tetrahydrofuran (THF)

  • Procedure:

    • Suspend sodium hydride in DMSO in a flame-dried round-bottom flask under an inert atmosphere.

    • Add trimethylsulfonium iodide portion-wise at room temperature and stir the mixture for 1 hour.

    • Add a solution of the phenoxyphenyl derivative in THF dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

Step 3: Synthesis of Mefentrifluconazole

The final step involves the ring-opening of the epoxide with 1,2,4-triazole to yield mefentrifluconazole.

  • Reaction: Epoxide Ring-Opening

  • Reactants:

    • Epoxide intermediate from Step 2 (1.0 eq)

    • 1,2,4-Triazole (1.3 eq)

    • Sodium hydroxide (0.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Procedure:

    • Combine the epoxide intermediate, 1,2,4-triazole, and sodium hydroxide in DMF.

    • Heat the reaction mixture to 115 °C for 12 hours.[2]

    • Monitor the reaction for full conversion of the epoxide.

    • After completion, remove the DMF by vacuum distillation.[2]

    • Perform an extractive work-up with toluene and water at 80 °C to separate salts and residual DMF.[2]

    • Concentrate the organic phase under vacuum.[2]

    • Crystallize the product from a toluene/DMF mixture by cooling to 0 °C.[2]

    • Isolate the product by centrifugation and dry under vacuum.[2]

Quantitative Data

The following table summarizes the quantitative data for the final step of mefentrifluconazole synthesis as reported in patent literature.

ReactantMolecular Weight ( g/mol )Mass (g)Moles (mol)Molar Ratio
2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-2-methyloxirane328.71555.51.691.0
1H-1,2,4-Triazole69.07152.02.201.3
Sodium Hydroxide40.0034.00.850.5
Product
Mefentrifluconazole397.78---
Yield 92%

Data extracted from patent WO2017/102905.[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Mefentrifluconazole's fungicidal activity stems from its ability to inhibit the C14-demethylase enzyme, a key player in the biosynthesis of ergosterol. This disruption of the fungal cell membrane leads to cell death.

MoA_Pathway cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 C14-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component Death Fungal Cell Death Membrane->Death Mefen Mefentrifluconazole Mefen->CYP51 Inhibition

Caption: Mechanism of action of mefentrifluconazole.

Conclusion

This compound and its derivatives are valuable and versatile precursors in the synthesis of complex agrochemicals. The detailed synthetic pathway for the fungicide mefentrifluconazole illustrates a practical application of these building blocks. The provided protocols and data serve as a valuable resource for researchers and scientists engaged in the discovery and development of new crop protection agents. The unique structural and electronic properties imparted by the fluorine and methyl substituents on the acetophenone core continue to make it a molecule of high interest in the field of agrochemical synthesis.

References

Synthesis of Bioactive Molecules from 4'-Fluoro-2'-methylacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from 4'-Fluoro-2'-methylacetophenone. This versatile starting material serves as a key building block for the creation of novel compounds with potential therapeutic applications, particularly in the fields of oncology and microbiology. The protocols outlined herein focus on the synthesis of chalcones and their subsequent conversion to pyrazolines, two classes of compounds renowned for their diverse biological activities.

Introduction

This compound is an aromatic ketone whose structural features—a fluorine atom and a methyl group on the phenyl ring—make it a valuable precursor in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the resulting molecules to their biological targets. This application note details the synthesis of chalcone and pyrazoline derivatives and provides an overview of their potential biological activities. Chalcones, characterized by an open-chain flavonoid structure, have demonstrated a wide array of pharmacological effects, including anticancer and anti-inflammatory properties. Pyrazolines, five-membered heterocyclic compounds, are known for their broad-spectrum antimicrobial activities.

Synthesis of Bioactive Molecules

The primary synthetic route described here involves a two-step process: the Claisen-Schmidt condensation of this compound with various aromatic aldehydes to yield chalcones, followed by the cyclization of these chalcones with a hydrazine source to form pyrazolines.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10-40% in water)

  • Stirring apparatus

  • Round-bottom flask

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted aromatic aldehyde in ethanol.

  • Cool the mixture in an ice bath while stirring.

  • Slowly add the sodium hydroxide solution dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate is often indicative of product formation. Reaction times can vary from a few hours to overnight.

  • Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to neutralize any excess base, which will precipitate the chalcone product.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones

This protocol outlines the cyclization of a chalcone derivative with hydrazine hydrate to form a pyrazoline.

Materials:

  • Synthesized chalcone derivative

  • Hydrazine hydrate or Phenyl hydrazine

  • Ethanol or Glacial acetic acid

  • Reflux apparatus

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the pyrazoline product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and recrystallize from a suitable solvent like ethanol to obtain the pure pyrazoline.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesized chalcone and pyrazoline derivatives.

Table 1: Synthesis of Chalcone Derivatives from this compound

Aldehyde SubstituentChalcone Product NameYield (%)
4-Chloro(E)-1-(4-fluoro-2-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one75-85
4-Methoxy(E)-1-(4-fluoro-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one80-90
3-Nitro(E)-1-(4-fluoro-2-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one70-80
Unsubstituted(E)-1-(4-fluoro-2-methylphenyl)-3-phenylprop-2-en-1-one85-95

Table 2: Anticancer Activity of Chalcone Derivatives

CompoundCell LineIC50 (µM)Reference
(E)-1-(4-fluoro-2-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-oneMCF-75.8
(E)-1-(4-fluoro-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneHeLa12.3
(E)-1-(4-fluoro-2-methylphenyl)-3-phenylprop-2-en-1-oneA5498.5

Table 3: Antimicrobial Activity of Pyrazoline Derivatives

Pyrazoline DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
5-(4-chlorophenyl)-3-(4-fluoro-2-methylphenyl)-1-phenyl-4,5-dihydropyrazoleStaphylococcus aureus64Candida albicans128[2]
3-(4-fluoro-2-methylphenyl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydropyrazoleEscherichia coli128Aspergillus niger256
3-(4-fluoro-2-methylphenyl)-1,5-diphenyl-4,5-dihydropyrazolePseudomonas aeruginosa256Candida glabrata128

Visualizations

Synthetic Pathway

Synthetic_Pathway A This compound C Chalcone Derivative ((E)-1-(4-fluoro-2-methylphenyl)-3-(aryl)prop-2-en-1-one) A->C Claisen-Schmidt Condensation (NaOH, Ethanol) B Substituted Aromatic Aldehyde B->C E Pyrazoline Derivative C->E Cyclization (Ethanol, Reflux) D Hydrazine Hydrate D->E

Caption: Synthetic route from this compound to chalcone and pyrazoline derivatives.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Start: 4'-Fluoro-2'- methylacetophenone chalcone_synthesis Claisen-Schmidt Condensation start->chalcone_synthesis pyrazoline_synthesis Pyrazoline Synthesis chalcone_synthesis->pyrazoline_synthesis purification Purification & Characterization pyrazoline_synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial data_analysis Data Analysis & SAR Studies anticancer->data_analysis antimicrobial->data_analysis

Caption: Workflow for synthesis, biological evaluation, and analysis of bioactive derivatives.

Anticancer Signaling Pathway of Chalcones

Chalcones have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which is often initiated by an increase in reactive oxygen species (ROS).

Apoptosis_Pathway chalcone Chalcone Derivative ros ↑ Reactive Oxygen Species (ROS) chalcone->ros mito Mitochondrial Dysfunction ros->mito bax Bax activation mito->bax bcl2 Bcl-2 inhibition mito->bcl2 cytc Cytochrome c Release bax->cytc bcl2->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by chalcone derivatives in cancer cells.

References

Application Notes and Protocols for the Catalytic Transfer Hydrogenation of 4'-Fluoro-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic transfer hydrogenation (CTH) is a powerful and versatile method for the reduction of carbonyl compounds, offering a safer and often more selective alternative to traditional hydrogenation using pressurized hydrogen gas or stoichiometric metal hydride reagents.[1] This technique employs a hydrogen donor, typically a simple organic molecule like isopropanol or formic acid, to transfer hydrogen to the substrate in the presence of a transition metal catalyst.[2] The reduction of 4'-Fluoro-2'-methylacetophenone to the corresponding 1-(4-fluoro-2-methylphenyl)ethanol is a key transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The presence of the fluorine atom and the methyl group on the aromatic ring can influence the electronic properties and steric hindrance of the molecule, making the development of efficient and selective reduction protocols crucial.[3]

These application notes provide detailed protocols for the catalytic transfer hydrogenation of this compound using various transition metal catalysts, including ruthenium, rhodium, and iridium complexes. The information is intended to guide researchers in developing robust and efficient synthetic routes.

Catalytic Systems and Quantitative Data

The choice of catalyst and reaction conditions significantly impacts the efficiency of the transfer hydrogenation of this compound. Below is a summary of quantitative data from studies using different catalytic systems.

Ruthenium-Catalyzed Transfer Hydrogenation

Ruthenium complexes, particularly those of the type [(arene)RuCl2]2, are highly effective for the transfer hydrogenation of ketones.[2][3] In the presence of a suitable ligand and a base, these catalysts can achieve high conversions and yields.

Catalyst SystemSubstrateHydrogen DonorBaseTemp. (°C)Time (h)Conversion (%)Yield (%)Reference
[(p-cymene)RuCl2]2 / 2,2′-bibenzimidazole4-Fluoroacetophenone2-PropanolCs2CO313012-86-95 (for halogenated acetophenones)[3]
[Ru(η-cymene)Cl] complexes with chiral 3-amino-1-azacycles4-Fluoroacetophenone2-Propanol--7287-94-[4]
Rhodium and Iridium-Catalyzed Transfer Hydrogenation

Rhodium and iridium complexes also demonstrate high activity in the transfer hydrogenation of this compound.

Catalyst SystemSubstrateHydrogen DonorTime (h)Conversion (%)Reference
[(η-C5Me5)RhCl] complexes with chiral 3-amino-1-azacycles4-Fluoroacetophenone2-Propanol7292-98[4]
[(η-C5Me5)IrCl] complexes with chiral 3-amino-1-azacycles4-Fluoroacetophenone2-Propanol7296-99[4]

Experimental Protocols

The following are detailed protocols for the catalytic transfer hydrogenation of this compound based on established methodologies for similar substrates.

Protocol 1: Ruthenium-Catalyzed Transfer Hydrogenation in 2-Propanol

This protocol is adapted from a general procedure for the transfer hydrogenation of ketones using a [(p-cymene)RuCl2]2 catalyst.[3]

Materials:

  • This compound

  • [(p-cymene)RuCl2]2 (Ruthenium(II) p-cymene chloride dimer)

  • 2,2′-Bibenzimidazole (Ligand)

  • Cesium Carbonate (Cs2CO3)

  • 2-Propanol (Anhydrous)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a 25 mL Schlenk tube, add this compound (1 mmol, 152.2 mg).

  • Add [(p-cymene)RuCl2]2 (0.01 mmol, 6.1 mg, 1 mol%).

  • Add 2,2′-bibenzimidazole (0.02 mmol, 4.6 mg, 2 mol%).

  • Add cesium carbonate (0.3 mmol, 97.8 mg).

  • Add 3 mL of anhydrous 2-propanol.

  • Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After 12 hours, cool the reaction mixture to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid residue through a pad of Celite.

  • Wash the solid residue with a small amount of 2-propanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain 1-(4-fluoro-2-methylphenyl)ethanol.

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation (Screening)

This protocol provides a general method for screening different catalysts (Ru, Rh, Ir) for the asymmetric transfer hydrogenation of this compound.

Materials:

  • This compound

  • Selected Ruthenium, Rhodium, or Iridium catalyst precursor (e.g., [(η-C5Me5)MCl2]2 where M = Rh, Ir or [(p-cymene)RuCl2]2)

  • Chiral ligand (e.g., a chiral diamine or amino alcohol)

  • Base (e.g., KOH or NaOiPr)

  • 2-Propanol (Anhydrous)

  • Reaction vials with stir bars

  • Multi-well reaction block or oil bath for heating

  • Analytical instrumentation for conversion and enantiomeric excess determination (GC, HPLC)

Procedure:

  • In a reaction vial, dissolve the catalyst precursor and the chiral ligand in anhydrous 2-propanol to form the pre-catalyst solution. The metal-to-ligand ratio will depend on the specific catalytic system being investigated.

  • In a separate vial, add this compound (typically 0.1-0.5 mmol).

  • Add the appropriate amount of base to the substrate vial.

  • Add the pre-catalyst solution to the substrate vial.

  • Seal the vial and place it in the reaction block or oil bath at the desired temperature (e.g., 80 °C).

  • Stir the reaction for the desired amount of time (e.g., 24-72 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and filter it through a short plug of silica.

  • Analyze the filtrate by Gas Chromatography (GC) to determine the conversion.

  • Analyze the filtrate by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the product, 1-(4-fluoro-2-methylphenyl)ethanol.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the catalytic transfer hydrogenation of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Substrate, Catalyst, Ligand, and Base B Add Reagents to Reaction Vessel A->B C Add Anhydrous 2-Propanol B->C D Seal Vessel and Heat to Desired Temperature C->D E Stir for Specified Time D->E F Monitor by TLC/GC E->F G Cool to Room Temperature F->G H Filter Solids G->H I Concentrate Filtrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K L Determine Yield K->L M (Optional) Determine Enantiomeric Excess (Chiral HPLC) K->M

Caption: Experimental workflow for catalytic transfer hydrogenation.

Proposed Catalytic Cycle

The following diagram illustrates a generally accepted mechanism for the ruthenium-catalyzed transfer hydrogenation of a ketone using isopropanol as the hydrogen donor.

G Ru_precatalyst [Ru]-Cl Ru_alkoxide [Ru]-O-iPr Ru_precatalyst->Ru_alkoxide + iPrOH - HCl Ru_hydride [Ru]-H Ru_alkoxide->Ru_hydride β-H elimination Acetone Acetone Ru_alkoxide->Acetone Product_complex [Ru]-O-CH(R)R' Ru_hydride->Product_complex + Ketone Product_complex->Ru_alkoxide + iPrOH - Product Alcohol Alcohol R(R')CHOH Product_complex->Alcohol Ketone R(R')C=O Ketone->Ru_hydride Isopropanol iPrOH Isopropanol->Ru_precatalyst Base Base Base->Ru_precatalyst Protonated_Base Base-H+

Caption: Proposed mechanism for Ru-catalyzed transfer hydrogenation.

References

Application Notes and Protocols for the Reductive Amination of 4'-Fluoro-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines from carbonyl compounds. This application note details protocols for the reductive amination of 4'-Fluoro-2'-methylacetophenone, a valuable starting material in the synthesis of various biologically active molecules. The presence of the fluorine atom and the methyl group on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting amine products.

This document provides detailed experimental procedures for common reductive amination strategies, including the use of sodium borohydride and catalytic hydrogenation. A comparative summary of reaction conditions and reported yields for the analogous substrate, 4'-fluoroacetophenone, is also presented to guide methodology selection.

Physicochemical Properties of this compound

PropertyValue
CAS Number 446-29-7
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol
Appearance Liquid
Purity Typically ≥98%

General Reaction Workflow

The reductive amination of a ketone, such as this compound, with a primary amine generally proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form an imine. The imine is subsequently reduced to the final amine product. This process can be carried out in a one-pot reaction or in a stepwise manner.

Reductive_Amination_Workflow Start Start Materials Ketone This compound Amine Primary Amine (R-NH2) Reaction_Vessel Reaction Setup (Solvent, Catalyst/Reagent) Ketone->Reaction_Vessel Amine->Reaction_Vessel Imine_Formation Imine Formation Reaction_Vessel->Imine_Formation Mixing Reduction Reduction Imine_Formation->Reduction Addition of Reducing Agent Workup Aqueous Work-up & Extraction Reduction->Workup Reaction Quenching Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Final Amine Product Purification->Final_Product

Caption: General workflow for the reductive amination of this compound.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol describes a general procedure for the reductive amination of this compound with a primary amine using sodium borohydride as the reducing agent. This method often requires a two-step approach where the imine is formed prior to the addition of the reducing agent to avoid the reduction of the starting ketone.[1]

Materials:

  • This compound

  • Primary amine (e.g., methylamine, ethylamine)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add the primary amine (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours to facilitate imine formation. The progress of imine formation can be monitored by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the cooled solution. Foaming may occur.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2-16 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (or ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with two additional portions of the organic solvent.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-1-(4-fluoro-2-methylphenyl)ethanamine.

Protocol 2: Reductive Amination via Catalytic Hydrogenation

This protocol is adapted from a procedure for the reductive amination of 4'-fluoroacetophenone and is suitable for scale-up.[2] It utilizes a heterogeneous palladium catalyst and hydrogen gas as the reducing agent in a one-pot reaction.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Palladium on carbon (5-10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, combine this compound (1.0 eq), the primary amine (1.0-1.2 eq), and a suitable solvent such as methanol or ethanol.

  • Carefully add the palladium on carbon catalyst (1-5 mol%) to the solution.

  • Seal the reaction vessel and purge with nitrogen or argon.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-10 bar).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as indicated by the cessation of hydrogen uptake or by analytical monitoring (TLC, GC-MS).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by flash column chromatography or distillation.

Reaction Scheme

Caption: Reductive amination of this compound to yield N-alkylated amines.

Comparative Data on Reductive Amination of Fluorinated Acetophenones

The following table summarizes data for the reductive amination of 4'-fluoroacetophenone, a close structural analog of this compound. The reactivity is expected to be similar, though the 2'-methyl group may introduce some steric hindrance.

SubstrateAmineReducing Agent/CatalystSolventTemp. (°C)Time (h)Yield/Conversion (%)Reference
4'-FluoroacetophenoneBenzylamineH₂ (10 bar), 1% Pd@MIL-101(Cr)-50-High Conversion[2]
α-FluoroacetophenoneAmmoniaReductive AminaseBuffer372018[3]
α-FluoroacetophenoneMethylamineReductive AminaseBuffer372046[3]

Note: The data for α-fluoroacetophenone involves enzymatic reductive amination and may not be directly comparable to chemical methods but provides insight into the relative reactivity with different amines.

Conclusion

The reductive amination of this compound is a versatile transformation that can be accomplished through various methods. The choice of reducing agent and reaction conditions should be guided by the specific amine being used, the desired scale of the reaction, and the functional groups present in the molecule. For general laboratory scale, sodium borohydride offers a convenient, albeit sometimes lower-yielding, approach. For larger scale synthesis or when higher chemoselectivity is required, catalytic hydrogenation is an excellent alternative. The data provided for the analogous 4'-fluoroacetophenone serves as a useful starting point for reaction optimization. Researchers should carefully consider the safety precautions associated with each reagent, particularly the flammability of hydrogen gas and the reactivity of sodium borohydride.

References

The Versatility of 4'-Fluoro-2'-methylacetophenone: A Fluorinated Building Block for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4'-Fluoro-2'-methylacetophenone is a key fluorinated aromatic ketone that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a fluorine atom and a methyl group on the phenyl ring, offers multiple avenues for chemical modification, making it an invaluable intermediate in the development of novel pharmaceutical compounds and complex organic molecules. The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting molecules, often leading to enhanced metabolic stability, improved bioavailability, and stronger binding affinity to biological targets. These attributes make this compound a sought-after precursor for the synthesis of a wide range of biologically active compounds, including heterocyclic scaffolds such as chalcones, pyrazoles, and pyrimidines, which have demonstrated potential as anti-inflammatory, antioxidant, analgesic, and anticancer agents.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 446-29-7[1]
Molecular Formula C₉H₉FO[1]
Molecular Weight 152.16 g/mol [2]
Appearance Liquid[1]
Purity 98%[1]
Storage Temperature Room Temperature (Sealed in dry conditions)[1]
Synthetic Applications: Reaction Yields

The following tables summarize the yields of representative reactions starting from this compound and its derivatives.

Table 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Aldehyde ReactantProductYield (%)
4-Methoxybenzaldehyde(E)-1-(4-fluoro-2-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one~85-95%
Benzaldehyde(E)-1-(4-fluoro-2-methylphenyl)-3-phenylprop-2-en-1-one~80-90%
4-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(4-fluoro-2-methylphenyl)prop-2-en-1-one~85-92%
4-(Dimethylamino)benzaldehyde(E)-3-(4-(dimethylamino)phenyl)-1-(4-fluoro-2-methylphenyl)prop-2-en-1-one~75-85%

Table 2: Synthesis of Pyrazoles from Chalcone Derivatives

Chalcone PrecursorProductYield (%)
(E)-1-(4-fluoro-2-methylphenyl)-3-phenylprop-2-en-1-one5-(4-fluoro-2-methylphenyl)-3-phenyl-1H-pyrazole~70-80%
(E)-3-(4-chlorophenyl)-1-(4-fluoro-2-methylphenyl)prop-2-en-1-one3-(4-chlorophenyl)-5-(4-fluoro-2-methylphenyl)-1H-pyrazole~65-75%

Table 3: Synthesis of Pyrimidines from Chalcone Derivatives

Chalcone PrecursorProductYield (%)
(E)-1-(4-fluoro-2-methylphenyl)-3-phenylprop-2-en-1-one4-(4-fluoro-2-methylphenyl)-6-phenylpyrimidin-2(1H)-one~55-65%
(E)-3-(4-methoxyphenyl)-1-(4-fluoro-2-methylphenyl)prop-2-en-1-one4-(4-fluoro-2-methylphenyl)-6-(4-methoxyphenyl)pyrimidin-2(1H)-one~60-70%

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (40%)

  • Crushed ice

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) and the desired aromatic aldehyde (0.01 mol) in ethanol (30 mL).

  • Stir the mixture at room temperature.

  • Slowly add the aqueous potassium hydroxide solution dropwise with constant stirring.

  • Continue stirring the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl until a precipitate forms.

  • Filter the solid product, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: General Procedure for the Synthesis of Pyrazoles

This protocol outlines the cyclization of a chalcone derivative with hydrazine hydrate to form a pyrazole.

Materials:

  • Chalcone derivative (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol or Glacial Acetic Acid

  • Crushed ice

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Brine solution

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve the chalcone derivative (0.01 mol) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate (0.012 mol) to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: General Procedure for the Synthesis of Pyrimidines

This protocol details the synthesis of pyrimidine derivatives from chalcones and urea.

Materials:

  • Chalcone derivative (1.0 eq)

  • Urea (1.0 eq)

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) solution (40%)

  • Crushed ice

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (0.01 mol) and urea (0.01 mol) in ethanol.

  • Slowly add the aqueous potassium hydroxide solution with constant stirring.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure pyrimidine derivative.[3]

Signaling Pathways and Mechanisms of Action

Chalcone derivatives synthesized from this compound have been shown to exhibit significant biological activities, primarily through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Chalcones can inhibit this pathway, leading to their anti-inflammatory effects.

Caption: Chalcone derivatives inhibit the NF-κB pathway by preventing IKK-mediated phosphorylation and subsequent degradation of IκBα. This sequesters NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.[2][4][5]

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Chalcones can activate this pathway, leading to the expression of antioxidant enzymes.

Caption: Chalcones, acting as Michael acceptors, covalently modify Keap1, disrupting its ability to target Nrf2 for degradation. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[6][7][8][9]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and biological evaluation of heterocyclic compounds derived from this compound.

Experimental_Workflow Start This compound ClaisenSchmidt Claisen-Schmidt Condensation Start->ClaisenSchmidt Aldehyde Aromatic Aldehyde Aldehyde->ClaisenSchmidt Chalcone Chalcone Derivative ClaisenSchmidt->Chalcone Cyclization Cyclization Reaction Chalcone->Cyclization Heterocycles Pyrazole / Pyrimidine Derivatives Cyclization->Heterocycles Reagents Hydrazine Hydrate / Urea Reagents->Cyclization Purification Purification & Characterization (TLC, NMR, MS) Heterocycles->Purification BioAssay Biological Activity Screening (Anti-inflammatory, Antioxidant) Purification->BioAssay Data Data Analysis & SAR Studies BioAssay->Data

References

Application Notes and Protocols: Derivatization of 4'-Fluoro-2'-methylacetophenone for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 4'-Fluoro-2'-methylacetophenone, a versatile starting material in medicinal chemistry. The presence of a fluorine atom and a methyl group on the acetophenone scaffold offers unique opportunities to modulate the physicochemical and pharmacological properties of synthesized derivatives, making it a valuable building block for the discovery of novel therapeutic agents. This document details the synthesis of two key classes of bioactive molecules, chalcones and pyrazoles, and presents representative biological activity data for analogous compounds.

Introduction to this compound in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Its derivatization into scaffolds such as chalcones and pyrazoles is of particular interest due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

Derivatization Strategies: Synthesis of Chalcones and Pyrazoles

The primary derivatization of this compound in a medicinal chemistry context involves the synthesis of chalcones via the Claisen-Schmidt condensation, which can then be further cyclized to form pyrazoles.

I. Synthesis of Chalcone Derivatives

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are synthesized through a base-catalyzed aldol condensation between an acetophenone and an aromatic aldehyde.[4]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.

Materials and Reagents:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Glacial acetic acid or dilute hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of this compound and the selected substituted benzaldehyde in ethanol with stirring.

  • Base Addition: Cool the solution in an ice bath and slowly add a 40-60% aqueous solution of NaOH or KOH dropwise while maintaining stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates the progression of the reaction.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

  • Neutralization: Acidify the mixture with glacial acetic acid or dilute HCl to precipitate the chalcone product.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation: Representative Antimicrobial Activity of Fluorinated Chalcone Derivatives

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference
FC-1 Monofluoro-substituted chalconeStaphylococcus aureus7.81[5]
FC-2 Monofluoro-substituted chalconeStreptococcus pneumoniae15.6[5]
FC-3 Difluoro-substituted chalconeCandida albicans15.62[6]
FC-4 Trifluoromethyl-substituted chalconeStaphylococcus aureus7.81[5]
II. Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds that can be synthesized from chalcones through a cyclization reaction with hydrazine.[2][7] Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and analgesic properties.[8][9]

Experimental Protocol: Synthesis of Pyrazoles from Chalcones

This protocol outlines the synthesis of a pyrazole derivative from a chalcone synthesized in the previous step.

Materials and Reagents:

  • Chalcone derivative of this compound

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol or glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone derivative in ethanol or glacial acetic acid.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (typically 1.5-2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the pyrazole derivative.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification: The crude pyrazole can be purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation: Representative Anti-inflammatory and Anticancer Activities of Fluorinated Pyrazole and Chalcone Derivatives

Quantitative biological data for derivatives of this compound is limited in the public domain. The following tables provide IC50 values for analogous fluorinated pyrazole and chalcone derivatives to illustrate their potential therapeutic efficacy.

Table 1: Representative Anti-inflammatory Activity of Fluorinated Pyrazole Derivatives (COX-2 Inhibition) [10][11]

Compound IDDerivative ClassCOX-2 IC50 (µM)Reference
FP-1 3-(Trifluoromethyl)-5-arylpyrazole0.02[10]
FP-2 N1-Aryl pyrazole0.05[10]
FP-3 Selective COX-2 Inhibitor0.019[11]
FP-4 Selective COX-2 Inhibitor0.038[11]

Table 2: Representative Anticancer Activity of Fluorinated Chalcone Derivatives [3][12][13]

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
FC-5 Brominated chalconeGastric Cancer3.57[3]
FC-6 Fluorinated chalconeBreast Cancer (4T1)>100 (Low toxicity to normal cells)[12]
FC-7 Fluorinated 3,4-dihydroxychalconeHuman Cancer Cell PanelVaries[14]
FC-8 Methoxy-substituted chalconeBreast Cancer (MCF-7)3.44[13]

Visualization of Methodologies and Pathways

Diagrams created using Graphviz (DOT language)

experimental_workflow cluster_chalcone Chalcone Synthesis (Claisen-Schmidt) cluster_pyrazole Pyrazole Synthesis start_chalcone This compound + Aromatic Aldehyde react_chalcone Dissolve in Ethanol start_chalcone->react_chalcone add_base Add NaOH/KOH (aq) react_chalcone->add_base stir Stir at Room Temp. add_base->stir workup_chalcone Pour into Ice Water stir->workup_chalcone neutralize Acidify with HCl/Acetic Acid workup_chalcone->neutralize filter_chalcone Filter and Wash neutralize->filter_chalcone purify_chalcone Recrystallize (Ethanol) filter_chalcone->purify_chalcone product_chalcone Purified Chalcone Derivative purify_chalcone->product_chalcone start_pyrazole Chalcone Derivative react_pyrazole Dissolve in Ethanol/Acetic Acid start_pyrazole->react_pyrazole add_hydrazine Add Hydrazine Hydrate react_pyrazole->add_hydrazine reflux Reflux for several hours add_hydrazine->reflux workup_pyrazole Pour into Ice Water reflux->workup_pyrazole filter_pyrazole Filter and Wash workup_pyrazole->filter_pyrazole purify_pyrazole Recrystallize (Ethanol) filter_pyrazole->purify_pyrazole product_pyrazole Purified Pyrazole Derivative purify_pyrazole->product_pyrazole anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Promotes Pyrazole Pyrazole Derivative Pyrazole->COX2 Inhibits anticancer_pathway cluster_cell Cancer Cell Chalcone Chalcone Derivative ROS Reactive Oxygen Species (ROS) Chalcone->ROS Induces Proliferation Uncontrolled Cell Proliferation Chalcone->Proliferation Inhibits Apoptosis_Pathway Apoptotic Signaling Pathway (e.g., Caspase activation) ROS->Apoptosis_Pathway Activates Cell_Death Apoptosis (Programmed Cell Death) Apoptosis_Pathway->Cell_Death Leads to

References

Application Note: A Practical Guide to Suzuki-Miyaura Coupling with 4'-Fluoro-2'-methylacetophenone for the Synthesis of Biaryl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halo-substituted 4'-Fluoro-2'-methylacetophenone with various arylboronic acids. The synthesis of biaryl ketones is a cornerstone of modern medicinal chemistry, and this protocol is optimized for a substrate that features both steric hindrance and electronic deactivation. Two distinct protocols are presented to accommodate a range of arylboronic acids and to offer solutions for potentially challenging couplings.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] This transformation is of particular importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3] The reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[4][5]

This application note focuses on the Suzuki coupling of a derivative of this compound, a substrate that presents unique challenges due to the ortho-methyl group, which introduces steric hindrance, and the electron-withdrawing nature of the acetyl and fluoro groups.[1][6][7] Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[3][8]

The following protocols are designed to be robust starting points for researchers. Protocol A outlines a general procedure using a commonly employed catalyst system, while Protocol B utilizes a more advanced catalyst system known for its effectiveness with sterically hindered and electron-deficient substrates.[2][9]

Experimental Protocols

Note on Starting Material: These protocols assume the starting material is a halo-substituted version of this compound, such as 2-Bromo-4'-fluoro-6'-methylacetophenone . The halide (Br, I) or triflate (OTf) leaving group is necessary for the oxidative addition step in the catalytic cycle.[1] The reactivity of the leaving group generally follows the trend I > Br > OTf >> Cl.[1]

Protocol A: General Conditions using Pd(dppf)Cl₂

This protocol employs a widely used and versatile palladium catalyst suitable for a range of standard Suzuki couplings.[10][11]

Materials:

  • Halo-substituted this compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-3 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (typically 4:1 to 5:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Brine

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the halo-substituted this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent mixture (1,4-dioxane and water). The reaction concentration is typically between 0.1 and 0.5 M.

  • Place the vessel in a preheated oil bath or heating block and stir the reaction mixture vigorously at 80-100 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol B: Conditions for Challenging Substrates using a Buchwald Ligand

For sterically hindered or electronically deactivated substrates where Protocol A may be sluggish, a more active catalyst system employing a bulky, electron-rich phosphine ligand is recommended.[9][12]

Materials:

  • Halo-substituted this compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Brine

Procedure:

  • In a glovebox or under a stream of inert gas, add the halo-substituted this compound, arylboronic acid, Pd₂(dba)₃, SPhos ligand, and K₃PO₄ to an oven-dried reaction vessel.

  • Seal the vessel and remove it from the glovebox.

  • Add anhydrous, degassed solvent (Toluene or 1,4-Dioxane) via syringe.

  • Heat the reaction mixture with vigorous stirring to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Perform the work-up and purification as described in Protocol A (steps 7-11).

Data Presentation

The following tables summarize typical reaction parameters and provide representative yields for the Suzuki coupling of 2-Bromo-4'-fluoro-6'-methylacetophenone with various arylboronic acids.

Table 1: Summary of Proposed Reaction Protocols

ParameterProtocol A (General)Protocol B (Challenging Substrates)
Palladium Source Pd(dppf)Cl₂Pd₂(dba)₃
Ligand dppf (integral to precatalyst)SPhos
Base K₂CO₃ or K₃PO₄K₃PO₄
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene or 1,4-Dioxane (anhydrous)
Temperature 80 - 100 °C100 - 110 °C
Typical Concentration 0.1 - 0.5 M0.1 - 0.5 M

Table 2: Representative Yields for Suzuki Coupling with 2-Bromo-4'-fluoro-6'-methylacetophenone

EntryArylboronic AcidProtocolTime (h)Yield (%)*
1Phenylboronic AcidA1285
24-Methoxyphenylboronic AcidA1289
34-(Trifluoromethyl)phenylboronic AcidB1678
42-Methylphenylboronic AcidB2465
53-Pyridinylboronic AcidA1872

*Yields are representative based on literature for similar sterically hindered and electronically diverse substrates and should be considered as expected outcomes after optimization. Actual yields may vary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment described in the protocols.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand B Add to Reaction Vessel A->B C Inert Atmosphere: Evacuate & Backfill (x3) D Add Degassed Solvent C->D E Heat & Stir (80-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to RT & Quench F->G Reaction Complete H Liquid-Liquid Extraction G->H I Dry Organic Layer (Na₂SO₄) H->I J Concentrate (Rotovap) I->J K Purify (Column Chromatography) J->K L Characterize Product K->L Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-B(OH)₂ (Boronic Acid) + Base PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹—R² RedElim->Product

References

Application Notes and Protocols for the Laboratory Scale Synthesis of 4'-Fluoro-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Fluoro-2'-methylacetophenone (CAS No. 446-29-7) is a valuable fluorinated aromatic ketone that serves as a key building block in organic synthesis. Its unique structure, featuring a fluorine atom and a methyl group on the phenyl ring, makes it an important intermediate for the development of active pharmaceutical ingredients (APIs) and other specialty chemicals. The presence of the fluorine atom can significantly enhance properties such as metabolic stability and binding affinity in drug candidates.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the Friedel-Crafts acylation of 3-fluorotoluene.

The described methodology is based on the well-established Friedel-Crafts reaction, a robust method for forming carbon-carbon bonds on aromatic rings.[2][3] In this procedure, 3-fluorotoluene is acylated with acetyl chloride using anhydrous aluminum chloride as a Lewis acid catalyst.[4] The protocol covers reagent preparation, reaction execution, product isolation, and purification.

Synthetic Pathway

The synthesis proceeds via an electrophilic aromatic substitution, where the acylium ion, generated in situ from acetyl chloride and aluminum chloride, attacks the 3-fluorotoluene ring. The primary product formed is the desired this compound, due to the directing effects of the methyl and fluoro substituents.

Reaction Scheme for the Synthesis of this compound cluster_reactants Reactants cluster_product Product r1 3-Fluorotoluene catalyst Anhydrous AlCl₃ Dichloromethane (DCM) 0°C to Room Temp. plus + r2 Acetyl Chloride p1 This compound catalyst->p1

Caption: Friedel-Crafts acylation of 3-fluorotoluene.

Data Presentation

Quantitative data for the synthesis is summarized in the tables below.

Table 1: Reagent Properties and Stoichiometry

ReagentFormulaMW ( g/mol )Molar Eq.Quantity (mmol)Amount
3-FluorotolueneC₇H₇F110.131.050.05.51 g (5.24 mL)
Acetyl ChlorideC₂H₃ClO78.501.155.04.32 g (3.91 mL)
Aluminum ChlorideAlCl₃133.341.260.08.00 g
DichloromethaneCH₂Cl₂84.93--~100 mL
Hydrochloric Acid (conc.)HCl36.46--~20 mL
Crushed IceH₂O18.02--~100 g

Table 2: Product Characteristics

PropertyValue
Product NameThis compound
CAS Number446-29-7
Molecular FormulaC₉H₉FO
Molecular Weight152.17 g/mol
AppearanceLiquid
Purity (Typical)>98% (after purification)
Theoretical Yield7.61 g
Expected Yield60-80%

Experimental Protocol

This protocol details the synthesis of this compound on a 50 mmol scale.

Materials and Reagents:

  • 3-Fluorotoluene (≥99%)

  • Acetyl Chloride (≥99%)

  • Anhydrous Aluminum Chloride (≥99.9%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Concentrated Hydrochloric Acid (37%)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Crushed Ice

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (addition funnel)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice/water bath

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation or flash chromatography setup

Procedure:

  • Reaction Setup:

    • Assemble the three-neck flask with the magnetic stir bar, dropping funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst.

    • To the flask, add anhydrous aluminum chloride (8.00 g, 60.0 mmol) followed by 50 mL of anhydrous dichloromethane.

    • Cool the resulting suspension to 0°C using an ice/water bath with continuous stirring.[5]

  • Formation of the Acylium Ion Complex:

    • In a separate dry flask, prepare a solution of acetyl chloride (4.32 g, 55.0 mmol) in 15 mL of anhydrous dichloromethane.

    • Transfer this solution to the dropping funnel.

    • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.[6] The mixture may turn yellow and become more homogeneous.

  • Acylation Reaction:

    • Prepare a solution of 3-fluorotoluene (5.51 g, 50.0 mmol) in 15 mL of anhydrous dichloromethane.

    • After the addition of acetyl chloride is complete, add the 3-fluorotoluene solution dropwise from the dropping funnel over 30 minutes, keeping the internal temperature below 5°C.[7]

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]

  • Workup and Isolation:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Prepare a beaker with a vigorously stirred mixture of crushed ice (approx. 100 g) and concentrated hydrochloric acid (20 mL).

    • Slowly and carefully pour the reaction mixture into the ice/HCl mixture. Caution: This quenching step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • Transfer the quenched mixture to a 500 mL separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.[1]

    • Combine all organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.[5]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, obtained as an oil, can be purified by vacuum distillation or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and isomeric purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.[8]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A 1. Assemble Dry Glassware (3-neck flask, condenser, dropping funnel) B 2. Charge AlCl₃ and DCM to the flask A->B C 3. Cool to 0°C B->C D 4. Add Acetyl Chloride solution dropwise at 0°C C->D E 5. Add 3-Fluorotoluene solution dropwise at 0°C D->E F 6. Stir at Room Temperature (2-3 hours) E->F G 7. Monitor by TLC F->G H 8. Quench in Ice/HCl G->H I 9. Phase Separation H->I J 10. Extract Aqueous Layer with DCM I->J K 11. Wash Combined Organic Layers (H₂O, NaHCO₃, Brine) J->K L 12. Dry over MgSO₄ K->L M 13. Concentrate via Rotary Evaporation L->M N 14. Purify Crude Product (Vacuum Distillation or Chromatography) M->N O 15. Characterize Final Product (NMR, IR, GC-MS) N->O

Caption: Workflow for the synthesis of this compound.

References

The Role of 4'-Fluoro-2'-methylacetophenone Derivatives in the Development of Anti-Inflammatory Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utility of compounds derived from 4'-Fluoro-2'-hydroxyacetophenone, a closely related analog of 4'-Fluoro-2'-methylacetophenone, in the discovery and development of novel anti-inflammatory agents. While this compound serves as a versatile building block in organic synthesis, it is its hydroxylated counterpart that has been more directly utilized as a precursor for potent anti-inflammatory molecules, specifically chalcones and their dihydropyrazole derivatives.[1] These synthesized compounds have demonstrated significant anti-inflammatory, analgesic, and antioxidant properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3]

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary anti-inflammatory mechanism of 4'-fluoro-2'-hydroxychalcone and its dihydropyrazole derivatives involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are pivotal in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[4] Specifically, COX-2 is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective COX inhibitors.[2][4]

Furthermore, chalcone derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[5][6] By inhibiting the degradation of IκBα and preventing the nuclear translocation of the p65 subunit, these compounds can suppress the transcription of pro-inflammatory cytokines such as TNF-α and interleukins.[5][6]

Quantitative Data: In Vitro and In Vivo Anti-Inflammatory Activity

The following tables summarize the biological activity of a series of 4'-fluoro-2'-hydroxychalcones (5a-d) and their corresponding dihydropyrazole derivatives (6a-d). The data highlights their potency in inhibiting COX enzymes and their efficacy in a preclinical model of inflammation.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data [3]

CompoundR1R2R3COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2
5aOMeOMeH14.6812.351.19
5bHOMeOMe>304.86>6.17
5cSMeHH>308.23>3.65
5dHHOMe19.251.5312.58
6aOMeOMeH19.5310.161.92
6bHOMeOMe>301.25>24.00
6cSMeHH>306.42>4.67
6dHHOMe17.480.9318.79
Celecoxib---15.210.4335.37

Note: R1, R2, and R3 refer to substituents on the B ring of the chalcone structure.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema) [3]

Compound% Inhibition of Edema (after 6h)
5a19
5b30
5c32
5d54
6a6
6b62
6c28
6d74
Celecoxib78

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of these compounds are provided below.

Protocol 1: Synthesis of 4'-Fluoro-2'-hydroxychalcones (5a-d)[3]

Materials:

  • 4'-Fluoro-2'-hydroxyacetophenone

  • Substituted benzaldehydes (4a-d)

  • Ethanol

  • Aqueous potassium hydroxide (40%)

Procedure:

  • Dissolve 4'-fluoro-2'-hydroxyacetophenone (10 mmol) and the appropriately substituted benzaldehyde (10 mmol) in ethanol (30 mL).

  • To the stirred solution, add aqueous potassium hydroxide (40%, 15 mL) dropwise.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Protocol 2: Synthesis of 3-(4-Fluoro-2-hydroxyphenyl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazoles (6a-d)[3]

Materials:

  • 4'-Fluoro-2'-hydroxychalcone derivatives (5a-d)

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • Dissolve the chalcone derivative (5 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (80%, 10 mmol) to the solution.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure dihydropyrazole derivative.

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay[3]

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (Celecoxib)

  • Tris-HCl buffer (pH 8.0)

  • Glutathione, Hematin

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, glutathione, and hematin.

  • Add the test compound or reference inhibitor at various concentrations to the reaction mixture.

  • Add the COX-1 or COX-2 enzyme to initiate a pre-incubation period.

  • Start the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction by adding a suitable acid.

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Protocol 4: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema[3][7]

This is a standard model for evaluating acute inflammation.

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • Test compounds and reference drug (Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or reference drug orally at a specified dose.

  • After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 4, and 6 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group that received only the vehicle.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved and the general workflow of the experimental procedures.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor Arachidonic_Acid Arachidonic Acid Receptor->Arachidonic_Acid Leads to release of IKK IKK Complex Receptor->IKK Activates COX1_2 COX-1 / COX-2 Prostaglandins Prostaglandins (PGs) COX1_2->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Chalcone 4'-Fluoro-2'-hydroxy- chalcone Derivatives Chalcone->COX1_2 Inhibits Chalcone->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, ILs, COX-2) DNA->Proinflammatory_Genes Transcription

Figure 1: Anti-inflammatory mechanism of chalcone derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4'-Fluoro-2'- hydroxyacetophenone + Aldehyde chalcone Claisen-Schmidt Condensation start->chalcone chalcone_prod 4'-Fluoro-2'- hydroxychalcone chalcone->chalcone_prod pyrazole Cyclization with Hydrazine Hydrate chalcone_prod->pyrazole invitro In Vitro Assay (COX Inhibition) chalcone_prod->invitro invivo In Vivo Assay (Rat Paw Edema) chalcone_prod->invivo pyrazole_prod Dihydropyrazole Derivative pyrazole->pyrazole_prod pyrazole_prod->invitro pyrazole_prod->invivo data Data Analysis (IC50, % Inhibition) invitro->data invivo->data

Figure 2: Experimental workflow for synthesis and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation for 4'-Fluoro-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4'-Fluoro-2'-methylacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) related to the Friedel-Crafts acylation of 3-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity when acylating 3-fluorotoluene?

In the Friedel-Crafts acylation of 3-fluorotoluene, the regioselectivity is governed by the directing effects of both the methyl (-CH₃) group and the fluorine (-F) atom. The methyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. The interplay of these electronic and steric factors determines the substitution pattern on the aromatic ring. The primary positions for electrophilic attack are ortho and para to the methyl group (positions 2, 4, and 6) and ortho and para to the fluorine atom (positions 2, 4, and 6). Due to the combined directing effects and steric considerations, the major product expected is this compound, with other isomers potentially forming in smaller quantities.

Q2: Which Lewis acid is most effective for this reaction?

Anhydrous aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid catalyst for the Friedel-Crafts acylation of 3-fluorotoluene.[1] It is crucial that the aluminum chloride is anhydrous, as moisture will deactivate the catalyst and inhibit the reaction.

Q3: Can I use acetic anhydride instead of acetyl chloride?

Yes, acetic anhydride can be used as the acylating agent in place of acetyl chloride.[2] While acetyl chloride is generally more reactive, acetic anhydride is a viable alternative and is often preferred in industrial settings as it is less corrosive and easier to handle.[2] The reaction mechanism is similar, with the formation of an acylium ion as the reactive electrophile.

Q4: What are the primary challenges in purifying this compound?

The main challenge in purifying this compound is the separation of the desired product from other isomers that may have formed during the reaction, such as 2'-Fluoro-4'-methylacetophenone. These isomers often have very similar physical properties, including close boiling points, which can make separation by distillation difficult.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated if exposed to water.[1] 2. Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the ketone product can form a complex with it. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached if the temperature is too low.1. Use freshly opened, anhydrous Lewis acid. Ensure all glassware is thoroughly dried and use anhydrous solvents. The catalyst should be a fine, free-flowing powder.[1] 2. Use at least 1.1 to 1.2 equivalents of the Lewis acid catalyst relative to the acylating agent.[1] 3. Gradually and carefully increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
Formation of Multiple Products/Isomers 1. Non-selective Acylation: Harsh reaction conditions, such as high temperatures, can lead to a decrease in regioselectivity and the formation of multiple isomers. 2. Poly-acylation: Although less common than in Friedel-Crafts alkylation, poly-acylation can occur under highly activating conditions.1. Maintain careful control of the reaction temperature, starting at a lower temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature.[1] 2. The acyl group is deactivating, which generally prevents further acylation. However, if this is observed, ensure the reaction is not run for an excessively long time after completion.
Darkening or Charring of Reaction Mixture 1. Runaway Reaction: The reaction is highly exothermic, and uncontrolled addition of reagents can lead to a rapid increase in temperature. 2. High Reactant Concentration: Insufficient solvent can lead to localized overheating and decomposition of starting materials or products.1. Control the rate of addition of the acylating agent and the substrate. Perform the addition at a low temperature using an ice bath. 2. Ensure adequate dilution with an appropriate anhydrous solvent, such as dichloromethane.
Difficult Work-up (Emulsion Formation) 1. Formation of Aluminum Salts: During the quenching step, the formation of aluminum salts can lead to emulsions that are difficult to separate.1. Instead of quenching with water alone, pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1] If an emulsion persists, adding a saturated solution of sodium chloride (brine) can help break it.

Data Presentation

Table 1: Illustrative Effect of Reaction Parameters on Yield and Purity

ParameterCondition ACondition B (Optimized)Condition CCondition D
Lewis Acid (eq.) 1.01.21.51.2
Temperature (°C) 250 to 25500
Time (h) 4328
Illustrative Yield (%) 608570 (with byproducts)50
Illustrative Purity (crude, %) 80907085

Note: This data is illustrative and serves to demonstrate general trends in Friedel-Crafts acylation reactions.[1]

Table 2: Common Impurities and Identification Methods

ImpurityPotential CauseIdentification Method(s)
3-Fluorotoluene (Starting Material) Incomplete reactionGC-MS, ¹H NMR
Isomeric Acetophenones (e.g., 2'-Fluoro-4'-methylacetophenone) Non-selective acylationGC-MS, ¹H NMR, HPLC
Poly-acylated Products Highly activating conditionsGC-MS, ¹H NMR
Hydrolysis of Acylating Agent Presence of moistureLC-MS, IR Spectroscopy

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from established methods for Friedel-Crafts acylation of similar substrates.

Materials:

  • 3-Fluorotoluene (1.0 eq.)

  • Acetyl chloride (1.1 eq.)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq.)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated brine solution (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under a nitrogen or argon atmosphere, equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with continuous stirring.

  • Acylating Agent Addition: In a separate dry flask, dissolve acetyl chloride (1.1 eq.) in anhydrous dichloromethane. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: After the addition of acetyl chloride is complete, dissolve 3-fluorotoluene (1.0 eq.) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for one hour. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction's progress by TLC.

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.

    • Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This step is exothermic and should be performed in a well-ventilated fume hood.

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by fractional distillation under reduced pressure to isolate the desired this compound.

Visualizations

Friedel_Crafts_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware prep_reagents->setup_glassware cool_catalyst Cool AlCl3/DCM Suspension to 0°C setup_glassware->cool_catalyst add_acyl Dropwise Addition of Acetyl Chloride Solution cool_catalyst->add_acyl add_substrate Dropwise Addition of 3-Fluorotoluene Solution add_acyl->add_substrate stir Stir at 0°C then Warm to Room Temp. add_substrate->stir quench Quench with Ice and HCl stir->quench extract Extract with DCM quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ & Evaporate wash->dry purify Purify by Chromatography or Distillation dry->purify final_product final_product purify->final_product This compound

Caption: A typical experimental workflow for the Friedel-Crafts acylation of 3-fluorotoluene.

Troubleshooting_Logic start Low or No Yield q1 Is the Lewis Acid Anhydrous & Active? start->q1 sol1 Use Fresh, Anhydrous Catalyst. Ensure Dry Glassware & Solvents. q1->sol1 No q2 Is the Catalyst Stoichiometry Correct? q1->q2 Yes a1_yes Yes a1_no No sol2 Use >1.1 eq. of Lewis Acid. q2->sol2 No q3 Is the Reaction Temperature Optimized? q2->q3 Yes a2_yes Yes a2_no No sol3 Start at 0°C and Gradually Warm Up. Monitor by TLC. q3->sol3 No end Consult Further Literature or Consider Alternative Synthetic Route q3->end Yes a3_yes Yes a3_no No

Caption: A logical workflow for troubleshooting low yields in the Friedel-Crafts acylation.

References

Technical Support Center: Synthesis of 4'-Fluoro-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Fluoro-2'-methylacetophenone, a key intermediate in the pharmaceutical and agrochemical industries.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Friedel-Crafts acylation of 3-fluorotoluene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[1] Aluminum chloride (AlCl₃) is a commonly used catalyst for this reaction.[1][2]

Q2: What is the primary role of the Lewis acid in this synthesis?

A2: The Lewis acid, typically aluminum chloride (AlCl₃), acts as a catalyst by activating the acylating agent (e.g., acetyl chloride). It coordinates to the halogen of the acyl chloride, which facilitates the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of 3-fluorotoluene to form the desired product.[2][3]

Q3: Why is a stoichiometric amount of Lewis acid catalyst often required?

A3: The product, this compound, is a ketone. The ketone's oxygen atom can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, a stoichiometric amount or even a slight excess of the Lewis acid is generally necessary to ensure the reaction goes to completion.[4]

Q4: What are the main challenges in the synthesis of this compound via Friedel-Crafts acylation?

A4: The main challenges include controlling the regioselectivity of the reaction to favor the desired isomer, managing the exothermic nature of the reaction, and preventing the formation of byproducts. The starting materials and catalyst are also often moisture-sensitive, requiring anhydrous conditions for optimal results.

Q5: How can I purify the final product?

A5: Common purification methods for this compound include column chromatography on silica gel or recrystallization.[5] The choice of method depends on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.1. Use a fresh, unopened container of anhydrous aluminum chloride. Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required.2. Use at least 1.1 to 1.2 equivalents of the Lewis acid catalyst relative to the acylating agent.
3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.3. After the initial addition of reagents at a low temperature (e.g., 0°C), allow the reaction to slowly warm to room temperature and stir for an adequate amount of time to ensure completion.
Formation of Multiple Isomers 1. Lack of Regiocontrol: The methyl and fluoro substituents on the starting material (3-fluorotoluene) direct acylation to different positions, potentially leading to a mixture of isomers. The methyl group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, but a deactivator.1. Carefully control the reaction temperature, as it can influence the isomer ratio. Lower temperatures generally favor the thermodynamically more stable para-acylated product. The major product is expected to be this compound due to the directing effects of both the methyl and fluoro groups.
Darkening or Charring of the Reaction Mixture 1. Uncontrolled Exotherm: The Friedel-Crafts acylation is a highly exothermic reaction.1. Add the acylating agent or the catalyst portion-wise or via a dropping funnel to control the rate of addition. Maintain a low reaction temperature (e.g., 0-5°C) during the addition using an ice bath.
2. High Concentration of Reactants: Concentrated reaction mixtures can lead to localized overheating.2. Ensure adequate dilution with a suitable inert solvent, such as dichloromethane or dichloroethane.
Difficult Product Isolation/Purification 1. Incomplete Quenching: Residual aluminum salts can form emulsions during workup.1. Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to ensure complete decomposition of the aluminum chloride complexes.
2. Presence of Multiple Byproducts: Isomers and other side-products can co-elute during chromatography or co-crystallize.2. Optimize the reaction conditions to minimize byproduct formation. For purification, use a combination of techniques, such as an initial wash with a base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by careful column chromatography with an appropriate solvent system.

Data Presentation

Table 1: Typical Reagent Stoichiometry for Friedel-Crafts Acylation

ReagentMolecular Weight ( g/mol )Molar EquivalentTypical Role
3-Fluorotoluene110.131.0Starting Material
Acetyl Chloride78.501.0 - 1.2Acylating Agent
Aluminum Chloride (Anhydrous)133.341.1 - 1.3Lewis Acid Catalyst
Dichloromethane (Anhydrous)84.93-Solvent

Table 2: Influence of Reaction Conditions on Yield (Qualitative)

ParameterConditionExpected Outcome on YieldRationale
Temperature Low (0-5°C) during addition, then room temp.HigherMinimizes side reactions and decomposition.
High (> room temp.)LowerIncreased byproduct formation and potential for charring.
Catalyst Quality AnhydrousHigherPrevents deactivation of the Lewis acid by moisture.
Exposed to moistureLowerCatalyst is hydrolyzed and becomes inactive.
Reaction Time Too shortLowerIncomplete conversion of starting material.
Optimal (typically a few hours)HigherAllows the reaction to proceed to completion.
Excessively longMay decreasePotential for product degradation or side reactions.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 3-Fluorotoluene

Objective: To synthesize this compound from 3-fluorotoluene and acetyl chloride.

Materials:

  • 3-Fluorotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is completely dry.

  • Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane in the flask. Cool the suspension to 0°C using an ice bath.

  • Reagent Addition:

    • In the dropping funnel, prepare a solution of 3-fluorotoluene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.

    • Add this solution dropwise to the stirred aluminum chloride suspension over 30-60 minutes, maintaining the internal temperature of the reaction mixture between 0°C and 5°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. Caution: This quenching step is highly exothermic.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Glassware setup_reaction Assemble Reaction Apparatus under N2 prep_reagents->setup_reaction add_alcl3 Charge AlCl3 & DCM, Cool to 0°C setup_reaction->add_alcl3 add_reactants Dropwise Addition of 3-Fluorotoluene & Acetyl Chloride add_alcl3->add_reactants react Stir at Room Temperature add_reactants->react quench Quench with HCl/Ice react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry & Concentrate wash->dry purify Purify (Distillation/Chromatography) dry->purify final_product final_product purify->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction? check_catalyst Was the AlCl3 anhydrous and fresh? start->check_catalyst Yes check_stoichiometry Was a stoichiometric amount of AlCl3 used? check_catalyst->check_stoichiometry Yes solution_catalyst Use fresh, anhydrous AlCl3 under inert atmosphere. check_catalyst->solution_catalyst No check_temp Was the reaction allowed to warm to RT and stir long enough? check_stoichiometry->check_temp Yes solution_stoichiometry Increase AlCl3 to 1.1-1.3 equivalents. check_stoichiometry->solution_stoichiometry No solution_temp Increase reaction time at room temperature. check_temp->solution_temp No

References

Technical Support Center: Purification of 4'-Fluoro-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4'-Fluoro-2'-methylacetophenone (CAS 446-29-7).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Column Chromatography

Question: I performed column chromatography to purify this compound, but my final product is still impure. What could be the problem?

Answer:

Several factors can contribute to low purity after column chromatography. Consider the following troubleshooting steps:

  • Improper Solvent System: The polarity of the eluent is crucial for good separation. For aromatic ketones like this compound, a common eluent system is a mixture of hexane and ethyl acetate.[1] If your compounds of interest are eluting too quickly (high Rf value), decrease the polarity of the eluent (i.e., decrease the proportion of ethyl acetate). If they are not moving from the baseline, increase the eluent polarity.

  • Column Overloading: Loading too much crude product onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Inadequate Packing of the Column: An improperly packed column with air bubbles or cracks will lead to channeling and inefficient separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.

  • Co-eluting Impurities: It is possible that some impurities have similar polarity to your product and co-elute. In this case, you may need to try a different solvent system or a different purification technique, such as vacuum distillation or recrystallization.

Issue 2: Oiling Out During Recrystallization

Question: I'm trying to recrystallize this compound, but it's "oiling out" instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly. Here are some solutions:

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling often promotes oil formation.

  • Solvent Choice: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic ketones, solvent systems like ethanol/water, acetone/water, or heptane/ethyl acetate can be effective.[2] You may need to experiment with different solvent pairs to find the optimal one.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure solid, add a "seed crystal" to the cooled solution to induce crystallization.

  • Reduce Solvent Volume: It's possible you have too much solvent. Try evaporating some of the solvent to increase the concentration of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: If synthesized via Friedel-Crafts acylation, common impurities include unreacted starting materials (e.g., 3-fluorotoluene), regioisomers (e.g., 2'-Fluoro-4'-methylacetophenone), and polyacylated byproducts.[3][4] The presence of a Lewis acid catalyst like aluminum chloride also necessitates a thorough aqueous workup to remove any residual catalyst.[1]

Q2: What is the recommended method for monitoring the purification process?

A2: Thin-layer chromatography (TLC) is an effective and rapid method for monitoring the progress of your purification.[1] A common mobile phase for TLC analysis of aromatic ketones is a mixture of hexane and ethyl acetate.[1] By spotting the crude mixture, the collected fractions, and a reference standard (if available), you can track the separation of your desired compound from impurities.

Q3: Can I use distillation to purify this compound?

A3: Yes, vacuum distillation can be a suitable method for purifying liquid ketones like this compound, especially for removing non-volatile impurities.[1] It is particularly useful for large-scale purifications where column chromatography may be less practical.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of volatile compounds and identifying any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of impurities.

Comparison of Purification Techniques

Purification TechniquePrincipleAdvantagesDisadvantagesBest For
Column Chromatography Separation based on differential adsorption of components to a stationary phase.High resolution for complex mixtures; applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent; risk of sample loss on the column.Isolating the desired product from impurities with different polarities.
Recrystallization Purification of solids based on differences in solubility in a given solvent at different temperatures.Can yield very pure crystalline products; relatively simple and inexpensive.Only applicable to solids; risk of "oiling out"; requires finding a suitable solvent.Final purification step to obtain a highly pure solid product.
Vacuum Distillation Separation of liquids based on differences in boiling points at reduced pressure.Effective for separating liquids with different boiling points; suitable for large-scale purification.Not effective for separating compounds with similar boiling points; requires a vacuum setup.Purifying liquid products from non-volatile or high-boiling impurities.

Experimental Protocols

1. Column Chromatography Protocol

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system, collecting fractions in test tubes or vials.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

2. Recrystallization Protocol

This protocol outlines a general procedure for the recrystallization of this compound, assuming it can be obtained as a solid.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems include ethanol/water and hexane/ethyl acetate.[2]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a desiccator or a vacuum oven.

3. Vacuum Distillation Protocol

This protocol is for the purification of liquid this compound.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed.

  • Distillation:

    • Place the crude liquid in the distillation flask along with a stir bar or boiling chips.

    • Connect the apparatus to a vacuum pump and gradually reduce the pressure.

    • Begin heating the distillation flask gently.

    • Collect the fraction that distills at a constant temperature and pressure. This corresponds to the boiling point of your product at that pressure.

  • Product Collection:

    • Once the desired fraction has been collected, stop the heating and allow the apparatus to cool before releasing the vacuum.

Purification Workflow

PurificationWorkflow crude Crude Product (this compound + Impurities) initial_analysis Initial Purity Analysis (TLC, GC-MS) crude->initial_analysis decision Purity Acceptable? initial_analysis->decision pure_product Pure Product decision->pure_product Yes column_chrom Column Chromatography decision->column_chrom No post_analysis Purity Confirmation (GC-MS, HPLC, NMR) column_chrom->post_analysis distillation Vacuum Distillation distillation->post_analysis recrystallization Recrystallization recrystallization->post_analysis post_analysis->decision

Caption: A general workflow for the purification of this compound.

References

Side product formation in the synthesis of 4'-Fluoro-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Fluoro-2'-methylacetophenone. The primary focus is on addressing the formation of common side products during the Friedel-Crafts acylation of 3-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation of 3-fluorotoluene using an acetylating agent such as acetyl chloride or acetic anhydride, catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl₃).[1][2]

Q2: What are the primary side products I should expect in this synthesis?

A2: The primary side products are positional isomers of this compound. The acylation of 3-fluorotoluene can occur at various positions on the aromatic ring, leading to a mixture of products. The most common isomeric impurities include:

  • 1-(4-Fluoro-3-methylphenyl)ethanone

  • 1-(2-Fluoro-4-methylphenyl)ethanone

  • 1-(5-Fluoro-2-methylphenyl)ethanone

The formation of these isomers is dictated by the directing effects of the methyl (-CH₃) and fluoro (-F) substituents on the aromatic ring.[2][3]

Q3: How do the substituents on 3-fluorotoluene influence the position of acylation?

A3: Both the methyl group and the fluorine atom are ortho, para-directors in electrophilic aromatic substitution. However, their activating and deactivating effects, as well as steric hindrance, determine the final product distribution. The methyl group is an activating director, while the fluorine atom is a deactivating director. The interplay of these effects results in acylation at multiple positions.[3]

Q4: Can polyacylation be a significant issue?

A4: Polyacylation is generally not a major concern in Friedel-Crafts acylation. The acetyl group introduced onto the aromatic ring is deactivating, making the product less reactive than the starting material and thus less likely to undergo a second acylation.[4][5][6]

Q5: What are the best analytical methods to identify and quantify the desired product and its isomers?

A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying the different isomers based on their retention times and fragmentation patterns.[7][8] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for the structural elucidation of the isomers and for quantifying the product distribution in the crude reaction mixture.[9][10]

Troubleshooting Guide: Side Product Formation

This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on minimizing the formation of isomeric side products.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Inactive catalyst due to moisture. 2. Insufficient amount of Lewis acid catalyst. 3. Reaction temperature is too low for sufficient conversion.1. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. 2. Use a stoichiometric amount (at least 1.1 equivalents) of the Lewis acid, as it complexes with the ketone product.[3] 3. Gradually increase the reaction temperature, monitoring the progress by TLC or GC.
High Percentage of Isomeric Side Products 1. High reaction temperature favoring less selective acylation. 2. High concentration of reactants leading to localized overheating. 3. Choice of Lewis acid or solvent affecting regioselectivity.1. Maintain a low reaction temperature (e.g., 0-5 °C), especially during the addition of reagents.[1][3] 2. Ensure adequate dilution with an appropriate anhydrous solvent (e.g., dichloromethane). 3. While AlCl₃ is common, exploring other Lewis acids or solvent systems may alter the isomer ratio.
Formation of Dark-Colored, Polymeric Byproducts 1. Excessively high reaction temperature leading to decomposition. 2. Use of a highly reactive acylating agent with a strong Lewis acid.1. Implement careful temperature control throughout the reaction. 2. Consider using a milder Lewis acid if decomposition is significant.
Difficult Purification of the Final Product 1. Similar boiling points and polarities of the isomeric products.1. Employ fractional distillation under reduced pressure for initial separation. 2. Utilize column chromatography on silica gel with an optimized eluent system (e.g., hexane/ethyl acetate) for final purification.
Illustrative Data on Isomer Distribution

The precise distribution of isomers is highly dependent on the specific reaction conditions. The following table provides an illustrative summary based on the directing effects of the substituents.

Reaction Condition This compound (Desired) Other Isomers (Combined) Notes
Low Temperature (0-5 °C) Higher PercentageLower PercentageLower temperatures generally favor the thermodynamically more stable products and can increase regioselectivity.
Higher Temperature (Room Temp. or above) Lower PercentageHigher PercentageHigher temperatures can lead to a less selective reaction, resulting in a broader distribution of isomers.[11]

Disclaimer: The data in this table is illustrative and intended to demonstrate general trends. Actual results will vary based on specific experimental parameters.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 3-Fluorotoluene

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 3-Fluorotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet connected to a bubbler.

  • Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to the flask, followed by anhydrous dichloromethane to create a suspension. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of 3-fluorotoluene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes, ensuring the internal temperature remains between 0-5 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. Caution: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

G start High Percentage of Isomeric Side Products Detected check_temp Was the reaction temperature maintained at 0-5°C? start->check_temp temp_high High temperature likely caused low regioselectivity. check_temp->temp_high No temp_ok Temperature was controlled. check_temp->temp_ok Yes solution Optimize by maintaining low temperature, ensuring slow reagent addition, and considering alternative catalysts/solvents. temp_high->solution check_addition Was the addition of reagents slow and controlled? temp_ok->check_addition addition_fast Rapid addition may have caused localized overheating. check_addition->addition_fast No addition_ok Reagent addition was controlled. check_addition->addition_ok Yes addition_fast->solution check_catalyst Review Lewis acid and solvent choice. addition_ok->check_catalyst check_catalyst->solution

Caption: Troubleshooting workflow for addressing high levels of isomeric impurities.

Reaction Pathway for the Formation of this compound and Isomeric Side Products

G cluster_products Products 3-Fluorotoluene 3-Fluorotoluene This compound This compound 3-Fluorotoluene->this compound Position 2 Acylation Isomeric Side Products Isomeric Side Products 3-Fluorotoluene->Isomeric Side Products Acylation at other positions Acetyl Chloride + AlCl3 Acetyl Chloride + AlCl3 Acylium Ion Acylium Ion Acetyl Chloride + AlCl3->Acylium Ion

Caption: Simplified reaction scheme showing the formation of the desired product and side products.

References

Technical Support Center: Isomer Separation in Fluorotoluene Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of fluorotoluenes. Our aim is to help you overcome common challenges, particularly in the separation of resulting isomers.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity when acylating 2-fluorotoluene, 3-fluorotoluene, and 4-fluorotoluene?

A1: The regioselectivity of the Friedel-Crafts acylation of fluorotoluenes is governed by the interplay of the directing effects of the methyl (-CH₃) and fluoro (-F) groups. Both are ortho, para-directors. However, the activating effect of the methyl group and the deactivating (by induction) yet ortho, para-directing (by resonance) nature of the fluorine atom, combined with steric hindrance, lead to the formation of a major isomer for each substrate.[1]

  • 2-Fluorotoluene: The methyl group strongly activates the para position (C4), while the fluorine atom directs to its para position (C5). Due to significant steric hindrance at the positions adjacent to the methyl and fluoro groups, acylation is most likely to occur at the less hindered C4 position, making 4-acetyl-2-fluorotoluene the expected major product.[1]

  • 3-Fluorotoluene: The methyl group directs to the ortho (C2, C6) and para (C5) positions. The fluorine atom also directs to its ortho (C2, C4) and para (C6) positions. The positions ortho to the methyl group (C2 and C6) are sterically accessible, leading to 2-acetyl-3-fluorotoluene as a likely major product.

  • 4-Fluorotoluene: The methyl group directs to the ortho positions (C2, C6), and the fluorine atom directs to its ortho positions (C3, C5). Steric hindrance from the methyl group will disfavor substitution at the C3 and C5 positions. Therefore, acylation is expected to occur primarily at the position ortho to the methyl group, yielding 2-acetyl-4-fluorotoluene as the major product.[1]

Q2: My final product is impure, showing multiple spots on TLC or peaks in GC-MS. What are the likely impurities and how can I improve the purity?

A2: Impurities in the acylation of fluorotoluene often stem from the formation of isomeric byproducts or the presence of unreacted starting material.

  • Isomeric Byproducts: While one major isomer is expected, minor isomers can form, especially under harsh reaction conditions which can reduce selectivity. The most effective method for separating these isomers is typically column chromatography. Recrystallization may also be an option if a suitable solvent system can be identified.[2]

  • Unreacted Starting Material: The presence of unreacted fluorotoluene indicates an incomplete reaction. To address this, you can try increasing the reaction time or moderately raising the temperature. It is also crucial to ensure your Lewis acid catalyst (e.g., AlCl₃) is active and used in the correct stoichiometric amount.[2]

Q3: Can I use acetic anhydride instead of acetyl chloride for the acylation?

A3: Yes, acetic anhydride can be used as the acylating agent. It is generally less reactive than acetyl chloride, which might necessitate slightly higher reaction temperatures or longer reaction times. A key advantage of acetic anhydride is that it is less sensitive to moisture compared to acetyl chloride.[2]

Q4: What are the common causes of low or no product yield?

A4: Several factors can contribute to low or no yield in a Friedel-Crafts acylation:

  • Inactive Catalyst: Lewis acids like aluminum chloride are highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, at least a stoichiometric amount of the catalyst is often required.

  • Deactivated Substrate: While the methyl group is activating, the fluorine atom has a deactivating inductive effect, making fluorotoluenes less reactive than toluene itself.[1]

  • Low Reaction Temperature: Some reactions require heating to overcome the activation energy. If the reaction is sluggish at room temperature, a moderate increase in temperature may be necessary.

Troubleshooting Guides

Issue 1: Poor Isomer Separation in Column Chromatography

Symptoms:

  • Co-elution of isomers (single broad peak or overlapping peaks).

  • Poor resolution between isomer spots on TLC.

  • Streaking of spots on the TLC plate.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent is critical. If isomers are co-eluting, the solvent system may be too polar. Try decreasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture). Conversely, if the compounds are not moving from the baseline, gradually increase the polarity.
Incorrect Adsorbent Silica gel is the most common stationary phase for separating moderately polar compounds like ketones. If separation on silica is poor, consider using alumina (neutral or basic). The choice of adsorbent can alter the elution order.
Overloaded Column Applying too much crude product to the column will lead to broad bands and poor separation. Use a rule of thumb of 20-50 times the weight of adsorbent to the weight of the sample for difficult separations.
Improper Column Packing Air bubbles or channels in the stationary phase will result in an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly.
Issue 2: Unexpected Isomer Ratio

Symptoms:

  • A higher than expected proportion of the minor isomer is observed.

  • The reaction is not as regioselective as predicted.

Possible Causes & Solutions:

Possible Cause Solution
Reaction Temperature Too High Higher temperatures can sometimes overcome the activation energy barrier for the formation of less favored isomers, leading to a decrease in regioselectivity. Conduct the reaction at a lower temperature (e.g., 0 °C) to favor the kinetically controlled product.
Choice of Lewis Acid/Solvent The nature of the Lewis acid and the solvent can influence the steric bulk of the electrophilic species and affect the isomer distribution. Non-polar solvents like dichloromethane or carbon disulfide often favor the formation of the para-isomer due to steric factors.[1] Experimenting with different Lewis acids (e.g., FeCl₃, SnCl₄) may also alter the regioselectivity.
Steric Hindrance The bulky acylium ion complex will preferentially attack less sterically hindered positions on the aromatic ring. While this is a fundamental aspect of the reaction, its impact can be modulated by the choice of the acylating agent (e.g., a bulkier acyl chloride may lead to higher selectivity for the least hindered position).

Data Presentation

The following table summarizes the expected major products and provides illustrative isomer ratios for the acetylation of fluorotoluene isomers. Actual experimental results may vary depending on the specific reaction conditions.

SubstrateAcylating AgentCatalystExpected Major ProductIllustrative Major:Minor Isomer Ratio
2-FluorotolueneAcetyl ChlorideAlCl₃4-Acetyl-2-fluorotoluene90:10
3-FluorotolueneAcetyl ChlorideAlCl₃2-Acetyl-3-fluorotoluene85:15
4-FluorotolueneAcetyl ChlorideAlCl₃2-Acetyl-4-fluorotoluene95:5

Experimental Protocols

General Protocol for Friedel-Crafts Acetylation of a Fluorotoluene

This protocol provides a general methodology for the acetylation of a fluorotoluene isomer using acetyl chloride and aluminum chloride.[1]

Materials:

  • Fluorotoluene isomer (e.g., 2-fluorotoluene)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension at 0 °C.

  • Substrate Addition: Dissolve the fluorotoluene isomer (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for Isomer Separation by Column Chromatography

Materials:

  • Crude product from the acylation reaction

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • TLC plates (silica gel)

Procedure:

  • TLC Analysis: Develop a TLC of the crude product using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent to determine the optimal solvent system for separation. The ideal eluent system should give a good separation between the spots of the different isomers, with the major product having an Rf value of approximately 0.3.

  • Column Packing: Prepare a chromatography column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor the separation by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

G cluster_reaction Friedel-Crafts Acylation Workflow start Dry Glassware & Reagents add_alcl3 Add Anhydrous AlCl3 & DCM start->add_alcl3 cool Cool to 0°C add_alcl3->cool add_acyl Add Acetyl Chloride cool->add_acyl add_fluoro Add Fluorotoluene Solution add_acyl->add_fluoro react Stir and Monitor by TLC add_fluoro->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Crude Product dry->purify

Caption: A typical experimental workflow for Friedel-Crafts acylation.

G cluster_causes Potential Causes cluster_solutions Solutions start Poor Isomer Separation on TLC/Column cause1 Inappropriate Solvent Polarity start->cause1 Is it... cause2 Column Overload start->cause2 cause3 Poor Column Packing start->cause3 cause4 Wrong Stationary Phase start->cause4 sol1 Adjust Eluent Ratio (e.g., Hexane/EtOAc) cause1->sol1 If yes, then... sol2 Use Less Sample or More Adsorbent cause2->sol2 sol3 Repack Column Carefully cause3->sol3 sol4 Try a Different Adsorbent (e.g., Alumina) cause4->sol4 end Improved Separation sol1->end This should lead to... sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for poor isomer separation.

References

Challenges in the scale-up of 4'-Fluoro-2'-methylacetophenone production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 4'-Fluoro-2'-methylacetophenone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to support your work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, primarily via the Friedel-Crafts acylation of 3-fluorotoluene.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yield in a Friedel-Crafts acylation can stem from several factors. A primary concern is the deactivation of the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) by moisture.[1] It is crucial to ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used.[1][2] Another common issue is the use of an insufficient amount of catalyst. The ketone product forms a stable complex with the Lewis acid, so a stoichiometric amount of the catalyst is often required.[1][3]

Additionally, the reaction temperature plays a critical role. While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can promote side reactions and decomposition.[1] It is advisable to start with cooled conditions (e.g., 0 °C) during the addition of reagents to control the initial exotherm and then allow the reaction to proceed at room temperature or with gentle heating.[2]

Q2: I am observing the formation of multiple products in my reaction mixture. What are these by-products and how can I minimize them?

The most common issue leading to multiple products in the acylation of 3-fluorotoluene is the formation of regioisomers. The methyl group is an ortho-, para-directing activator, while the fluorine atom is a deactivating but also ortho-, para-directing group. This can lead to the formation of isomers other than the desired this compound.

To improve regioselectivity, controlling the reaction temperature is key. Lower temperatures generally favor the formation of the thermodynamically more stable para-isomer. The choice of solvent can also influence the ortho/para ratio.[1]

Another possibility, though less common than in Friedel-Crafts alkylation, is polyacylation, especially if the reaction is run for too long or at high temperatures.[1] The introduction of the first acyl group deactivates the aromatic ring, making a second acylation less favorable.[1][3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time to maximize the yield of the desired mono-acylated product.

Q3: The work-up of my reaction is proving difficult, with emulsions forming during extraction. How can I improve the phase separation?

Emulsion formation is a common issue during the aqueous work-up of Friedel-Crafts reactions, often due to the presence of aluminum salts. To mitigate this, ensure the reaction is thoroughly quenched by slowly and carefully adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid.[2][4] The acid helps to break down the aluminum complexes. If emulsions persist, adding a saturated solution of sodium chloride (brine) during the extraction can help to break them up and improve phase separation.[2]

Q4: What are the best practices for purifying this compound on a larger scale?

For laboratory-scale purification, column chromatography on silica gel is effective.[5] However, this method can be impractical and costly for large-scale production. Industrial purification often relies on techniques such as:

  • Distillation: If the boiling points of the desired product and impurities are sufficiently different, vacuum distillation can be an effective purification method.

  • Crystallization: This is a common and cost-effective method for purifying solid compounds. If the crude product is an oil, it may be possible to form a crystalline derivative, which can then be purified by recrystallization and subsequently converted back to the desired product.

  • Continuous Chromatography: While batch chromatography is not ideal for large-scale operations, continuous chromatography processes can be more cost-effective and offer improved processing capacity.[6]

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents for Friedel-Crafts Acylation
ReagentMolecular Weight ( g/mol )Molar EquivalentQuantity (for ~50 g starting material)
3-Fluorotoluene110.131.050 g (454 mmol)
Acetyl Chloride78.501.242.8 g (545 mmol)
Anhydrous Aluminum Chloride133.341.272.7 g (545 mmol)
Dichloromethane (DCM)84.93-~250 mL
Hydrochloric Acid (conc.)36.46-For quenching

Note: This table is adapted from a protocol for a similar compound and should be optimized for the specific synthesis of this compound.[4]

Table 2: Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low Yield- Deactivated catalyst (moisture)- Insufficient catalyst- Sub-optimal temperature- Use anhydrous reagents and dry glassware- Use a stoichiometric amount of Lewis acid- Optimize reaction temperature
Multiple Products- Formation of regioisomers- Polyacylation- Control reaction temperature (lower temperatures often favor para-product)- Monitor reaction progress to avoid over-reaction
Difficult Work-up- Emulsion formation- Ensure complete quenching with ice/HCl- Use brine during extraction
Product Purity- Presence of isomers and other by-products- Optimize purification method (distillation, crystallization)

Experimental Protocols

Detailed Methodology for Friedel-Crafts Acylation of 3-Fluorotoluene

This protocol is a proposed method based on similar syntheses and should be adapted and optimized for your specific laboratory conditions.[2][4]

Materials:

  • 3-Fluorotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • 5% aqueous solution of sodium carbonate

  • Anhydrous sodium sulfate

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-fluorotoluene (1.0 eq) and acetyl chloride (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: While stirring vigorously, slowly and portion-wise add anhydrous aluminum chloride (1.2 eq) to the cooled solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.

  • Monitoring: Monitor the progress of the reaction using TLC or GC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Wash the organic layer with a 5% aqueous solution of sodium carbonate, followed by water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep_reagents Prepare Anhydrous Reagents (3-Fluorotoluene, Acetyl Chloride, DCM) dissolve Dissolve Reagents in DCM prep_reagents->dissolve prep_glassware Assemble Dry Glassware prep_glassware->dissolve cool Cool to 0°C dissolve->cool add_catalyst Slowly Add AlCl₃ cool->add_catalyst react Stir at 0°C for 2h add_catalyst->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with Na₂CO₃ & H₂O extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? anhydrous_check Anhydrous Conditions? start->anhydrous_check catalyst_check Sufficient Catalyst? anhydrous_check->catalyst_check Yes remedy_anhydrous Use dry glassware and anhydrous reagents. anhydrous_check->remedy_anhydrous No temp_check Optimal Temperature? catalyst_check->temp_check Yes remedy_catalyst Use stoichiometric amount of AlCl₃. catalyst_check->remedy_catalyst No remedy_temp Optimize temperature (e.g., 0°C to RT). temp_check->remedy_temp No success Yield Improved temp_check->success Yes remedy_anhydrous->catalyst_check remedy_catalyst->temp_check remedy_temp->success

Caption: Troubleshooting logic for low reaction yield.

References

Avoiding polysubstitution in Friedel-Crafts reactions of fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) concerning polysubstitution in Friedel-Crafts reactions of fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: Why is polysubstitution a common problem in Friedel-Crafts alkylation?

A1: Polysubstitution is a significant issue in Friedel-Crafts alkylation because the introduction of an alkyl group activates the aromatic ring.[1] Alkyl groups are electron-donating, which makes the product more nucleophilic and thus more reactive than the original substrate.[2] This increased reactivity favors further alkylation, leading to a mixture of mono-, di-, and even tri-alkylated products, which can be difficult to separate and reduces the yield of the desired monosubstituted product.[3][4]

Q2: How does Friedel-Crafts acylation prevent polysubstitution?

A2: Friedel-Crafts acylation is the preferred method for avoiding polysubstitution. The acyl group (-COR) is strongly electron-withdrawing, which deactivates the aromatic ring toward further electrophilic attack.[1][5] The ketone product formed is significantly less reactive than the starting fluorotoluene, effectively preventing subsequent acylation reactions.[2][3] This allows for the clean synthesis of a monoacylated product.[6]

Q3: How do the fluorine and methyl groups on fluorotoluene influence the reaction's regioselectivity?

A3: Both the methyl (-CH₃) and fluoro (-F) groups are ortho, para-directors. However, the methyl group is an activating group, while the fluorine group is a deactivating group due to its high electronegativity. The directing effects of these two groups, combined with steric hindrance, will determine the position of acylation.[7] Generally, the position of substitution is a result of the combined directing influence and steric accessibility. For instance, in 4-fluorotoluene, acylation is expected to occur at the position ortho to the activating methyl group.[8]

Q4: I am observing a dark, tarry reaction mixture. What is the cause and how can I fix it?

A4: A dark or charring reaction mixture typically indicates decomposition or polymerization side reactions. This can be caused by several factors:

  • Excessively high temperature: The reaction may be too exothermic. It is crucial to maintain careful temperature control, often by using an ice bath (0 °C), especially during the addition of the catalyst and reagents.[8]

  • High concentration of reactants: Ensure adequate dilution with an appropriate anhydrous solvent, such as dichloromethane, to help dissipate heat.[8]

  • Reactive acylating agent: Using a highly reactive acylating agent with a strong Lewis acid can lead to an uncontrolled reaction. If possible, consider a milder Lewis acid.[8]

Q5: My reaction yield is very low. What are the potential causes?

A5: Low yields in Friedel-Crafts acylation can stem from several issues:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.[9]

  • Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, consuming it. Therefore, at least a stoichiometric amount (typically 1.1 to 1.2 equivalents) of the catalyst relative to the acylating agent is required.[8][9]

  • Low Substrate Reactivity: The fluorine atom deactivates the ring, making fluorotoluene less reactive than toluene. If the reaction is too slow, a gentle increase in temperature may be needed, but this should be done cautiously.[8]

Troubleshooting Guide

This table provides a summary of common problems, their potential causes, and recommended solutions to avoid polysubstitution and other side reactions.

Problem Possible Cause(s) Suggested Solution(s)
Polysubstitution 1. Use of Friedel-Crafts alkylation instead of acylation.[2][3] 2. Reaction temperature is too high. 3. High catalyst-to-substrate ratio.1. Employ Friedel-Crafts acylation. The deactivating nature of the acyl group prevents further reactions.[5][6] 2. Maintain a low reaction temperature (e.g., 0 °C) to improve selectivity.[8] 3. Use a stoichiometric amount of the Lewis acid catalyst (e.g., 1.1 eq).[8]
Formation of Isomers 1. Competing directing effects of the -F and -CH₃ groups.[7] 2. Steric hindrance influencing the site of attack.1. Control Temperature: Lowering the temperature can favor the kinetically controlled product.[8] 2. Choice of Solvent: Non-polar solvents like dichloromethane or carbon disulfide can favor the less sterically hindered para-isomer.[8] 3. Bulky Acylating Agent: Using a bulkier acylating agent can enhance steric hindrance, potentially increasing the yield of the less hindered isomer.
Low or No Product Yield 1. Inactive catalyst due to moisture contamination.[9] 2. Insufficient amount of catalyst.[9] 3. Low reactivity of the fluorotoluene substrate.1. Use fresh, anhydrous Lewis acid. Flame-dry all glassware and use anhydrous solvents.[8] 2. Use at least 1.1 equivalents of the Lewis acid relative to the acylating agent.[8] 3. Consider a more reactive acylating agent or a stronger Lewis acid. Cautiously and gradually increase the reaction temperature while monitoring progress.
Darkening or Charring 1. Reaction is too exothermic and uncontrolled.[8] 2. High concentration of reactants.1. Control the rate of addition of the acylating agent or catalyst. 2. Perform the reaction at a lower temperature (e.g., 0 °C).[8] 3. Ensure adequate dilution with an inert, anhydrous solvent.[8]

Data Presentation

Table 1: Expected Major Products for Friedel-Crafts Acetylation of Fluorotoluene Isomers

While actual isomer ratios depend on specific conditions, the major products can be predicted based on directing effects and steric hindrance.

Substrate Acylating Agent Catalyst Expected Major Product
2-FluorotolueneAcetyl ChlorideAlCl₃4-Acetyl-2-fluorotoluene[8]
3-FluorotolueneAcetyl ChlorideAlCl₃2-Acetyl-3-fluorotoluene[8]
4-FluorotolueneAcetyl ChlorideAlCl₃2-Acetyl-4-fluorotoluene[8]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Fluorotoluene

This protocol provides a general method for the acetylation of a fluorotoluene isomer to avoid polysubstitution.

Materials:

  • Fluorotoluene isomer (e.g., 4-fluorotoluene) (1.0 equivalent)

  • Acetyl chloride (1.1 equivalents)

  • Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents)[8]

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • 1M HCl, Saturated sodium bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube or nitrogen inlet to ensure anhydrous conditions.[8]

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 eq.) and anhydrous dichloromethane. Cool the resulting suspension to 0 °C in an ice bath with continuous stirring.[8]

  • Substrate Addition: Dissolve the fluorotoluene isomer (1.0 eq.) in anhydrous dichloromethane and add it dropwise to the cooled catalyst suspension over 30 minutes, maintaining the temperature at 0 °C.[8]

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq.), dissolved in anhydrous dichloromethane, to the dropping funnel. Add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C for one hour. Then, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8]

  • Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.[8][10]

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[8]

  • Washing: Combine all organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[8]

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Polysubstitution_Alkylation Alkylation Promotes Polysubstitution Fluorotoluene Fluorotoluene (Moderately Reactive) Alkylation + R-X, AlCl₃ (Friedel-Crafts Alkylation) Fluorotoluene->Alkylation Step 1 Monoalkylated Monoalkylated Product (More Reactive) Alkylation->Monoalkylated Polysubstituted Polysubstituted Product (Undesired) Alkylation->Polysubstituted Monoalkylated->Alkylation Step 2 (Faster than Step 1)

Caption: Alkylation activates the ring, making the product more reactive and prone to further substitution.

No_Polysubstitution_Acylation Acylation Prevents Polysubstitution Fluorotoluene Fluorotoluene (Moderately Reactive) Acylation + RCOCl, AlCl₃ (Friedel-Crafts Acylation) Fluorotoluene->Acylation Step 1 Monoacylated Monoacylated Product (Deactivated) Acylation->Monoacylated Stop Reaction Stops Monoacylated->Stop Product is less reactive

Caption: Acylation deactivates the ring, preventing further reactions and yielding a mono-substituted product.

Troubleshooting_Workflow Troubleshooting Workflow for Polysubstitution Start Experiment Shows Polysubstitution CheckReaction Are you performing Alkylation or Acylation? Start->CheckReaction SwitchToAcylation Switch to Friedel-Crafts Acylation CheckReaction->SwitchToAcylation Alkylation CheckConditions Review Acylation Conditions CheckReaction->CheckConditions Acylation SwitchToAcylation->CheckConditions LowerTemp Lower Reaction Temperature (e.g., 0 °C) CheckConditions->LowerTemp High Temp? ControlStoich Check Catalyst Stoichiometry (~1.1 eq) CheckConditions->ControlStoich Excess Catalyst? Dilute Ensure Adequate Dilution CheckConditions->Dilute Too Concentrated? End Optimized Reaction: Monosubstitution Achieved LowerTemp->End ControlStoich->End Dilute->End

Caption: A logical workflow to diagnose and solve issues of polysubstitution in Friedel-Crafts reactions.

References

Technical Support Center: Catalyst Selection for Regioselective Synthesis of 4'-Fluoro-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on catalyst selection, experimental protocols, and troubleshooting for the regioselective synthesis of 4'-Fluoro-2'-methylacetophenone (CAS 446-29-7), a key intermediate in the pharmaceutical and agrochemical industries. The primary synthetic route involves the Friedel-Crafts acylation of 3-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge is achieving high regioselectivity. The Friedel-Crafts acylation of 3-fluorotoluene can produce two primary isomers: the desired this compound and the undesired 2'-Fluoro-4'-methylacetophenone. Both the methyl group (-CH₃) and the fluorine atom (-F) are ortho-para directing groups, leading to a mixture of products. The selection of an appropriate catalyst and reaction conditions is crucial to maximize the yield of the desired isomer.

Q2: Which catalysts are commonly used for this reaction?

A2: Traditional Lewis acids, such as anhydrous aluminum chloride (AlCl₃), are frequently employed for this type of acylation.[1][2] Solid acid catalysts, like zeolites (e.g., H-BEA, H-ZSM-5), are also effective and offer advantages such as easier separation, reusability, and reduced environmental impact.[3][4] The choice of catalyst can significantly influence the ratio of the resulting isomers.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5][6] In-situ Infrared (IR) spectroscopy can also be used to track the consumption of the acylating agent and the formation of the ketone product.[7]

Q4: What are the recommended methods for purifying the final product?

A4: Separating the isomers of fluoro-methylacetophenone can be challenging due to their similar physical properties. Common purification techniques include:

  • Fractional distillation under reduced pressure: This method is suitable for large-scale purifications but may be difficult if the boiling points of the isomers are very close.[5]

  • Column chromatography on silica gel: This is a common laboratory-scale purification method.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are effective for both analytical assessment of purity and for preparative separation.[5]

Catalyst Performance Data

The selection of a suitable catalyst is critical for maximizing the yield of this compound. Below is a summary of catalyst performance based on available data for the acylation of fluorinated aromatic compounds.

CatalystSubstrateAcylating AgentSolventTemperature (°C)Time (h)Conversion (%)Yield (%)Regioselectivity (para:ortho)
Lewis Acids
AlCl₃3-FluoroanisoleAcetyl ChlorideDichloromethane0 to rt0.5 - 1High80-95 (total)~5-6 : 1
AlCl₃TolueneAcetyl ChlorideDichloromethane0 to rt0.5-~85 (para)High (para)
Solid Acids
H-BEA ZeoliteTolueneAcetic AnhydrideNitrobenzene1001High>98 (para)High (para)
H-ZSM-5TolueneAcetic AnhydrideVapor Phase180-HighHigh (para)High (para)

Note: The data presented is based on the acylation of similar substrates and is intended to be illustrative. Actual results for the synthesis of this compound may vary.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride

This protocol is adapted from standard procedures for the acylation of substituted benzenes.[1][8]

Materials:

  • 3-Fluorotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes.

  • Reagent Addition: In a fume hood, charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: To the cooled suspension, add 3-fluorotoluene (1.0 equivalent) dissolved in anhydrous dichloromethane via the dropping funnel over 15-20 minutes, while maintaining the temperature at 0°C.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture through the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum complex. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by fractional vacuum distillation or column chromatography to separate the isomers.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture.Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened or purified catalyst.
Deactivated Aromatic Ring: While 3-fluorotoluene is activated, strongly electron-withdrawing impurities can hinder the reaction.Use high-purity starting materials.
Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, removing it from the catalytic cycle.Use a stoichiometric amount of the Lewis acid catalyst.
Suboptimal Temperature: The reaction may require heating to overcome the activation energy, or cooling to prevent side reactions.Optimize the reaction temperature. Start at 0°C and allow it to slowly warm to room temperature. Gentle heating might be necessary.
Formation of Multiple Products (Poor Regioselectivity) Inherent Directing Effects: Both the fluoro and methyl groups are ortho-para directors.Optimize the catalyst and solvent system. Zeolite catalysts with specific pore sizes can enhance para-selectivity.[3][9]
Reaction Temperature: Higher temperatures can sometimes lead to less selective reactions.Maintain a lower reaction temperature to favor the kinetically controlled product.
Tar Formation Excessive Heat: High reaction temperatures can lead to decomposition of starting materials or products.Maintain a controlled temperature throughout the reaction.
Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can promote side reactions.Monitor the reaction closely and quench it once the starting material is consumed.
Difficulty in Product Purification Similar Physical Properties of Isomers: The boiling points and polarities of the isomers can be very similar.Use a high-efficiency distillation column for fractional distillation. For column chromatography, test various solvent systems to achieve optimal separation. Preparative HPLC or GC may be necessary for high purity.[5]

Visualizations

Experimental Workflow

experimental_workflow setup Reaction Setup (Anhydrous Conditions) reagents Reagent Addition (3-Fluorotoluene, AlCl₃, Acetyl Chloride) setup->reagents Cool to 0°C reaction Reaction (0°C to RT) reagents->reaction Stir workup Work-up (HCl/Ice Quench) reaction->workup Monitor Progress (TLC/GC) extraction Extraction & Washing workup->extraction purification Purification (Distillation/Chromatography) extraction->purification Crude Product analysis Analysis (GC, NMR) purification->analysis Isolated Product

Caption: A generalized workflow for the Friedel-Crafts acylation synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Experiment Outcome low_yield Low Yield? start->low_yield multi_prod Multiple Products? low_yield->multi_prod No check_reagents Check Reagent Purity & Anhydrous Conditions low_yield->check_reagents Yes tar Tar Formation? multi_prod->tar No optimize_catalyst Optimize Catalyst & Solvent multi_prod->optimize_catalyst Yes control_temp Control Temperature & Reaction Time tar->control_temp Yes success Successful Synthesis tar->success No optimize_temp Optimize Temperature & Catalyst Loading check_reagents->optimize_temp

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

Regioselectivity Challenge

regioselectivity sub 3-Fluorotoluene reagent + Acetyl Chloride (Catalyst) prod1 This compound (Desired Product) reagent->prod1 Acylation at C4 prod2 2'-Fluoro-4'-methylacetophenone (Isomeric Byproduct) reagent->prod2 Acylation at C2

Caption: The regioselectivity challenge in the Friedel-Crafts acylation of 3-fluorotoluene.

References

Technical Support Center: Purification of 4'-Fluoro-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Fluoro-2'-methylacetophenone. The following sections detail methods for removing common impurities from the crude product, complete with experimental protocols, data tables, and visual workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound synthesized via Friedel-Crafts acylation?

A1: Crude this compound synthesized via Friedel-Crafts acylation of 3-fluorotoluene commonly contains the following impurities:

  • Positional Isomers: The primary isomeric impurity is 2'-Fluoro-4'-methylacetophenone, formed due to the ortho- and para-directing nature of the methyl group on the starting material. Other minor positional isomers may also be present.

  • Unreacted Starting Materials: Residual 3-fluorotoluene and acetyl chloride may be present if the reaction has not gone to completion.

  • Lewis Acid Catalyst Residues: If aluminum chloride (AlCl₃) is used as the catalyst, residual aluminum salts may be present in the crude product.

  • Solvent Residues: The solvent used for the reaction (e.g., dichloromethane, dichloroethane) may also be present.

Q2: What is the general strategy for purifying crude this compound?

A2: A typical purification strategy involves a multi-step approach:

  • Aqueous Workup: The reaction mixture is first quenched with a cold, dilute acid (e.g., HCl) to decompose the aluminum chloride catalyst and separate it into the aqueous layer. This is followed by washes with water and a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.

  • Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator.

  • Purification of the Crude Product: The resulting crude oil or solid is then purified using one or a combination of the following techniques: vacuum distillation, recrystallization, or column chromatography.

Q3: How can I determine the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities, including isomeric byproducts and residual starting materials.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities and isomers. A C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and help identify the presence of isomers and other impurities.

Troubleshooting Guides

Issue 1: Low Purity After Aqueous Workup

Symptom: The crude product, after extraction and solvent removal, shows significant impurities by GC-MS or NMR analysis.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Quenching of Catalyst Ensure the reaction mixture is poured slowly into a vigorously stirred, cold (ice bath) solution of dilute hydrochloric acid to fully decompose the aluminum chloride-ketone complex.
Emulsion Formation During Extraction Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. If the emulsion persists, filtration through a pad of celite may be necessary.
Incomplete Removal of Acidic Impurities Wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize any remaining acidic byproducts or unreacted acylating agent. Check the pH of the aqueous layer to ensure it is basic before proceeding.
Issue 2: Difficulty in Separating Isomers

Symptom: Vacuum distillation or recrystallization fails to adequately separate the desired this compound from its positional isomers.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Similar Boiling Points of Isomers If the boiling points of the isomers are very close, fractional distillation with a longer, more efficient distillation column (e.g., a Vigreux or packed column) may be required. Slower distillation rates can also improve separation.
Co-crystallization of Isomers If isomers co-crystallize, try a different recrystallization solvent or a solvent mixture. A systematic screening of solvents is recommended. For acetophenone derivatives, common solvents to consider are ethanol, methanol, isopropanol, and ethyl acetate. Mixed solvent systems, such as ethanol-water or dichloromethane-hexanes, can also be effective.[6]
Ineffective Purification Technique For challenging isomer separations, column chromatography is often the most effective method. The choice of stationary and mobile phases is critical for achieving good resolution.

Experimental Protocols

Protocol 1: Vacuum Distillation

Vacuum distillation is suitable for purifying high-boiling liquids and can be effective in separating components with different boiling points.

Methodology:

  • Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Procedure:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point range for this compound under the applied pressure. The boiling point of the related 4'-Fluoro-3'-methylacetophenone is 215 °C at atmospheric pressure.[7] Under vacuum, the boiling point will be significantly lower.

Purity Data (Illustrative Example for a Substituted Acetophenone):

SamplePurity by GC (%)
Crude Product85
After Vacuum Distillation>95
Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for acetophenones include ethanol, methanol, isopropanol, or mixtures such as ethanol/water.[6]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot filtering the solution.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize the yield of the purified product.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Purity Data (Illustrative Example for a Substituted Acetophenone):

SamplePurity by HPLC (%)
Crude Product90
After Recrystallization>98
Protocol 3: Column Chromatography

Column chromatography offers the highest degree of separation for complex mixtures, especially for isomers with similar physical properties.[8][9]

Methodology:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like acetophenones.[9]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the desired product around 0.2-0.4).

  • Procedure:

    • Prepare a slurry of silica gel in the mobile phase and pack it into a chromatography column.

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purity Data (Illustrative Example for a Substituted Acetophenone):

SamplePurity by HPLC (%)
Crude Product88
After Column Chromatography>99

Visual Workflows

PurificationWorkflow crude Crude 4'-Fluoro-2'- methylacetophenone workup Aqueous Workup (Acid/Base Washes) crude->workup solvent_removal Solvent Removal (Rotary Evaporation) workup->solvent_removal purification Purification solvent_removal->purification distillation Vacuum Distillation purification->distillation Liquid Product recrystallization Recrystallization purification->recrystallization Solid Product chromatography Column Chromatography purification->chromatography High Purity Needed pure_product Pure Product (>98%) distillation->pure_product recrystallization->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingIsomers start Isomeric Impurities Detected (e.g., by GC-MS) check_bp Are Boiling Points Significantly Different? start->check_bp fractional_distillation Perform Fractional Distillation (Vigreux Column, Slow Rate) check_bp->fractional_distillation Yes check_solid Is the Product a Solid? check_bp->check_solid No success Purity Improved fractional_distillation->success recrystallize Attempt Recrystallization (Screen Solvents) check_solid->recrystallize Yes column_chrom Perform Column Chromatography (Silica Gel, Hexane/EtOAc) check_solid->column_chrom No recrystallize->success fail Purity Not Improved recrystallize->fail column_chrom->success fail->column_chrom

Caption: Troubleshooting guide for the separation of isomeric impurities.

References

Stability issues of 4'-Fluoro-2'-methylacetophenone under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4'-Fluoro-2'-methylacetophenone. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a relatively stable aromatic ketone. The electron-withdrawing nature of the fluorine atom and the electron-donating methyl group can influence its reactivity.[1][2][3] Like other acetophenones, it is susceptible to reaction at the carbonyl group, the α-protons, and the aromatic ring. Stability can be compromised under harsh acidic or basic conditions, in the presence of strong oxidizing or reducing agents, and at elevated temperatures.

Q2: How should I properly store this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]

Q3: What are some common impurities that might be present in commercial this compound?

A3: Potential impurities could arise from the synthetic route used for its preparation. For instance, if prepared via a Friedel-Crafts acylation of 3-fluorotoluene, isomeric impurities such as other positional isomers of fluoro-methylacetophenone could be present. Residual starting materials or solvents are also possible impurities.

Q4: Can the fluorine atom be displaced during reactions?

A4: The carbon-fluorine bond on an aromatic ring is generally very strong and not easily cleaved. However, under certain harsh conditions, such as in the presence of very strong nucleophiles or under specific enzymatic or microbial conditions, defluorination of aromatic compounds can occur.[5][6][7][8] For most standard organic synthesis applications, defluorination is not a common side reaction.

Troubleshooting Guides

This section addresses specific stability issues you might encounter during common synthetic transformations involving this compound.

Issue 1: Low Yield or Decomposition during Base-Catalyzed Reactions (e.g., Aldol Condensation, Enolate Alkylation)

Symptoms:

  • Formation of a complex mixture of byproducts.

  • Low yield of the desired product.

  • Color change of the reaction mixture, suggesting degradation.

Potential Causes & Solutions:

  • Self-Condensation: Under strongly basic conditions, acetophenones can undergo self-condensation. The presence of acidic α-protons allows for enolate formation, which can then react with another molecule of the ketone.

    • Solution: Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures to favor the formation of the kinetic enolate and minimize self-condensation. Add the electrophile to the pre-formed enolate solution.

  • Cannizzaro-type Reaction: Although less common for ketones, under very strong basic conditions, disproportionation reactions can sometimes occur.

    • Solution: Avoid excessively high concentrations of strong bases and elevated temperatures.

  • Hydrolysis of Product: If the product of the reaction is base-sensitive, it may degrade under the reaction conditions.

    • Solution: Carefully control the reaction time and temperature. Quench the reaction as soon as it is complete and work up the product under neutral or slightly acidic conditions.

Issue 2: Undesired Side Reactions under Acidic Conditions (e.g., Fischer Esterification, Acid-Catalyzed Cyclizations)

Symptoms:

  • Formation of polymeric or tar-like materials.

  • Unexpected byproducts observed by TLC, GC-MS, or NMR.

Potential Causes & Solutions:

  • Acid-Catalyzed Self-Condensation: Similar to base-catalyzed reactions, strong acids can promote self-condensation of ketones.

    • Solution: Use the minimum necessary amount of acid catalyst. Running the reaction at a lower temperature can also help to suppress side reactions.

  • Electrophilic Aromatic Substitution: The aromatic ring of this compound is activated by the methyl group and deactivated by the acetyl and fluoro groups. Under strongly acidic and activating conditions, side reactions on the aromatic ring could occur.

    • Solution: Use milder Lewis acids if possible, and control the reaction temperature.

  • Degradation at High Temperatures: Prolonged heating in strong acid can lead to decomposition.

    • Solution: Monitor the reaction closely and minimize the reaction time.

Issue 3: Incomplete Reaction or Side Products during Reduction Reactions

Symptoms:

  • Incomplete conversion of the ketone to the desired alcohol or alkane.

  • Formation of unexpected byproducts.

Potential Causes & Solutions:

  • Clemmensen Reduction (Zn(Hg), HCl): The strongly acidic conditions can lead to acid-catalyzed side reactions as mentioned above.

    • Solution: If the substrate is acid-sensitive, consider an alternative reduction method like the Wolff-Kishner reduction.

  • Wolff-Kishner Reduction (H₂NNH₂, base): The high temperatures and strongly basic conditions can cause base-mediated degradation. The ortho-methyl group might also introduce some steric hindrance.

    • Solution: Use a modified Wolff-Kishner procedure that allows for lower reaction temperatures, such as the Huang-Minlon modification.

  • Catalytic Hydrogenation: The choice of catalyst and conditions is crucial for selectivity. Over-reduction or side reactions on the aromatic ring can occur.

    • Solution: Optimize the catalyst (e.g., Pd/C, PtO₂), pressure, and temperature. Screen different solvents to improve selectivity.

  • Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LAH) Reduction: These are generally reliable methods for reducing ketones to alcohols. Incomplete reactions are usually due to insufficient reagent or deactivation of the reagent by protic solvents (especially for LAH).

    • Solution: Ensure anhydrous conditions, especially for LAH. Use a sufficient excess of the reducing agent.

Issue 4: Unwanted Oxidation Products

Symptoms:

  • Formation of carboxylic acids or other oxidation byproducts.

Potential Causes & Solutions:

  • Baeyer-Villiger Oxidation: Peroxy acids can oxidize ketones to esters. In the case of this compound, this would lead to the formation of 4-fluoro-2-methylphenyl acetate. The migratory aptitude of the aryl group is generally high.

    • Solution: If a peroxy acid is used for another purpose in the reaction sequence (e.g., epoxidation of a double bond), protect the ketone functionality or choose an alternative reagent.

  • Oxidation of the Methyl Group: The methyl group on the aromatic ring can be susceptible to oxidation under harsh conditions (e.g., with KMnO₄, CrO₃), leading to a carboxylic acid.

    • Solution: Use milder oxidizing agents if oxidation of another part of the molecule is desired. Protect the methyl group if necessary.

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies

Reaction TypePotential IssueSymptomsMitigation Strategies
Base-Catalyzed Self-condensation, DegradationLow yield, byproduct formation, color changeUse non-nucleophilic bases (e.g., LDA), low temperatures, controlled reaction times.
Acid-Catalyzed Self-condensation, PolymerizationTar formation, complex mixtureUse minimum catalyst, lower temperatures, shorter reaction times.
Reduction Incomplete reaction, side productsMixture of starting material and productsChoose appropriate reduction method based on substrate sensitivity (Clemmensen vs. Wolff-Kishner), optimize catalyst and conditions for hydrogenation.
Oxidation Baeyer-Villiger oxidation, Methyl group oxidationFormation of ester or carboxylic acid byproductsProtect the ketone or methyl group, use selective oxidizing agents.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability under Acidic Conditions
  • Sample Preparation: Dissolve a known amount of this compound (e.g., 100 mg) in a suitable solvent (e.g., 5 mL of methanol or acetic acid).

  • Acid Addition: Add a specific concentration of a strong acid (e.g., 1 M HCl or H₂SO₄).

  • Reaction Conditions: Stir the solution at a controlled temperature (e.g., room temperature, 50 °C, or reflux).

  • Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quenching and Analysis: Neutralize the aliquot with a base (e.g., saturated NaHCO₃ solution) and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic extract by TLC, GC-MS, or HPLC to monitor the disappearance of the starting material and the appearance of any degradation products.

Protocol 2: General Procedure for Monitoring Stability under Basic Conditions
  • Sample Preparation: Dissolve a known amount of this compound (e.g., 100 mg) in a suitable solvent (e.g., 5 mL of methanol or THF).

  • Base Addition: Add a specific concentration of a strong base (e.g., 1 M NaOH or KOH).

  • Reaction Conditions: Stir the solution at a controlled temperature (e.g., room temperature, 50 °C, or reflux).

  • Monitoring: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching and Analysis: Neutralize the aliquot with an acid (e.g., 1 M HCl) and extract with a suitable organic solvent. Analyze the organic extract by TLC, GC-MS, or HPLC.

Mandatory Visualizations

Stability_Troubleshooting_Workflow cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_reduction Reduction cluster_oxidation Oxidation start Stability Issue Encountered (e.g., Low Yield, Byproducts) identify_conditions Identify Reaction Conditions (Acidic, Basic, Reductive, Oxidative) start->identify_conditions acid_q Symptoms: - Tar formation - Complex mixture identify_conditions->acid_q Acidic base_q Symptoms: - Low yield - Self-condensation - Color change identify_conditions->base_q Basic red_q Symptoms: - Incomplete reaction - Unexpected byproducts identify_conditions->red_q Reductive ox_q Symptoms: - Baeyer-Villiger product - Methyl group oxidation identify_conditions->ox_q Oxidative acid_sol Solutions: - Use milder acid - Lower temperature - Shorter reaction time acid_q->acid_sol analyze Analyze Results (TLC, GC-MS, NMR) acid_sol->analyze base_sol Solutions: - Use non-nucleophilic base (LDA) - Low temperature - Pre-form enolate base_q->base_sol base_sol->analyze red_sol Solutions: - Choose method based on stability (Clemmensen vs. Wolff-Kishner) - Optimize catalyst/conditions red_q->red_sol red_sol->analyze ox_sol Solutions: - Protect functional groups - Use selective reagents ox_q->ox_sol ox_sol->analyze implement Implement Solution & Re-run Experiment analyze->implement end Successful Synthesis implement->end

Caption: A troubleshooting workflow for addressing stability issues of this compound.

Degradation_Pathways cluster_acid Potential Acid-Catalyzed Degradation cluster_base Potential Base-Catalyzed Degradation cluster_oxidation Potential Oxidative Degradation start This compound acid_enol Enol Formation start->acid_enol base_enolate Enolate Formation start->base_enolate bv_ox Baeyer-Villiger Oxidation (with Peroxy Acids) start->bv_ox me_ox Methyl Group Oxidation (Harsh Conditions) start->me_ox acid_cond Self-Condensation (Aldol-type) acid_enol->acid_cond polymer Polymeric Byproducts acid_cond->polymer base_cond Self-Condensation base_enolate->base_cond bv_prod 4-Fluoro-2-methylphenyl acetate bv_ox->bv_prod me_prod 4-Fluoro-2-acetylbenzoic acid me_ox->me_prod

Caption: Potential degradation pathways for this compound under various conditions.

References

Technical Support Center: Method Refinement for α-Functionalization of 4'-Fluoro-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the α-functionalization of 4'-Fluoro-2'-methylacetophenone.

Section 1: α-Bromination

The introduction of a bromine atom at the α-position of this compound is a common transformation to create a versatile intermediate for further synthetic modifications.

Frequently Asked Questions (FAQs) for α-Bromination

Q1: What are the most common reagents for the α-bromination of this compound?

A1: Commonly used brominating agents include N-Bromosuccinimide (NBS) and pyridine hydrobromide perbromide.[1][2] These reagents are often preferred over liquid bromine due to their solid nature, which allows for easier handling and often leads to higher selectivity for monobromination.[1][3]

Q2: How do the substituents on the aromatic ring of this compound influence the α-bromination reaction?

A2: The 4'-fluoro group is an electron-withdrawing group, which can slightly decrease the electron density of the aromatic ring and the carbonyl group. The 2'-methyl group is an electron-donating group. The interplay of these electronic effects, along with the steric hindrance from the ortho-methyl group, can influence the rate of enolization, which is a key step in the bromination reaction.[4]

Q3: What are the typical side products in the α-bromination of acetophenones?

A3: The most common side products are di-brominated species (α,α-dibromoacetophenone) and bromination on the aromatic ring.[2][5] Over-bromination is more likely if an excess of the brominating agent is used.[2] Ring bromination can occur if the aromatic ring is highly activated.

Troubleshooting Guide for α-Bromination
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently acidic conditions for enolization. 2. Deactivated substrate due to the 4'-fluoro group. 3. Low reaction temperature.1. Use an acidic solvent like acetic acid or add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).[5] 2. Increase the reaction temperature. A study on various acetophenone derivatives found 90°C to be optimal.[1][6] 3. Increase the reaction time, monitoring progress by TLC.[6]
Formation of Di-brominated Product 1. Excess of brominating agent. 2. The mono-brominated product can be more reactive to further bromination.1. Use a strict 1:1 or slightly less than 1 equivalent of the brominating agent to the acetophenone.[2] 2. Add the brominating agent portion-wise to maintain a low concentration.
Aromatic Ring Bromination The 2'-methyl group is an activating group, which could promote electrophilic aromatic substitution.While less likely to be the major pathway for acetophenones, if observed, consider using a less harsh brominating agent or reaction conditions. Protecting the aromatic ring is generally not necessary for this substrate.
Reaction is too slow Steric hindrance from the 2'-methyl group may slow down the rate of enolization and subsequent attack by the brominating agent.[4]Increase the reaction temperature and/or reaction time. Consider using a stronger acid catalyst to promote enol formation.
Data Presentation: Comparison of α-Bromination Methods for Substituted Acetophenones
SubstrateBrominating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChloroacetophenonePyridine Hydrobromide PerbromideAcetic Acid90385[1][6]
4-TrifluoromethylacetophenonePyridine Hydrobromide PerbromideAcetic Acid90390[1]
AcetophenoneN-Bromosuccinimide / Al₂O₃AcetonitrileReflux0.17 - 0.33High[7]
AcetophenoneBromineMethanol--87[8]
Experimental Protocol: General Procedure for α-Bromination using Pyridine Hydrobromide Perbromide

This is a general protocol based on the bromination of similar acetophenone derivatives and should be optimized for this compound.[1][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in glacial acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add pyridine hydrobromide perbromide (1.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to 90°C and stir for 3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated product by filtration, wash with cold water, and dry.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.

Workflow for α-Bromination

G α-Bromination Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Glacial Acetic Acid add_reagent Add Pyridine Hydrobromide Perbromide (1.1 eq) start->add_reagent heat Heat to 90°C add_reagent->heat stir Stir for 3 hours heat->stir monitor Monitor by TLC stir->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into Ice-Water cool->precipitate filter Filter and Wash Solid precipitate->filter dry Dry the Product filter->dry purify Purify (if necessary) dry->purify end α-Bromo-4'-Fluoro-2'-methylacetophenone purify->end

Caption: Experimental workflow for the α-bromination of this compound.

Section 2: α-Hydroxylation

The introduction of a hydroxyl group at the α-position can be achieved through the oxidation of the corresponding enol or enolate.

Frequently Asked Questions (FAQs) for α-Hydroxylation

Q1: What is a common method for the α-hydroxylation of ketones?

A1: A common method for the α-hydroxylation of ketones is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to oxidize the enol or enolate intermediate.[9][10]

Q2: Are there specific challenges for the α-hydroxylation of this compound?

A2: While specific data is limited, challenges may include controlling the reaction to prevent over-oxidation or side reactions. The steric hindrance from the 2'-methyl group could also affect the rate of reaction with the bulky oxidant.

Troubleshooting Guide for α-Hydroxylation
Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Inefficient enol/enolate formation. 2. Decomposition of the product under reaction conditions. 3. Side reactions, such as Baeyer-Villiger oxidation.1. Ensure appropriate basic or acidic conditions to promote enolization. 2. Perform the reaction at a lower temperature. 3. Carefully control the stoichiometry of the oxidizing agent.
Formation of Byproducts Over-oxidation or cleavage of the carbonyl group.Use a milder oxidizing agent or less harsh reaction conditions. Monitor the reaction closely and stop it once the desired product is formed.
Experimental Protocol: General Procedure for α-Hydroxylation using m-CPBA

This is a general protocol and requires optimization for this compound.[9]

  • Enolate Formation: Prepare the enolate of this compound using a suitable base (e.g., LDA) in an aprotic solvent (e.g., THF) at low temperature.

  • Oxidation: Add a solution of m-CPBA in the same solvent to the enolate solution at low temperature.

  • Quenching: Quench the reaction with a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.

  • Work-up and Purification: Perform a standard aqueous work-up and purify the product by chromatography.

Logical Relationship for Troubleshooting α-Hydroxylation

G Troubleshooting α-Hydroxylation cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Yield of α-Hydroxy Product cause1 Inefficient Enolate Formation start->cause1 cause2 Product Decomposition start->cause2 cause3 Side Reactions (e.g., Baeyer-Villiger) start->cause3 sol1 Optimize Base and Reaction Conditions for Enolate Formation cause1->sol1 sol2 Lower Reaction Temperature cause2->sol2 sol3 Use Milder Oxidant or Control Stoichiometry cause3->sol3

Caption: Troubleshooting logic for low yield in α-hydroxylation reactions.

Section 3: α-Amination

Direct α-amination of ketones is a challenging but valuable transformation for the synthesis of α-amino ketones, which are important building blocks in medicinal chemistry.

Frequently Asked Questions (FAQs) for α-Amination

Q1: What are the general strategies for α-amination of ketones?

A1: General strategies include the reaction of an enolate with an electrophilic nitrogen source, or the displacement of an α-leaving group (like bromide) with a nucleophilic nitrogen source.

Q2: How can I synthesize α-amino-4'-Fluoro-2'-methylacetophenone?

A2: A common two-step approach involves first performing an α-bromination of this compound, followed by nucleophilic substitution with an amine or an amine equivalent (e.g., sodium azide followed by reduction).

Troubleshooting Guide for α-Amination (via α-bromo intermediate)
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Aminated Product 1. Incomplete reaction of the α-bromo ketone. 2. Elimination side reactions. 3. Steric hindrance from the 2'-methyl group and the incoming nucleophile.1. Increase reaction temperature or time. 2. Use a non-basic amine source if possible, or carefully control the reaction conditions. 3. Consider using a smaller aminating agent.
Formation of Di-substituted Product The primary amine product can react with another molecule of the α-bromo ketone.Use a large excess of the aminating agent.
Experimental Protocol: General Procedure for α-Amination via Nucleophilic Substitution

This is a general protocol that follows the α-bromination step and requires optimization.

  • Reaction Setup: Dissolve the α-bromo-4'-Fluoro-2'-methylacetophenone in a suitable solvent (e.g., acetonitrile or DMF).

  • Nucleophile Addition: Add the desired amine or ammonia equivalent (e.g., a solution of ammonia in methanol, or sodium azide).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: Perform an appropriate aqueous work-up to remove salts and excess amine, followed by purification of the α-amino ketone, often by chromatography or crystallization of a salt.

Signaling Pathway for Two-Step α-Amination

G Two-Step α-Amination Pathway start This compound intermediate α-Bromo-4'-Fluoro-2'-methylacetophenone start->intermediate α-Bromination (e.g., NBS, Acid cat.) end α-Amino-4'-Fluoro-2'-methylacetophenone intermediate->end Nucleophilic Substitution (e.g., NH₃ or NaN₃ then reduction)

Caption: Synthetic pathway for the two-step α-amination of this compound.

References

Validation & Comparative

A Comparative Guide to GC-MS Analysis for 4'-Fluoro-2'-methylacetophenone Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of pharmaceutical intermediates is a cornerstone of quality control and successful drug discovery. 4'-Fluoro-2'-methylacetophenone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its identity and purity.[1] This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this fluorinated aromatic ketone, supported by detailed experimental protocols and comparative data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[2] It offers high separation efficiency and definitive compound identification based on mass spectra.[2]

Experimental Protocol: GC-MS Analysis

This protocol is a recommended starting point for the GC-MS analysis of this compound, based on established methods for similar aromatic ketones.[2][3]

Instrumentation: A standard GC-MS system equipped with a split/splitless injector and a mass selective detector is suitable for this analysis.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)
Oven Temperature Program Initial temperature of 70 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-350

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation. Impurities can be identified by their mass spectra and retention times. Potential impurities could include positional isomers (e.g., 3'-Fluoro-2'-methylacetophenone, 5'-Fluoro-2'-methylacetophenone) or unreacted starting materials from the synthesis.

Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for the purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two common alternatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2] A reversed-phase HPLC method with UV detection is appropriate for this compound.

Experimental Protocol: HPLC-UV Analysis

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte.[4] For a fluorinated compound like this compound, both ¹H and ¹⁹F qNMR can be utilized.[4][5][6] ¹⁹F qNMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the typically simpler spectra with less signal overlap.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, the level of structural information required, and the availability of reference standards.

FeatureGC-MSHPLC-UVqNMR
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on polarity and interaction with a stationary phase, with UV absorbance detection.Quantification based on the direct proportionality between the integrated NMR signal and the number of nuclei.
Sample Volatility RequiredNot requiredNot required
Selectivity High (based on retention time and mass spectrum)Moderate to High (based on retention time and UV spectrum)Very High (based on unique chemical shifts)
Sensitivity Very High (ppb to ppm range)High (ppm range)Moderate (requires higher concentration)
Identification Power Excellent (provides structural information from fragmentation patterns)Limited (based on retention time and UV spectrum)Excellent (provides detailed structural information)
Quantification Relative (area percent) or absolute with a certified standardRelative (area percent) or absolute with a certified standardAbsolute (primary method)
Throughput ModerateHighLow to Moderate
Reference Standard Required for absolute quantificationRequired for absolute quantificationNot required for the analyte (internal standard of known purity is used)

Visualizing the Workflow and Logic

To better illustrate the analytical processes, the following diagrams outline the experimental workflow for GC-MS analysis and the logical approach to purity assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result Interpretation A Weigh Sample B Dissolve in Solvent A->B C Filter Solution B->C D Inject Sample C->D E Separation in GC Column D->E F Ionization (EI) E->F G Mass Analysis (MS) F->G H Obtain Total Ion Chromatogram (TIC) G->H I Identify Peaks by Retention Time & Mass Spectra H->I J Calculate Peak Areas H->J L Identify Impurities I->L K Determine Purity (% Area) J->K M Final Purity Report K->M L->M

Caption: Experimental workflow for GC-MS purity analysis.

Purity_Assessment_Logic cluster_methods Analytical Methods cluster_data_points Key Data Points cluster_impurities Impurity Profile Purity Purity Assessment of This compound GCMS GC-MS Purity->GCMS HPLC HPLC-UV Purity->HPLC qNMR qNMR Purity->qNMR PeakArea Peak Area % (Relative Purity) GCMS->PeakArea RetentionTime Retention Time (Identity) GCMS->RetentionTime MassSpectrum Mass Spectrum (Identity & Structure) GCMS->MassSpectrum HPLC->PeakArea HPLC->RetentionTime NMRIntegral NMR Integral (Absolute Purity) qNMR->NMRIntegral FinalPurity Final Purity Specification PeakArea->FinalPurity PositionalIsomers Positional Isomers MassSpectrum->PositionalIsomers StartingMaterials Unreacted Starting Materials MassSpectrum->StartingMaterials Byproducts Synthesis By-products MassSpectrum->Byproducts NMRIntegral->FinalPurity PositionalIsomers->FinalPurity StartingMaterials->FinalPurity Byproducts->FinalPurity

Caption: Logical approach to purity assessment.

References

A Comparative Guide to Analytical Methods for Quantifying 4'-Fluoro-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the accurate quantification of 4'-Fluoro-2'-methylacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. We present a comprehensive overview of a primary High-Performance Liquid Chromatography (HPLC) method and alternative techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry. This guide is intended to assist researchers in selecting the most appropriate method based on their specific analytical needs, available instrumentation, and desired performance characteristics.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of this compound, leveraging a non-polar stationary phase and a polar mobile phase.

Experimental Protocol: Proposed HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point for method development.[1][2] The C18 stationary phase provides good retention and separation for moderately polar compounds like acetophenone derivatives.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water is a common starting point. A typical starting ratio would be in the range of 50:50 to 60:40 (acetonitrile:water).[2][3] The exact ratio should be optimized to achieve a suitable retention time and resolution from any impurities. For improved peak shape, especially if acidic or basic impurities are present, a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can be added to the aqueous component of the mobile phase.

  • Flow Rate: A standard flow rate of 1.0 mL/min is recommended for a 4.6 mm internal diameter column.[2]

  • Detection: UV detection at approximately 254 nm or 280 nm is suitable for acetophenone derivatives due to the strong UV absorbance of the aromatic ring.[2] The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.

  • Injection Volume: A typical injection volume is 10-20 µL.[2]

  • Sample Preparation: The sample should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection to prevent column blockage.[3]

Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for the quantification of this compound, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly well-suited for volatile and thermally stable compounds. Given that acetophenone derivatives are amenable to GC analysis, this method offers an excellent alternative to HPLC.[4][5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., a column coated with 5% phenyl-methylpolysiloxane) is generally suitable for the separation of aromatic compounds.

  • Injector: A split/splitless injector is typically used. The injector temperature should be optimized to ensure complete vaporization of the sample without thermal degradation (e.g., 250 °C).

  • Oven Temperature Program: A temperature program should be developed to achieve good separation. An example program could be: start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV is a standard ionization method. The mass spectrometer can be operated in full scan mode for qualitative analysis and identification of impurities, or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

UV-Vis Spectrophotometry

For a simpler, more rapid, though less specific, quantification, UV-Vis spectrophotometry can be utilized. This method is based on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert Law).[6]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A solvent that dissolves the sample and is transparent in the UV region of interest (e.g., methanol or ethanol).

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a dilute solution over a range of UV wavelengths. Aromatic ketones typically exhibit strong absorbance.[7]

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key characteristics of the discussed methods.

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV detectionChromatographic separation followed by mass spectrometric detectionMeasurement of light absorbance at a specific wavelength
Selectivity High (separates analyte from impurities)Very High (separation and mass-based identification)Low (potential for interference from other absorbing species)
Sensitivity Good to HighVery HighModerate
Sample Type Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsCompounds with a chromophore
Instrumentation HPLC system with UV detectorGC system with a Mass SpectrometerUV-Vis Spectrophotometer
Speed ModerateModerate to SlowFast
Cost (Instrument) ModerateHighLow
Primary Use Case Routine quality control, purity assessment, quantificationTrace analysis, impurity identification, confirmationRapid, simple quantification where high selectivity is not required

Method Selection Workflow

To aid in the selection of the most appropriate analytical method, the following workflow diagram illustrates a logical decision-making process.

MethodSelection start Start: Need to quantify This compound q1 Is high selectivity and separation of impurities required? start->q1 q2 Is the sample volatile and thermally stable? q1->q2 Yes uvvis Use UV-Vis Spectrophotometry q1->uvvis No q3 Is very high sensitivity (trace analysis) needed? q2->q3 Yes hplc Use HPLC-UV q2->hplc No q3->hplc No gcms Use GC-MS q3->gcms Yes end_hplc Perform HPLC analysis hplc->end_hplc end_gcms Perform GC-MS analysis gcms->end_gcms end_uvvis Perform UV-Vis analysis uvvis->end_uvvis

Caption: Workflow for selecting an analytical method.

This comprehensive guide provides the necessary information for researchers to make an informed decision on the most suitable analytical method for the quantification of this compound, ensuring accurate and reliable results in their research and development endeavors.

References

A Comparative Guide to the Structural Confirmation of 4'-Fluoro-2'-methylacetophenone by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For substituted aromatic ketones like 4'-Fluoro-2'-methylacetophenone, a compound with potential applications in organic synthesis and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount analytical technique for elucidating its precise molecular architecture. This guide provides an in-depth comparison of the expected NMR spectral features of this compound with those of its structural analogs, supported by experimental data and established spectroscopic principles.

The Imperative of Spectroscopic Verification

The isomeric nature of substituted acetophenones necessitates a robust and detailed analytical approach to differentiate between closely related structures. For instance, the placement of the fluorine and methyl groups on the aromatic ring dramatically influences the electronic environment of each nucleus, leading to distinct chemical shifts and coupling patterns in the NMR spectra. An erroneous structural assignment can have profound consequences on the interpretation of structure-activity relationships (SAR) and the overall direction of a research program. This guide will demonstrate how a multi-faceted NMR analysis, incorporating 1D (¹H and ¹³C) and 2D (COSY and HSQC) experiments, provides a self-validating system for the conclusive identification of this compound.

Comparative ¹H NMR Analysis: Unraveling Substitution Patterns

The ¹H NMR spectrum is the initial and often most informative tool for discerning the substitution pattern of the aromatic ring. By comparing the predicted spectrum of this compound with the experimental spectra of 2'-methylacetophenone and 4'-fluoroacetophenone, we can confidently assign the proton resonances.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)

Proton2'-Methylacetophenone (Experimental)4'-Fluoroacetophenone (Experimental)[1][2]This compound (Predicted)Rationale for Prediction
-COCH₃~2.54~2.58~2.55The electronic effect of a para-fluoro group is expected to have a minimal impact on the acetyl methyl protons.
Ar-CH₃~2.51-~2.52The fluorine atom is too distant to significantly influence the chemical shift of the ortho-methyl group.
H-3'~7.22 (d)7.97-8.00 (q)~7.75 (dd)deshielded by the adjacent acetyl group and coupled to H-5' and the fluorine at C-4'.
H-5'~7.34 (t)7.13 (t)~7.05 (td)Shielded by the ortho-methyl group and coupled to H-3', H-6', and the fluorine at C-4'.
H-6'~7.66 (d)-~7.25 (dd)deshielded by the acetyl group and coupled to H-5'.

Note: Predicted values are estimated based on additive substituent effects and analysis of similar compounds. Experimental values are sourced from cited literature.

The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct aromatic proton signals. The proton at the 3'-position will be a doublet of doublets due to coupling with the H-5' proton and the fluorine atom at the 4'-position. The H-5' proton will appear as a triplet of doublets, being coupled to H-3', H-6', and the fluorine. The H-6' proton will be a doublet of doublets due to coupling with H-5'. The presence of both the acetyl methyl and the aromatic methyl singlets provides further confirmation of the core structure.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum, particularly with proton decoupling, offers a clear view of the carbon framework. The chemical shifts are highly sensitive to the electronic effects of the substituents, and the characteristic C-F coupling constants provide definitive evidence for the presence and position of the fluorine atom.

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) and C-F Coupling Constants (Hz)

Carbon2'-Methylacetophenone (Experimental)4'-Fluoroacetophenone (Experimental)[1]This compound (Predicted)Rationale for Prediction
-COCH₃~29.5~26.5~29.0The ortho-methyl group will have a more significant steric and electronic effect than the para-fluoro group.
Ar-CH₃~21.5-~21.0Minimal influence from the para-fluoro substituent.
C=O~201.5~196.4~200.0The ortho-methyl group is expected to cause a slight downfield shift compared to the para-fluoro analog.
C-1'~137.9~133.6~135.0Influenced by both the acetyl and methyl substituents.
C-2'~138.2-~140.0 (d, ²JCF ≈ 20-25 Hz)deshielded by the methyl group and coupled to the fluorine.
C-3'~131.5~130.9 (d, ³JCF ≈ 9 Hz)~132.0 (d, ³JCF ≈ 8-10 Hz)Coupled to the fluorine atom three bonds away.
C-4'~125.7~165.7 (d, ¹JCF ≈ 250 Hz)~164.0 (d, ¹JCF ≈ 245-255 Hz)Directly bonded to fluorine, resulting in a large one-bond coupling constant and a significant downfield shift.
C-5'~128.8~115.6 (d, ²JCF ≈ 22 Hz)~116.0 (d, ²JCF ≈ 20-25 Hz)Coupled to the fluorine atom two bonds away.
C-6'~130.5-~128.0Primarily influenced by the ortho-acetyl group.

Note: Predicted values and coupling constants are based on established principles of fluorine NMR and data from analogous compounds.[3][4]

The most telling feature in the predicted ¹³C NMR spectrum of this compound is the large one-bond C-F coupling constant (¹JCF) for the C-4' carbon, typically in the range of 245-255 Hz. Additionally, two-bond and three-bond C-F couplings will be observed for C-2', C-5', and C-3', further solidifying the structural assignment.

2D NMR Spectroscopy: Connecting the Dots

To provide unequivocal proof of the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

COSY: Mapping ¹H-¹H Correlations

A COSY spectrum reveals which protons are coupled to each other. For this compound, the COSY spectrum would show correlations between H-3' and H-5', and between H-5' and H-6', confirming their adjacent positions on the aromatic ring. The absence of a correlation between H-3' and H-6' would further support the 1,2,4-trisubstitution pattern.

H3 H-3' H5 H-5' H3->H5 ³JHH H6 H-6' H5->H6 ³JHH

Caption: Predicted COSY correlations for this compound.

HSQC: Linking Protons to Carbons

The HSQC experiment correlates each proton with the carbon to which it is directly attached. This is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum. For our target molecule, the HSQC spectrum would show correlations between the H-3' proton and the C-3' carbon, the H-5' proton and the C-5' carbon, and the H-6' proton and the C-6' carbon. It would also show correlations for the methyl groups, definitively linking the proton and carbon signals for -COCH₃ and Ar-CH₃.

cluster_H ¹H Spectrum cluster_C ¹³C Spectrum H3 H-3' C3 C-3' H3->C3 ¹JCH H5 H-5' C5 C-5' H5->C5 ¹JCH H6 H-6' C6 C-6' H6->C6 ¹JCH H_acetyl -COCH₃ C_acetyl -COCH₃ H_acetyl->C_acetyl ¹JCH H_aryl Ar-CH₃ C_aryl Ar-CH₃ H_aryl->C_aryl ¹JCH

Caption: Predicted HSQC correlations for this compound.

Experimental Protocol for NMR Analysis

To acquire high-quality NMR data for the structural confirmation of this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

    • Ensure the sample is fully dissolved to avoid line broadening.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz.

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Use a standard single-pulse experiment.

    • Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

    • Optimize the receiver gain and use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Use the same instrument and sample.

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

  • 2D NMR Acquisition (COSY and HSQC):

    • Use standard pulse sequences for COSY and HSQC experiments.

    • Optimize the spectral widths in both dimensions to cover the regions of interest.

    • The number of increments in the indirect dimension will determine the resolution of the 2D spectrum.

    • Process the 2D data with appropriate window functions, Fourier transformation, and phase correction.

Conclusion

The structural confirmation of this compound is a clear demonstration of the power of a comprehensive NMR spectroscopic analysis. By systematically comparing the predicted ¹H and ¹³C NMR data with that of structurally related, experimentally verified compounds, a high degree of confidence in the proposed structure can be achieved. The strategic application of 2D NMR techniques like COSY and HSQC provides the final, irrefutable evidence by establishing the connectivity of the molecular framework. This guide serves as a template for the rigorous structural elucidation of novel organic molecules, emphasizing the importance of a multi-pronged, data-driven approach to ensure scientific accuracy and integrity.

References

A Comparative Guide to the Reactivity of Fluorinated Acetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a fluorine atom on a phenyl ring can profoundly influence the chemical reactivity of a molecule, a principle of significant interest in medicinal chemistry and materials science. This guide provides a comparative analysis of the reactivity of three common isomers of fluorinated acetophenone: 2-fluoroacetophenone, 3-fluoroacetophenone, and 4-fluoroacetophenone. Understanding the distinct electronic and steric effects imparted by the position of the fluorine atom is crucial for predicting reaction outcomes and designing efficient synthetic routes.

This guide examines the comparative reactivity of these isomers in three key transformations: nucleophilic aromatic substitution (SNAr), reduction of the carbonyl group, and aldol condensation. The discussion is supported by established principles of organic chemistry and includes detailed experimental protocols for a comparative analysis.

Physicochemical Properties

The position of the fluorine atom subtly alters the physicochemical properties of the isomers, which in turn influences their reactivity.

Property2-Fluoroacetophenone3-Fluoroacetophenone4-Fluoroacetophenone
Molecular Formula C₈H₇FOC₈H₇FOC₈H₇FO
Molecular Weight 138.14 g/mol 138.14 g/mol 138.14 g/mol
Boiling Point 187-189 °C~196 °C~203 °C
Melting Point 26-27 °C< 25 °C4-5 °C
Density 1.137 g/mL at 20°C~1.14 g/mL~1.14 g/mL

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. The acetyl group in all three isomers is a moderate electron-withdrawing group, and the fluorine atom is also electronegative, making the aromatic ring susceptible to nucleophilic attack. However, the position of the fluorine atom relative to the acetyl group dictates the stability of the intermediate and, consequently, the reaction rate.

The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's feasibility. Electron-withdrawing groups positioned ortho or para to the site of nucleophilic attack can stabilize the negative charge through resonance, thereby accelerating the reaction.

In the case of fluoroacetophenones, the acetyl group provides this necessary stabilization.

  • 2-Fluoroacetophenone and 4-Fluoroacetophenone: In these isomers, the acetyl group is ortho and para, respectively, to the fluorine atom (the leaving group). When a nucleophile attacks the carbon bearing the fluorine, the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atom of the acetyl group through resonance. This significant stabilization leads to a faster reaction rate.

  • 3-Fluoroacetophenone: In the meta-isomer, the acetyl group cannot delocalize the negative charge of the Meisenheimer complex through resonance. Stabilization is limited to the inductive effect of the acetyl group, which is weaker than the resonance effect. Consequently, the reaction is expected to be significantly slower than for the ortho and para isomers.

Expected Order of Reactivity: 4-Fluoroacetophenone ≈ 2-Fluoroacetophenone > 3-Fluoroacetophenone

Illustrative Data: Relative Reaction Rates in SNAr

The following table presents hypothetical, illustrative data for the relative rates of reaction of the fluoroacetophenone isomers with a common nucleophile, such as sodium methoxide.

IsomerRelative Rate Constant (k_rel)
2-Fluoroacetophenone95
3-Fluoroacetophenone1
4-Fluoroacetophenone100
Experimental Protocol: Comparative Kinetics of SNAr

Objective: To determine the relative rates of nucleophilic aromatic substitution for 2-, 3-, and 4-fluoroacetophenone with sodium methoxide.

Materials:

  • 2-Fluoroacetophenone

  • 3-Fluoroacetophenone

  • 4-Fluoroacetophenone

  • Sodium methoxide solution in methanol (0.5 M)

  • Anhydrous methanol

  • Internal standard (e.g., undecane)

  • Quenching solution (e.g., dilute HCl)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare three separate reaction flasks, each containing a 0.1 M solution of one of the fluoroacetophenone isomers in anhydrous methanol. Add a known concentration of the internal standard to each flask.

  • Equilibrate the flasks to a constant temperature (e.g., 50 °C) in a water bath.

  • Initiate the reaction in each flask by adding an equimolar amount of the sodium methoxide solution.

  • At regular time intervals (e.g., every 15 minutes), withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a vial containing the quenching solution.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the extracted samples by GC-FID to determine the concentration of the remaining fluoroacetophenone isomer relative to the internal standard.

  • Plot the natural logarithm of the concentration of the fluoroacetophenone isomer versus time for each reaction. The slope of the resulting line will be the pseudo-first-order rate constant.

  • Compare the rate constants for the three isomers to determine their relative reactivity.

SNAr_Mechanism cluster_1 Addition Step (Rate-Determining) cluster_2 Elimination Step (Fast) Reactant Ar-F Meisenheimer Complex [Ar(F)(Nu)]⁻ Reactant->Meisenheimer Complex + Nu⁻ Nucleophile Nu⁻ Meisenheimer Complex_2 [Ar(F)(Nu)]⁻ Product Ar-Nu Leaving Group F⁻ Meisenheimer Complex_2->Product - F⁻

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Carbonyl Group

The reduction of the acetyl group in fluoroacetophenones to the corresponding alcohol is a common transformation in organic synthesis. The electronic environment of the carbonyl group, influenced by the position of the fluorine atom, can affect the rate and stereoselectivity of the reduction.

The electron-withdrawing nature of the fluorine atom can influence the electrophilicity of the carbonyl carbon.

  • 4-Fluoroacetophenone: The fluorine atom in the para position exerts a strong electron-withdrawing effect through resonance and induction, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a reducing agent.

  • 3-Fluoroacetophenone: The fluorine atom in the meta position has a primarily inductive electron-withdrawing effect, which is weaker than the resonance effect.

  • 2-Fluoroacetophenone: The ortho-fluorine atom has a strong inductive effect but may also introduce steric hindrance around the carbonyl group, potentially slowing the reaction rate depending on the size of the reducing agent.

One study on the enantioselective microbial reduction of fluoroacetophenones reported high conversion (>95%) and excellent enantioselectivity (>99% ee) for 4-fluoroacetophenone, and also noted that the 2- and 3-fluoro isomers are "promising substrates". This suggests that all three isomers are readily reduced, with potentially minor differences in reaction rates and stereochemical outcomes.

Expected Order of Reactivity (based on electrophilicity): 4-Fluoroacetophenone > 3-Fluoroacetophenone ≈ 2-Fluoroacetophenone

Illustrative Data: Comparative Yields in Carbonyl Reduction

The following table presents hypothetical, illustrative data for the percentage yield of the corresponding alcohol after a set reaction time using a common reducing agent like sodium borohydride.

IsomerYield of Alcohol (%)
2-Fluoroacetophenone92
3-Fluoroacetophenone95
4-Fluoroacetophenone98
Experimental Protocol: Comparative Reduction of Fluoroacetophenones

Objective: To compare the yield and rate of reduction of 2-, 3-, and 4-fluoroacetophenone with sodium borohydride.

Materials:

  • 2-Fluoroacetophenone

  • 3-Fluoroacetophenone

  • 4-Fluoroacetophenone

  • Sodium borohydride

  • Methanol

  • Internal standard (e.g., dodecane)

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • In three separate flasks, dissolve an equimolar amount of each fluoroacetophenone isomer in methanol. Add a known amount of the internal standard.

  • Cool the solutions to 0 °C in an ice bath.

  • Add an equimolar amount of sodium borohydride to each flask while stirring.

  • Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by HPLC.

  • After the reaction is complete (as determined by the disappearance of the starting material), quench the reactions by adding saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane, dry the organic layer, and evaporate the solvent.

  • Determine the yield of the alcohol product for each isomer by HPLC analysis against the internal standard.

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup and Analysis Start Dissolve each isomer in Methanol with internal standard Cool Cool to 0°C Start->Cool Add_NaBH4 Add Sodium Borohydride Cool->Add_NaBH4 Monitor Monitor by HPLC Add_NaBH4->Monitor Quench Quench with NH4Cl (aq) Monitor->Quench Extract Extract with Dichloromethane Quench->Extract Analyze Determine Yield by HPLC Extract->Analyze

Caption: Experimental workflow for the comparative reduction of fluoroacetophenones.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that proceeds via the formation of an enolate. The acidity of the α-protons of the acetyl group is a key factor in the rate of enolate formation, which is often the rate-determining step.

The electron-withdrawing fluorine atom increases the acidity of the α-protons, thereby facilitating enolate formation.

  • 4-Fluoroacetophenone: The strong electron-withdrawing effect of the para-fluorine atom will significantly increase the acidity of the α-protons, leading to a faster rate of enolate formation and a higher overall reaction rate in the aldol condensation.

  • 3-Fluoroacetophenone: The inductive electron-withdrawing effect of the meta-fluorine atom will also increase the acidity of the α-protons, but to a lesser extent than the para-isomer.

  • 2-Fluoroacetophenone: The ortho-fluorine atom will have a strong inductive effect, increasing the acidity of the α-protons. However, steric hindrance from the ortho-substituent may affect the subsequent attack of the enolate on the aldehyde.

Expected Order of Reactivity (based on α-proton acidity): 4-Fluoroacetophenone > 3-Fluoroacetophenone > 2-Fluoroacetophenone

Illustrative Data: Comparative Yields in Aldol Condensation

The following table provides hypothetical, illustrative data for the percentage yield of the chalcone product from the aldol condensation of the fluoroacetophenone isomers with benzaldehyde after a fixed reaction time.

IsomerYield of Chalcone (%)
2-Fluoroacetophenone75
3-Fluoroacetophenone85
4-Fluoroacetophenone95
Experimental Protocol: Comparative Aldol Condensation

Objective: To compare the yields of the aldol condensation products of 2-, 3-, and 4-fluoroacetophenone with benzaldehyde.

Materials:

  • 2-Fluoroacetophenone

  • 3-Fluoroacetophenone

  • 4-Fluoroacetophenone

  • Benzaldehyde

  • Sodium hydroxide

  • Ethanol

  • Deionized water

Procedure:

  • In three separate flasks, dissolve equimolar amounts of one of the fluoroacetophenone isomers and benzaldehyde in ethanol.

  • In separate beakers, prepare an aqueous solution of sodium hydroxide.

  • While stirring the solutions of the acetophenones and benzaldehyde at room temperature, slowly add the sodium hydroxide solution to each flask.

  • Continue stirring the reaction mixtures for a set period (e.g., 2 hours).

  • Pour each reaction mixture into a beaker of ice water to precipitate the chalcone product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Determine the mass of the dried product for each reaction and calculate the percentage yield.

Aldol_Mechanism Start Fluoroacetophenone Enolate Enolate Intermediate Start->Enolate + OH⁻ Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Benzaldehyde Aldehyde Benzaldehyde Aldol_Adduct β-Hydroxy Ketone Alkoxide->Aldol_Adduct + H₂O Chalcone Chalcone Product Aldol_Adduct->Chalcone - H₂O (Heat)

Caption: Key steps in the base-catalyzed aldol condensation mechanism.

Conclusion

The position of the fluorine atom on the acetophenone ring significantly influences the reactivity of the isomers in various organic transformations.

  • In nucleophilic aromatic substitution , the ortho and para isomers are expected to be significantly more reactive than the meta isomer due to resonance stabilization of the Meisenheimer intermediate.

  • In the reduction of the carbonyl group , all isomers are readily reduced, with the para isomer likely being the most reactive due to the enhanced electrophilicity of the carbonyl carbon.

  • In aldol condensation , the reactivity is governed by the acidity of the α-protons, which is increased by the electron-withdrawing fluorine atom. The para isomer is expected to be the most reactive.

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these isomer-specific reactivities is essential for the rational design of synthetic strategies and the optimization of reaction conditions. The provided experimental protocols offer a framework for conducting a direct comparative analysis to obtain quantitative data for specific applications.

A Comparative Analysis of 4'-Fluoro-2'-methylacetophenone and its Non-fluorinated Analog for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of 4'-Fluoro-2'-methylacetophenone and its non-fluorinated counterpart, 2'-methylacetophenone. This analysis is supported by a compilation of experimental data on their physicochemical properties, spectroscopic characteristics, and reactivity, offering insights into their potential applications in medicinal chemistry and organic synthesis.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and altered electronic properties. This guide delves into a comparative analysis of this compound and its parent compound, 2'-methylacetophenone, to elucidate the impact of fluorination on this versatile aromatic ketone scaffold. Both compounds serve as valuable building blocks in the synthesis of a wide range of biologically active molecules.[1][2] Understanding their distinct characteristics is crucial for their effective utilization in research and development.

Physicochemical Properties: A Quantitative Comparison

The introduction of a fluorine atom at the 4'-position of the phenyl ring in 2'-methylacetophenone induces notable changes in its physical properties. The higher electronegativity and polarity of the carbon-fluorine bond in this compound are expected to influence its boiling point, density, and refractive index. A summary of their key physicochemical data is presented below.

PropertyThis compound2'-Methylacetophenone
Molecular Formula C₉H₉FOC₉H₁₀O
Molecular Weight 152.17 g/mol [3]134.18 g/mol [4]
Physical Form LiquidColorless to pale yellow liquid
Boiling Point Not explicitly reported; expected to be comparable to or slightly higher than the non-fluorinated analog.214 °C (lit.)
Density Not explicitly reported; expected to be higher than the non-fluorinated analog.1.026 g/mL at 25 °C (lit.)
Refractive Index Not explicitly reported.n20/D 1.5318 (lit.)
Solubility Insoluble in water; soluble in organic solvents.Insoluble in water; soluble in ethanol.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of 2'-methylacetophenone shows characteristic signals for the aromatic protons and the two methyl groups. For this compound, the fluorine atom at the 4'-position will introduce additional complexity due to ¹H-¹⁹F coupling, resulting in splitting of the aromatic proton signals.

CompoundAromatic Protons (ppm)Acetyl CH₃ (ppm)Methyl CH₃ (ppm)
This compound Expected around 7.0-7.8 ppm, with splitting due to H-F coupling.Expected around 2.5-2.6 ppm.Expected around 2.3-2.4 ppm.
2'-Methylacetophenone ~7.1-7.7 ppm (multiplet)~2.5 ppm (singlet)~2.5 ppm (singlet)

¹³C NMR: The electron-withdrawing nature of the fluorine atom in this compound will cause a downfield shift for the carbon atom it is attached to (C4') and will also influence the chemical shifts of other aromatic carbons through resonance and inductive effects. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observed.

CompoundC=O (ppm)Aromatic Carbons (ppm)Acetyl CH₃ (ppm)Methyl CH₃ (ppm)
This compound Expected around 196-198 ppm.C4' expected to be significantly downfield with large C-F coupling. Other aromatic carbons will also show coupling to fluorine.Expected around 29-30 ppm.Expected around 21-22 ppm.
2'-Methylacetophenone ~201 ppm~125-138 ppm~29.7 ppm~21.4 ppm
Infrared (IR) Spectroscopy

The IR spectra of both compounds will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. The position of this band may be slightly shifted to a higher wavenumber in the fluorinated analog due to the electron-withdrawing effect of the fluorine atom. Both will also exhibit C-H stretching and bending vibrations for the aromatic and methyl groups. This compound will additionally show a C-F stretching vibration.

CompoundKey IR Absorptions (cm⁻¹)
This compound C=O stretch: ~1680-1700C-F stretch: ~1200-1250Aromatic C-H stretch: ~3000-3100Aliphatic C-H stretch: ~2850-2960
2'-Methylacetophenone C=O stretch: ~1685Aromatic C-H stretch: ~3000-3100Aliphatic C-H stretch: ~2850-2960
Mass Spectrometry (MS)

The mass spectra of both compounds will show a molecular ion peak (M⁺). The fragmentation patterns will be influenced by the substituents. A common fragmentation for acetophenones is the loss of the methyl group ([M-15]⁺) to form an acylium ion, which is often the base peak. For this compound, fragments containing the fluorine atom will be observed.

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 152137 ([M-CH₃]⁺), 109 ([M-COCH₃]⁺)
2'-Methylacetophenone 134119 ([M-CH₃]⁺, base peak), 91 ([C₇H₇]⁺)

Synthesis and Reactivity

Both this compound and 2'-methylacetophenone are typically synthesized via the Friedel-Crafts acylation of the corresponding substituted benzene derivative (m-fluorotoluene and toluene, respectively) with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[5][6]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Substituted Benzene (Toluene or m-Fluorotoluene) C Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) A->C B Acylating Agent (e.g., Acetyl Chloride) B->C D Quenching (Acid/Ice) C->D Reaction Mixture E Extraction D->E F Purification (Distillation/Chromatography) E->F G Substituted Acetophenone F->G Purified Product

The presence of the fluorine atom in the aromatic ring of this compound influences its reactivity in several ways:

  • Electrophilic Aromatic Substitution: The fluorine atom is a deactivating group for electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect. However, it is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. In the case of Friedel-Crafts acylation of m-fluorotoluene, the incoming acetyl group is directed to the positions ortho and para to the methyl group and meta to the fluorine atom, leading to the formation of this compound as a major product. The methyl group, being an activating ortho-, para-director, reinforces this regioselectivity.[7]

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atom and the acetyl group can activate the aromatic ring towards nucleophilic aromatic substitution, although this is less common for acetophenones compared to nitro-substituted aromatics.[8]

  • Reactivity of the Carbonyl Group: The electron-withdrawing fluorine atom can increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles.

Reactivity_Comparison cluster_reactivity Reactivity Profile 2-Methylacetophenone 2-Methylacetophenone Electrophilic\nAromatic Substitution Electrophilic Aromatic Substitution 2-Methylacetophenone->Electrophilic\nAromatic Substitution More Reactive (Activating Me group) Nucleophilic\nAddition to C=O Nucleophilic Addition to C=O 2-Methylacetophenone->Nucleophilic\nAddition to C=O Less Electrophilic Carbonyl This compound This compound This compound->Electrophilic\nAromatic Substitution Less Reactive (Deactivating F atom) This compound->Nucleophilic\nAddition to C=O More Electrophilic Carbonyl

Biological Activity and Applications

Both 2'-methylacetophenone and its fluorinated analog are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][9]

  • 2'-Methylacetophenone is used as a precursor for a variety of biologically active compounds, including analogs of the selective COX-2 inhibitor Celecoxib and other anti-inflammatory agents.[1] It is also utilized in the fragrance industry.[2]

  • This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The incorporation of fluorine can lead to enhanced metabolic stability, improved bioavailability, and specific binding affinities of the final drug molecule.[10] The presence of fluorine can significantly impact the biological activity of molecules, often leading to enhanced antibacterial, antiviral, and anticancer properties.[10]

Signaling_Pathway_Example Drug_Molecule Bioactive Molecule (derived from acetophenone analog) Target_Protein Target Protein (e.g., Enzyme, Receptor) Drug_Molecule->Target_Protein Binds to/Inhibits Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulates Cellular_Response Cellular Response (e.g., ↓ Inflammation, ↑ Apoptosis) Signaling_Cascade->Cellular_Response

Experimental Protocols

Synthesis of 2'-Methylacetophenone via Friedel-Crafts Acylation

Materials:

  • Toluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) to the suspension with stirring.

  • After the addition of acetyl chloride is complete, add toluene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • After the addition of toluene, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product, a mixture of ortho and para isomers, can be purified by fractional distillation or column chromatography to yield 2'-methylacetophenone.[5]

General Protocol for the Synthesis of this compound

Materials:

  • m-Fluorotoluene (1-fluoro-3-methylbenzene)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Follow the same general procedure as for the synthesis of 2'-methylacetophenone, substituting toluene with m-fluorotoluene.

  • The reaction is expected to yield a mixture of isomers, with this compound being a major product.

  • Purification by fractional distillation or column chromatography will be necessary to isolate the desired product.

Conclusion

The comparison between this compound and 2'-methylacetophenone highlights the significant influence of a single fluorine atom on the physicochemical properties, spectroscopic characteristics, and reactivity of an aromatic ketone. While both compounds are valuable synthetic intermediates, the fluorinated analog offers the potential for creating novel bioactive molecules with enhanced pharmacological profiles due to the unique properties imparted by fluorine. This guide provides a foundational understanding for researchers to make informed decisions in the selection and application of these important building blocks in their synthetic endeavors.

References

A Spectroscopic Comparison of 2-, 3-, and 4-Methylacetophenone Isomers: An Essential Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical research, drug development, and materials science, the accurate identification of isomeric compounds is a critical step. The structural nuances between isomers can lead to vastly different chemical, physical, and biological properties. This guide presents a detailed spectroscopic comparison of the ortho, meta, and para isomers of methylacetophenone: 2-methylacetophenone, 3-methylacetophenone, and 4-methylacetophenone. These aromatic ketones share the same chemical formula (C₉H₁₀O) and molecular weight, yet their distinct substitution patterns on the benzene ring give rise to unique spectroscopic fingerprints.[1] This report provides an objective analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and data visualizations to aid in their unambiguous differentiation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-, 3-, and 4-methylacetophenone, highlighting the shifts and patterns that are crucial for their identification.

Table 1: ¹H NMR Spectral Data (CDCl₃, TMS as internal standard)

Proton Assignment 2-Methylacetophenone (δ, ppm) 3-Methylacetophenone (δ, ppm) 4-Methylacetophenone (δ, ppm)
-COCH₃ (s, 3H)2.54[2]2.572.57[3]
Ar-CH₃ (s, 3H)2.51[2]2.42[3]2.41[3]
Aromatic Protons7.21-7.66 (m, 4H)[2]7.34-7.77 (m, 4H)[3]7.25 (d, 2H), 7.86 (d, 2H)[3]

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Carbon Assignment 2-Methylacetophenone (δ, ppm) 3-Methylacetophenone (δ, ppm) 4-Methylacetophenone (δ, ppm)
-COCH₃201.2198.3[3]198.0[3]
-COCH₃29.626.6[3]26.5[3]
Ar-CH₃21.421.3[3]21.6[3]
Aromatic Carbons125.6, 128.6, 131.2, 132.0, 138.1, 138.4125.6, 128.4, 128.7, 133.8, 137.2, 138.3[3]128.4, 129.2, 134.7, 143.9[3]

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group 2-Methylacetophenone 3-Methylacetophenone 4-Methylacetophenone
C=O Stretch (Ketone)~1685~1688~1684
C-H Stretch (Aromatic)~3000-3100~3000-3100~3000-3100
C-H Stretch (Aliphatic)~2850-3000~2850-3000~2850-3000
C=C Stretch (Aromatic)~1605, ~1450~1608, ~1478~1607, ~1450

Table 4: Mass Spectrometry Data (m/z)

Isomer Molecular Ion (M⁺) Base Peak Key Fragment Ions
All Isomers 13411991, 65, 43

The mass spectra of the three isomers are very similar, as they are structural isomers and tend to fragment in a comparable manner. The molecular ion peak (M⁺) for all three is observed at m/z 134, corresponding to their molecular weight.[4] The base peak at m/z 119 is a result of the loss of a methyl group ([M-15]⁺), leading to the formation of a stable acylium ion.[1] Another significant fragment is the tropylium ion at m/z 91, with the acetyl cation ([CH₃CO]⁺) appearing at m/z 43.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of methylacetophenone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the methylacetophenone isomer is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).[1]

  • ¹H NMR Spectroscopy: The ¹H NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data is typically acquired with 16-32 scans.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectra are recorded on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and analysis.

  • Ionization: Electron Impact (EI) ionization is commonly used, with a standard electron energy of 70 eV.

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Experimental Workflow

The general workflow for the spectroscopic analysis and comparison of the methylacetophenone isomers is outlined in the diagram below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_identification Isomer Identification Sample Methylacetophenone Isomer (2-, 3-, or 4-) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process Spectral Data Processing NMR->Process IR->Process MS->Process Compare Comparative Analysis of Spectra Process->Compare Identify Unambiguous Isomer Identification Compare->Identify

Caption: Workflow for Spectroscopic Isomer Analysis.

Conclusion

The spectroscopic analysis of 2-, 3-, and 4-methylacetophenone provides distinct and reliable data for their differentiation. While mass spectrometry and IR spectroscopy offer valuable information regarding the molecular weight and functional groups present, NMR spectroscopy, particularly ¹H NMR, is the most definitive technique for distinguishing between these positional isomers. The unique chemical shifts and splitting patterns of the aromatic protons in the ¹H NMR spectra directly correlate to the substitution pattern on the benzene ring, allowing for confident and unambiguous identification. This guide provides researchers, scientists, and drug development professionals with the essential data and methodologies to accurately characterize these important chemical compounds.

References

A Comparative Guide to the Conformational Preferences of 2'-Fluoro-acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Fluoro-acetophenone and its derivatives exhibit a strong and almost exclusive preference for the planar s-trans conformation in both solution and solid states. This preference is dictated by a combination of repulsive electrostatic forces and steric hindrance that destabilize the alternative s-cis conformation. This conformational rigidity, enforced by the unique properties of the fluorine atom, makes the 2'-fluoro-acetophenone scaffold a valuable and predictable building block in drug design, where precise spatial arrangement of functional groups is critical for target binding. This guide synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and Density Functional Theory (DFT) to provide a robust, multi-faceted analysis of this phenomenon.

Introduction: The Significance of Fluorine and Conformation in Molecular Design

The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug discovery. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong C-F bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. A less-discussed but equally critical aspect is fluorine's ability to exert powerful control over molecular conformation.

Conformational control is paramount in rational drug design. The three-dimensional structure of a small molecule dictates its ability to fit into the binding pocket of a biological target. Flexible molecules may adopt numerous conformations, only one of which might be active. This flexibility comes at an entropic cost upon binding, potentially reducing potency.[1] Therefore, designing molecules with a strong preference for a specific, "bioactive" conformation is a highly effective strategy for enhancing potency and selectivity.[2] This guide focuses on the 2'-fluoro-acetophenone scaffold, a system where the ortho-fluoro substituent acts as a powerful conformational lock.

The Conformational Question: s-cis vs. s-trans

The primary conformational flexibility in acetophenones arises from the rotation around the single bond connecting the carbonyl group to the phenyl ring. For ortho-substituted acetophenones, two planar conformations are of primary interest: s-cis and s-trans. These terms describe the relative orientation of the carbonyl oxygen and the ortho-substituent.

  • s-trans (or O-anti): The carbonyl oxygen is oriented away from the ortho-fluoro substituent.

  • s-cis (or O-syn): The carbonyl oxygen is oriented towards the ortho-fluoro substituent.

The central question is which conformer is more stable and by how much. The answer determines the molecule's predominant shape and its potential for interaction with other molecules.

G cluster_0 s-trans Conformer (Favored) cluster_1 s-cis Conformer (Disfavored) s_trans s_trans s_cis s_cis s_trans->s_cis Energy Barrier s_cis->s_trans Repulsion

Figure 1: Conformational equilibrium between the favored s-trans and disfavored s-cis forms of 2'-fluoro-acetophenone.

Driving the Preference: The Interplay of Steric and Electronic Effects

The overwhelming preference for the s-trans conformation in 2'-fluoro-acetophenones is not accidental. It is the result of a powerful destabilization of the s-cis form.

  • Dipole-Dipole Repulsion: The primary driving force is the electrostatic repulsion between the lone pairs of the carbonyl oxygen and the ortho-fluorine atom.[3] Both atoms are highly electronegative, creating partial negative charges. In the s-cis conformation, these charges are forced into close proximity, resulting in significant electrostatic repulsion that raises the energy of this conformer.[4][5]

  • Steric Hindrance: While fluorine has a relatively small van der Waals radius (1.47 Å) compared to other halogens like chlorine (1.75 Å) or a methyl group (~2.0 Å), the close proximity of the acetyl group's methyl hydrogens to the fluorine atom in the s-cis form still introduces a degree of steric strain.

In the s-trans conformer, both of these unfavorable interactions are minimized, making it the ground-state conformation.

G Topic Conformational Preference in 2'-Fluoro-acetophenone SCis s-cis Conformer Topic->SCis High Energy STrans s-trans Conformer Topic->STrans Low Energy (Preferred) Destabilizing Destabilizing Factors SCis->Destabilizing Stabilizing Stabilizing Factors STrans->Stabilizing Dipole Dipole-Dipole Repulsion (O vs F) Destabilizing->Dipole Steric Steric Hindrance (CH3 vs F) Destabilizing->Steric Minimization Minimization of Repulsive Forces Stabilizing->Minimization

Figure 2: Factors governing the conformational preference in 2'-fluoro-acetophenone.

Experimental & Computational Evidence: A Multi-pronged Approach

The preference for the s-trans conformer is not merely theoretical; it is strongly supported by a wealth of experimental and computational data. A seminal study by Otake et al. provides a comprehensive analysis using multiple techniques.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Evidence in Solution

NMR spectroscopy is exceptionally powerful for studying conformations in solution. For 2'-fluoro-acetophenones, the key is observing through-space spin-spin couplings (TS-couplings), which occur when two nuclei are close in space (< sum of their van der Waals radii), regardless of the number of bonds separating them.

  • ¹H-¹⁹F and ¹³C-¹⁹F Couplings: In the s-trans conformer, the methyl protons (Hα) and the methyl carbon (Cα) of the acetyl group are spatially close to the ortho-fluorine atom. This proximity results in observable five-bond (⁵JHα-F) and four-bond (⁴JCα-F) couplings.[3] These couplings would be absent or negligible in the s-cis conformer.

  • Nuclear Overhauser Effect (NOE): Experiments like 2D NOESY or ROESY can detect spatial proximity.[6][7] A cross-peak between the acetyl methyl protons and the ortho-fluorine would be a definitive indicator of the s-trans conformation.

Table 1: Comparative NMR Data for 2'-Substituted Acetophenones

Substituent (X)Preferred ConformationKey EvidenceReference
-F s-trans (exclusive) Strong ⁵JHα-F (~5.0 Hz) and ⁴JCα-F (~7.7 Hz) TS-couplings observed.[3][5]
-Cl Predominantly s-transInferred from chemical shifts and comparison to fluoro analogs.[8][9]
-Br Predominantly s-transInferred from chemical shifts and comparison to fluoro analogs.[10][11]
-CH₃ Non-planar (twisted) Steric bulk of the methyl group forces the acetyl group out of the ring plane.[12]

As the table shows, while other halogens also favor the s-trans form, the evidence for the fluoro derivative is particularly strong and quantifiable through TS-couplings. The contrast with the bulky methyl group, which leads to a non-planar structure, highlights the balance of steric and electronic effects.[12]

Single-Crystal X-ray Crystallography: The Solid-State Proof

X-ray crystallography provides an unambiguous picture of the molecule's conformation in the solid state by mapping electron density.[13] Multiple studies have confirmed that 2'-fluoro-acetophenone derivatives crystallize exclusively in the planar, s-trans conformation.[3][5] This solid-state data perfectly corroborates the solution-state NMR findings, indicating a very deep energy well for the s-trans conformer that persists across different physical states.

Density Functional Theory (DFT): The Computational Validation

Computational chemistry, particularly DFT, allows for the calculation of the relative energies of different conformers.[14] DFT calculations consistently show that the s-trans conformer of 2'-fluoro-acetophenone is significantly more stable than the s-cis conformer. The calculated energy difference is substantial enough to predict a population ratio that overwhelmingly favors the s-trans form at room temperature, aligning perfectly with experimental observations.[3]

G start Hypothesize Conformations (s-cis vs. s-trans) nmr NMR Spectroscopy (Solution-State) start->nmr Analyze TS-Couplings & NOE xray X-Ray Crystallography (Solid-State) start->xray Determine Crystal Structure dft DFT Calculations (In Silico) start->dft Calculate Relative Energies conclusion Conclusion: Overwhelming s-trans Preference nmr->conclusion xray->conclusion dft->conclusion

Figure 3: A self-validating workflow for conformational analysis of 2'-fluoro-acetophenone.

Practical Implications in Drug Discovery

The conformational rigidity of the 2'-fluoro-acetophenone scaffold is a significant asset for medicinal chemists.

  • Reduced Entropic Penalty: By "pre-paying" the entropic cost of conformational organization, these rigid scaffolds can lead to higher binding affinities.[1]

  • Predictable Structure: Knowing the molecule's preferred shape allows for more accurate structure-based drug design and computational modeling.

  • Scaffold Hopping: The scaffold can be used to mimic the conformation of other molecular systems, providing a new chemical series with potentially improved properties.[15]

Conclusion

The analysis of 2'-fluoro-acetophenones reveals a clear and consistent picture. Driven by potent electrostatic repulsion, these molecules overwhelmingly adopt a planar, s-trans conformation. This preference is unequivocally confirmed by a triad of powerful analytical techniques: through-space NMR couplings in solution, single-crystal X-ray diffraction in the solid state, and DFT calculations in silico. The stark contrast with bulkier ortho-substituents, which induce non-planar geometries, underscores the unique role of fluorine in enforcing a predictable and rigid molecular architecture. For professionals in drug discovery and materials science, the 2'-fluoro-acetophenone moiety represents a reliable, conformationally-locked scaffold for the rational design of new functional molecules.

Appendices: Experimental & Computational Protocols

Protocol A: Synthesis of 2'-Fluoroacetophenone via Friedel-Crafts Acylation

This protocol describes a standard laboratory procedure for the synthesis of the parent compound.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil), add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).

  • Solvent & Reagent: Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) followed by fluorobenzene (1.0 eq.). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (CH₃COCl, 1.1 eq.) dropwise via the dropping funnel to the stirred suspension over 30 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing & Drying: Combine the organic layers and wash successively with water, 5% NaOH solution, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography to yield 2'-fluoroacetophenone.[16][17]

Protocol B: Conformational Analysis by Through-Space NMR Coupling

This protocol outlines the key NMR experiments for confirming the s-trans conformation.

  • Sample Preparation: Prepare a solution of the 2'-fluoro-acetophenone derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) at a concentration of ~5-10 mg/0.5 mL.

  • ¹H NMR: Acquire a standard high-resolution ¹H NMR spectrum. Carefully analyze the signal for the acetyl methyl protons (Hα). The presence of splitting with a coupling constant of ~3-5 Hz suggests a ⁵JHα-F through-space coupling.

  • ¹⁹F-Decoupled ¹H NMR: To confirm the H-F coupling, run a ¹H spectrum while irradiating the ¹⁹F frequency. The collapse of the Hα multiplet into a simpler pattern (e.g., a singlet if there are no other couplings) confirms the through-space interaction.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Observe the signal for the acetyl methyl carbon (Cα). The appearance of this signal as a doublet with a coupling constant of ~7-11 Hz is indicative of a ⁴JCα-F through-space coupling.[3]

  • 2D HOESY/ROESY (Optional): For further confirmation, acquire a 2D ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) or a ¹H-¹H ROESY spectrum. A cross-peak between the acetyl methyl protons and the ortho-fluorine (in HOESY) or between the acetyl methyl protons and the adjacent aromatic proton (H6') (in ROESY) provides definitive proof of their spatial proximity, confirming the s-trans conformation.[4][7]

Protocol C: Computational Modeling using Density Functional Theory (DFT)

This protocol provides a general workflow for computational validation.

  • Structure Building: Using a molecular modeling program (e.g., GaussView, Avogadro), build the initial 3D structures for both the s-trans and s-cis conformers of the 2'-fluoro-acetophenone.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT method and basis set. A common and robust choice is the B3LYP functional with the 6-311G(d,p) basis set.[14][18] This calculation finds the lowest energy geometry for each starting conformer.

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This confirms that the optimized structures are true energy minima (i.e., no imaginary frequencies) and provides thermodynamic data (zero-point vibrational energy, thermal corrections).

  • Energy Comparison: Compare the final electronic energies (including zero-point energy correction) of the optimized s-trans and s-cis conformers. The difference in energy (ΔE) quantifies the relative stability.

  • Potential Energy Surface (PES) Scan (Optional): To map the entire rotational landscape, perform a relaxed PES scan. Define the dihedral angle C(aryl)-C(aryl)-C(carbonyl)-O as the reaction coordinate and rotate it in steps (e.g., 10-15 degrees) from 0° to 360°, performing a constrained optimization at each step. This will visualize the energy barriers between the conformers.[19]

References

A Comparative Purity Analysis of Commercially Available 4'-Fluoro-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the purity of commercially available 4'-Fluoro-2'-methylacetophenone, a key building block in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this starting material is critical to ensure the desired reaction outcomes and the quality of the final products. This document outlines the purity specifications from various suppliers and provides standardized experimental protocols for verification.

Comparative Purity Overview

The purity of this compound can vary between suppliers. The following table summarizes the advertised purity levels from a selection of commercial vendors. It is important to note that these values are as stated by the suppliers and independent verification is always recommended.

SupplierCAS NumberMolecular FormulaMolecular WeightAdvertised PurityPhysical Form
Sigma-Aldrich 446-29-7C₉H₉FO152.17 g/mol 98%Liquid
Santa Cruz Biotechnology 446-29-7C₉H₉FO152.17 g/mol ≥96%Liquid
Thermo Scientific 446-29-7C₉H₉FO152.17 g/mol 97%Liquid
TCI Chemicals 369-32-4C₉H₉FO152.17 g/mol >98.0% (GC)Clear liquid

Note: The purity data presented is based on information available from the respective suppliers' websites.[1][2][3] Lot-to-lot variability can occur, and it is advisable to consult the certificate of analysis for specific batches.

Experimental Protocols for Purity Verification

To independently assess the purity of this compound, a combination of chromatographic and spectroscopic techniques is recommended. The following are detailed methodologies for key analytical experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio, making it ideal for assessing the purity of this compound and identifying potential impurities.[4]

Objective: To separate and identify volatile components in the sample and quantify the purity of this compound.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Capillary Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • MS Conditions (if applicable):

    • Ion Source: Electron Ionization (EI) at 70 eV.[4]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.[4]

  • Data Analysis:

    • Calculate the purity based on the peak area percentage from the FID chromatogram.

    • Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST). Common fragments for acetophenones include the loss of a methyl group (M-15) and an acetyl group (M-43).[4]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. It can be used as an orthogonal method to GC for purity assessment.

Objective: To determine the purity of this compound by separating it from non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 40% acetonitrile / 60% water.

      • Linearly increase to 90% acetonitrile over 15 minutes.

      • Hold at 90% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the purity based on the relative peak areas in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation and can also be used for quantitative purity assessment (qNMR).

Objective: To confirm the chemical structure of this compound and assess its purity.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).[4]

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4] Add a known amount of an internal standard with a distinct signal (e.g., dimethyl sulfone) for quantitative analysis.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • The spectrum is expected to show signals for the aromatic protons and the two methyl groups.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to observe all unique carbon atoms.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum to confirm the presence and environment of the fluorine atom.

  • Data Analysis:

    • Confirm the structure by analyzing the chemical shifts, multiplicities, and integration of the peaks.

    • Determine the purity by comparing the integral of a characteristic peak of the analyte to the integral of the internal standard.

Visualized Experimental Workflow

The following diagrams illustrate the logical workflow for the purity assessment of this compound.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Commercial 4'-Fluoro-2'- methylacetophenone Preparation Sample Preparation (Dilution/Dissolution) Sample->Preparation GC_MS GC-MS Analysis Preparation->GC_MS HPLC HPLC Analysis Preparation->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Preparation->NMR Purity Purity Calculation (% Area) GC_MS->Purity Impurity Impurity Identification GC_MS->Impurity HPLC->Purity NMR->Purity qNMR Identity Structural Confirmation NMR->Identity Final_Report Final Purity Report Purity->Final_Report Identity->Final_Report Impurity->Final_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

GCMS_Workflow Sample Sample Solution in Volatile Solvent Injector GC Injector (250°C) Sample->Injector Column GC Column (Temperature Programmed) Injector->Column Detector Mass Spectrometer (EI, 70 eV) Column->Detector Data Data Acquisition (Chromatogram & Mass Spectra) Detector->Data Analysis Data Analysis (Peak Integration & Library Search) Data->Analysis Result Purity (%) & Impurity Identification Analysis->Result

Caption: Detailed workflow for GC-MS analysis.

References

A Comparative Guide to the Spectral Data of 4'-Fluoro-2'-methylacetophenone and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of the spectral data for 4'-Fluoro-2'-methylacetophenone, a compound of interest in various chemical research domains. To offer a thorough analytical perspective, its spectral characteristics are compared against three structurally related alternatives: 2'-methylacetophenone, 4'-fluoroacetophenone, and the parent compound, acetophenone.

Due to the limited availability of experimental spectral data for this compound in public databases, this guide utilizes predicted spectral data for this compound. This information is intended to serve as a valuable reference for researchers in anticipating spectral behavior and aiding in the identification and characterization of this molecule.

Comparative Spectral Data

The following tables summarize the key spectral data points for this compound and its selected alternatives.

¹H NMR Spectral Data (Predicted for this compound)
CompoundAromatic Protons (ppm)-CH₃ (acetyl) (ppm)-CH₃ (aryl) (ppm)
This compound ~7.0-7.6 (m)~2.5 (s)~2.3 (s)
2'-Methylacetophenone 7.21-7.67 (m)2.51-2.56 (s)2.51-2.54 (s)
4'-Fluoroacetophenone 7.11-7.98 (m)2.58 (s)-
Acetophenone 7.45-7.98 (m)2.61 (s)-
¹³C NMR Spectral Data (Predicted for this compound)
CompoundC=O (ppm)Aromatic Carbons (ppm)-COCH₃ (ppm)Ar-CH₃ (ppm)
This compound ~197~115-165~29~21
2'-Methylacetophenone ~201125.7, 128.7, 131.4, 132.0, 138.3, 138.529.821.5
4'-Fluoroacetophenone 196.4115.6 (d, J=21.8 Hz), 130.9 (d, J=9.2 Hz), 133.6 (d, J=3.0 Hz), 165.8 (d, J=254.5 Hz)26.5-
Acetophenone 198.1128.2, 128.5, 133.0, 137.126.5-
Mass Spectrometry Data (m/z) (Predicted for this compound)
CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 152.06137, 109, 91
2'-Methylacetophenone 134.07119, 91
4'-Fluoroacetophenone 138.05123, 95
Acetophenone 120.06105, 77
Infrared (IR) Spectroscopy Data (cm⁻¹) (Predicted for this compound)
CompoundC=O StretchC-H (Aromatic)C-F StretchC-H (Alkyl)
This compound ~1680-1700~3000-3100~1200-1250~2850-2950
2'-Methylacetophenone 16843064, 3019-2962, 2928
4'-Fluoroacetophenone 1685307012302920
Acetophenone 16853060-2920

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented. Actual parameters may vary depending on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the probe to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For volatile compounds, gas chromatography (GC-MS) is a common method, where the sample is vaporized and separated on a chromatographic column before entering the ion source. Direct infusion via a syringe pump can also be used.

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, causing fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample holder to account for atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer's beam path and record the sample spectrum.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Spectral Analysis Workflow

The following diagram illustrates a logical workflow for the cross-referencing and analysis of spectral data for compound identification.

Spectral_Analysis_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis & Comparison cluster_Conclusion Conclusion Unknown_Sample Unknown Sample NMR NMR Spectroscopy (¹H, ¹³C) Unknown_Sample->NMR MS Mass Spectrometry Unknown_Sample->MS IR IR Spectroscopy Unknown_Sample->IR Initial_Analysis Initial Spectral Interpretation (Functional Groups, Molecular Weight) NMR->Initial_Analysis MS->Initial_Analysis IR->Initial_Analysis Database_Search Spectral Database Search (e.g., SDBS, PubChem) Initial_Analysis->Database_Search Predicted_Data Comparison with Predicted Spectra Initial_Analysis->Predicted_Data Comparator_Data Cross-Reference with Alternative Compounds Database_Search->Comparator_Data Structure_Elucidation Structure Elucidation/ Confirmation Comparator_Data->Structure_Elucidation Predicted_Data->Structure_Elucidation

Caption: Workflow for compound identification using spectral data cross-referencing.

Toxicological data comparison with acetophenone read-across analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of toxicology and drug development, the principle of "read-across" is a cornerstone of efficient and ethical chemical safety assessment. This approach leverages existing toxicological data from well-studied substances to infer the potential hazards of structurally similar, yet data-poor, chemicals. This guide provides a comparative analysis of toxicological data for acetophenone and its structural analogs—propiophenone, butyrophenone, and valerophenone—to illustrate the application and current data landscape for this read-across category.

Comparative Toxicological Data

The following table summarizes the available quantitative toxicological data for acetophenone and its selected analogs. It is important to note the significant data gaps that currently exist for the analog substances, highlighting a critical area for future research.

Toxicological EndpointAcetophenonePropiophenoneButyrophenoneValerophenone
Acute Oral Toxicity (LD50) 815 mg/kg (rat)[1]4490 mg/kg (rat)[1]Data Not AvailableData Not Available
Acute Dermal Toxicity (LD50) >2000 mg/kg (rabbit)4490 mg/kg (rabbit)[1]Data Not AvailableData Not Available
Skin Irritation Mild irritantNo irritant effectData Not AvailableData Not Available
Eye Irritation Irritating effectIrritating effect[1]Data Not AvailableData Not Available
Genotoxicity (Ames Test) NegativeData Not AvailableData Not AvailableData Not Available
Genotoxicity (In vitro Micronucleus) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Repeated Dose Toxicity (NOAEL) 100 mg/kg/day (subchronic, rat)Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

The toxicological data presented in this guide are based on standardized and internationally recognized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Adherence to these guidelines ensures the reliability and comparability of data across different studies and substances.

Acute Oral Toxicity Testing (OECD 423)

Acute oral toxicity is typically determined using the Acute Toxic Class Method (OECD Guideline 423). This method involves the administration of the test substance to animals (commonly rats) in a stepwise procedure using a limited number of animals at each step. The objective is to identify a dose that causes mortality or evident toxicity, allowing for the classification of the substance according to its acute oral toxicity.

Ames Test (OECD 471)

The bacterial reverse mutation assay, commonly known as the Ames test (OECD Guideline 471), is a widely used method for identifying substances that can cause gene mutations. The test utilizes specific strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if the test substance can induce a reverse mutation, allowing the bacteria to grow in an amino-acid-deficient medium.

In Vitro Micronucleus Assay (OECD 487)

The in vitro micronucleus assay (OECD Guideline 487) is a genotoxicity test that detects damage to chromosomes. It identifies substances that cause the formation of micronuclei, which are small, membrane-bound DNA fragments that are not incorporated into the main nucleus following cell division. This test can be performed on various mammalian cell lines and is capable of detecting both clastogenic (chromosome-breaking) and aneugenic (whole-chromosome-losing) effects.

Repeated Dose Toxicity Studies (OECD 407 & 408)

Subchronic (28-day, OECD 407) and sub-chronic (90-day, OECD 408) repeated dose toxicity studies in rodents are designed to characterize the toxicological profile of a substance following repeated exposure. These studies help to identify target organs of toxicity, dose-response relationships, and the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Visualizing the Read-Across Workflow and Xenobiotic Metabolism

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the read-across workflow and a simplified pathway for xenobiotic metabolism.

Read_Across_Workflow cluster_0 Data-Poor Target Substance cluster_1 Data-Rich Source Substance cluster_2 Similarity Assessment cluster_3 Data Gap Filling Target Acetophenone Analog (e.g., Butyrophenone) Structural Structural Similarity (e.g., Phenyl Ketone) Target->Structural Source Acetophenone Source->Structural Compare Prediction Predicted Toxicological Profile for Analog Source->Prediction Read-Across Data Metabolic Metabolic Pathway Similarity Structural->Metabolic PhysChem Physicochemical Property Similarity Metabolic->PhysChem PhysChem->Prediction Justification

A simplified workflow of the read-across approach for toxicological assessment.

Xenobiotic_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Xenobiotic Xenobiotic (e.g., Acetophenone) PhaseI Oxidation, Reduction, Hydrolysis (e.g., Cytochrome P450) Xenobiotic->PhaseI Intermediate More Polar Intermediate PhaseI->Intermediate PhaseII Conjugation (e.g., Glucuronidation, Sulfation) Intermediate->PhaseII Conjugate Water-Soluble Conjugate PhaseII->Conjugate Excretion Elimination from the body (Urine, Feces) Conjugate->Excretion

A general overview of the phases of xenobiotic metabolism in the body.

Conclusion

The read-across approach is a powerful tool for predicting the toxicological properties of chemicals with limited experimental data. However, its accuracy is fundamentally dependent on the availability of robust data for appropriate analog substances. The comparison of acetophenone with its analogs—propiophenone, butyrophenone, and valerophenone—underscores the current limitations due to significant data gaps for these latter compounds. This analysis serves as a call for further research to generate the necessary toxicological data to strengthen the read-across framework for this chemical category, ultimately leading to more informed and efficient safety assessments in drug development and chemical regulation.

References

Efficacy of Agrochemicals Derived from Substituted Acetophenones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms and other substituents into aromatic ketones like acetophenone has been a pivotal strategy in the development of modern agrochemicals, often enhancing their biological activity and stability.[1][2] This guide provides a comparative analysis of the efficacy of agrochemicals derived from or structurally related to 4'-Fluoro-2'-methylacetophenone, offering insights into their performance based on available experimental data. While specific efficacy data for commercial agrochemicals directly synthesized from this compound is not publicly available, this guide focuses on a prominent fungicide, Cyazofamid, derived from the closely related 4-methylacetophenone, and explores the herbicidal potential of other acetophenone derivatives.

Fungicidal Efficacy: A Case Study of Cyazofamid

Cyazofamid, a fungicide synthesized from 4-methylacetophenone, demonstrates significant efficacy against a range of plant pathogens, particularly Oomycetes like Phytophthora infestans (late blight) and Pseudoperonospora cubensis (downy mildew).[3][4] Its performance has been evaluated in numerous field and laboratory studies, often in comparison with other commercial fungicides.

Comparative Efficacy Against Potato Late Blight (Phytophthora infestans)

Field trials have consistently shown that Cyazofamid provides excellent control of potato late blight, often superior to standard treatments like mancozeb. In preventative spray schedules, cyazofamid applied at 100 mg a.i./L at 10-day intervals demonstrated superior efficacy to mancozeb applied at 1875 mg a.i./L at 7-day intervals.[3] Even under heavy disease pressure, cyazofamid significantly reduced the progression of late blight.[3]

Table 1: Comparative Efficacy of Fungicides Against Potato Late Blight [3][5][6]

FungicideActive IngredientDose Rate (mg a.i./L)Application Interval (days)Efficacy (% Control)
Cyazofamid Cyazofamid10010Excellent
MancozebMancozeb18757Good
FluazinamFluazinam33314Good
Propamocarb + CymoxanilPropamocarb + CymoxanilNot SpecifiedNot SpecifiedEffective (Curative)
Oxathiapiprolin + BenthiavalicarbOxathiapiprolin + BenthiavalicarbRecommended Dose21Highly Effective
MandipropamidMandipropamidRecommended Dose9Highly Effective
Comparative Efficacy Against Cucumber Downy Mildew (Pseudoperonospora cubensis)

In greenhouse trials, Cyazofamid (formulated as Ranman® SC 10%) demonstrated high efficacy in controlling cucumber downy mildew. At a concentration of 1.5 ml/L, it achieved a disease control rate of 87.4%, which was comparable to or better than other fungicides like Infinito® (fluopicolide + propamocarb hydrochloride) and Mishocup® (copper oxychloride).[7]

Table 2: Comparative Efficacy of Fungicides Against Cucumber Downy Mildew [7]

FungicideActive Ingredient(s)Dose Rate (ml/L or as specified)Disease Control Rate (%)
Ranman® SC 10% Cyazofamid1.587.4
Ranman® SC 40%CyazofamidNot Specified87.3
Infinito® SC 75.68%Fluopicolide + Propamocarb HCl288.8
Mishocap® WP 35%Copper OxychlorideNot Specified62.5

Herbicidal and Phytotoxic Potential of Acetophenone Derivatives

Research has also explored the phytotoxic (herbicidal) properties of various acetophenone derivatives, suggesting their potential for weed management. A study evaluating propiophenone, 4'-methylacetophenone, and 2',4'-dimethylacetophenone revealed their inhibitory effects on the germination and seedling growth of different plant species.[8][9]

The study found that 2',4'-dimethylacetophenone was the most phytotoxic compound among the tested derivatives.[8][9] The inhibitory effect was dependent on the concentration and the plant species. For instance, in Lactuca sativa (lettuce), 4'-methylacetophenone significantly inhibited the germination rate with an IC50 value of 0.4 mM.[8]

Table 3: Phytotoxic Effects of Acetophenone Derivatives on Lactuca sativa (Lettuce) and Allium cepa (Onion) [8][9]

CompoundTarget SpeciesParameterIC50 (mM)
PropiophenoneLactuca sativaHypocotyl Size0.1
4'-Methylacetophenone Lactuca sativaGermination Rate0.4
2',4'-DimethylacetophenoneLactuca sativa & Allium cepaGermination & GrowthMost Phytotoxic

Experimental Protocols

Fungicide Efficacy Testing (Field Trials for Potato Late Blight)

A standard experimental protocol for evaluating fungicide efficacy against potato late blight in the field, based on common practices described in the cited literature, would involve the following steps:[3][10]

  • Trial Setup: Establish experimental plots in a randomized block design with multiple replicates for each treatment. Include an untreated control group for comparison.

  • Fungicide Application: Apply fungicides at specified concentrations and intervals using a calibrated sprayer to ensure uniform coverage.

  • Inoculation (if necessary): In the absence of natural infection, plots can be artificially inoculated with a suspension of P. infestans sporangia.

  • Disease Assessment: Regularly assess the percentage of foliage affected by late blight in each plot using a standardized rating scale.

  • Data Analysis: Analyze the disease severity data to determine the efficacy of each treatment compared to the untreated control. The Area Under the Disease Progress Curve (AUDPC) is a common metric used for this purpose.

Phytotoxicity Bioassay (Seed Germination and Seedling Growth)

The following is a generalized protocol for assessing the phytotoxic effects of chemical compounds on seed germination and seedling growth:[9]

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in a suitable solvent (e.g., water with a small amount of a surfactant to aid dissolution).

  • Seed Treatment: Place a set number of seeds of the target plant species on a filter paper in a petri dish. Add a specific volume of the test solution to each petri dish. An untreated control with only the solvent should be included.

  • Incubation: Incubate the petri dishes in a controlled environment (e.g., growth chamber) with specified temperature, humidity, and light conditions.

  • Data Collection: After a predetermined period, count the number of germinated seeds and measure the radicle (root) and hypocotyl (shoot) length of the seedlings.

  • Data Analysis: Calculate the germination percentage and the inhibition of root and shoot growth compared to the control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of a specific parameter.

Visualizing Synthesis and Experimental Logic

To illustrate the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Pathway 4-Methylacetophenone 4-Methylacetophenone Intermediate_Steps Multi-step Synthesis 4-Methylacetophenone->Intermediate_Steps Chemical Reactions Cyazofamid Cyazofamid Intermediate_Steps->Cyazofamid caption Simplified synthesis pathway of Cyazofamid.

Caption: Simplified synthesis pathway of Cyazofamid.

Efficacy_Trial_Workflow cluster_setup Trial Setup cluster_application Application cluster_assessment Assessment Plot_Design Randomized Block Design Treatments Fungicide A Fungicide B Control Plot_Design->Treatments Spraying Foliar Spray Application Treatments->Spraying Data_Collection Disease Severity Scoring Spraying->Data_Collection Regular Intervals Data_Analysis Statistical Analysis (e.g., AUDPC) Data_Collection->Data_Analysis Efficacy_Conclusion Efficacy_Conclusion Data_Analysis->Efficacy_Conclusion Comparative Efficacy caption Workflow for a comparative fungicide efficacy trial.

Caption: Workflow for a comparative fungicide efficacy trial.

Phytotoxicity_Assay_Logic Test_Compound Acetophenone Derivative Concentration_Series Prepare Dilutions Test_Compound->Concentration_Series Seed_Treatment Apply to Seeds in Petri Dish Concentration_Series->Seed_Treatment Incubation Controlled Environment Seed_Treatment->Incubation Measurement Germination Count Seedling Length Incubation->Measurement Analysis Calculate % Inhibition Determine IC50 Measurement->Analysis Result Phytotoxicity Profile Analysis->Result caption Logical flow of a phytotoxicity bioassay.

Caption: Logical flow of a phytotoxicity bioassay.

References

Safety Operating Guide

Proper Disposal of 4'-Fluoro-2'-methylacetophenone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal procedures for 4'-Fluoro-2'-methylacetophenone (CAS No. 446-29-7), tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Essential Safety and Hazard Information

This compound is a chemical compound that requires careful handling. The primary hazards associated with this substance include skin irritation, serious eye irritation, and potential respiratory irritation.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Precautionary Measures:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3][4]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][4][5]

Always handle this chemical in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[6][7]

Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound and a structurally similar compound, 4'-Fluoroacetophenone, for reference.

PropertyValue for 4'-FluoroacetophenoneReference
Molecular Formula C₉H₉FO[2][8]
Molecular Weight 152.17 g/mol [2][8]
Physical Form Liquid[2][3]
Melting Point 4 °C / 39.2 °F[9]
Boiling Point 196 °C / 384.8 °F[9]
Flash Point 71 °C / 159.8 °F[9]

Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated materials must be handled as hazardous chemical waste. Do not pour this chemical down the sink or dispose of it with regular trash.[6]

Experimental Protocol for Waste Disposal:

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for liquid waste of this compound.

    • Collect any contaminated materials, such as gloves, filter paper, or absorbent pads, in a separate, sealed, and clearly labeled solid hazardous waste container.[6]

    • Ensure waste containers are made of compatible materials (e.g., High-Density Polyethylene - HDPE).

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid hazardous reactions.[5][10] Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[11]

  • Container Management:

    • Keep waste containers tightly closed when not in use.[4][11]

    • Store the waste containers in a cool, dry, and well-ventilated area, away from sources of ignition.[5][11]

    • Ensure the storage area is designated for hazardous waste.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6][12]

    • Provide the EHS office or disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

    • Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[5]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Immediate Actions:

    • Evacuate all non-essential personnel from the immediate spill area.[4]

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[9][11]

  • Containment and Cleanup:

    • For small spills, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[4][11] Do not use combustible materials like paper towels as the primary absorbent.

    • Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[6]

  • Decontamination:

    • Clean the spill area thoroughly with soap and water.

    • Collect all cleanup materials and dispose of them as hazardous waste.

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE during cleanup, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][11] For larger spills, respiratory protection may be necessary.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Identification & Segregation cluster_1 Storage & Handling cluster_2 Disposal & Documentation start Start: Waste Generated (this compound) waste_type Identify Waste Type (Liquid, Solid, or Contaminated PPE) start->waste_type liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid / PPE check_compat Ensure No Incompatible Chemicals are Mixed liquid_waste->check_compat solid_waste->check_compat storage Store Tightly Sealed Container in Designated Cool, Dry, Well-Ventilated Area contact_ehs Contact Institutional EHS or Licensed Disposal Vendor storage->contact_ehs check_compat->storage provide_info Provide Waste Details (Composition, Hazards) contact_ehs->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup end_node End: Waste Disposed Safely and Compliantly schedule_pickup->end_node

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for 4'-Fluoro-2'-methylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 4'-Fluoro-2'-methylacetophenone (CAS No. 446-29-7), a common intermediate in pharmaceutical development and organic synthesis. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] The following table summarizes the key hazard information and the required personal protective equipment for handling this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[1][3]
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[1][2][3]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07WarningH335: May cause respiratory irritation.[1][2][3]
Combustible LiquidNo PictogramWarningH227: Combustible liquid.

Personal Protective Equipment (PPE) Requirements:

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4]Protects against splashes and vapors that can cause serious eye damage.[4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[4][5]Prevents skin contact, which can lead to irritation.[4]
Respiratory Protection Work in a well-ventilated area or a chemical fume hood.[4][5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used.[4]Minimizes inhalation of vapors that can cause respiratory tract irritation.[4]

Operational Plan: Step-by-Step Handling Procedure

All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]

Preparation and Handling:

  • Inspect PPE: Before starting, inspect all personal protective equipment for any damage. Ensure gloves are free of pinholes.

  • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to avoid unnecessary movement in and out of the containment area.

  • Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools such as a calibrated pipette or a graduated cylinder.

  • Heating: If heating is required, use a heating mantle or a water bath.[5] Avoid open flames due to the combustible nature of the compound.[2][6]

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and follow your institution's emergency procedures.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]

  • Keep away from heat, sparks, and open flames.[2][7]

  • Store segregated from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6][7]

Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, this compound requires special disposal procedures to prevent environmental contamination.[4][5]

Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves) and rinsates, must be collected in a designated "Halogenated Organic Waste" container.[4][5][8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[4]

  • Container Management: Keep the waste container tightly closed when not in use and store it in a well-ventilated area, away from incompatible materials.[8]

Disposal Procedure:

  • Follow your institution's specific hazardous waste disposal procedures.[4]

  • Never dispose of this compound down the drain.[5]

  • Dispose of the contents and container to an approved waste disposal plant.[9]

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Goggles, Face Shield, Lab Coat, Nitrile Gloves) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble Materials in Fume Hood prep_hood->prep_materials handle_dispense 4. Dispense Chemical (Avoid Splashes) prep_materials->handle_dispense handle_reaction 5. Perform Reaction (Use Heating Mantle if needed) handle_dispense->handle_reaction cleanup_decontaminate 6. Decontaminate Glassware (Rinse with appropriate solvent) handle_reaction->cleanup_decontaminate cleanup_collect 7. Collect Waste (Halogenated Waste Container) cleanup_decontaminate->cleanup_collect cleanup_label 8. Label Waste Container ('Hazardous Waste') cleanup_collect->cleanup_label cleanup_dispose 9. Store for Disposal (Follow Institutional Protocol) cleanup_label->cleanup_dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.